molecular formula C4H8CaO2 B109914 Calcium butyrate CAS No. 5743-36-2

Calcium butyrate

Cat. No.: B109914
CAS No.: 5743-36-2
M. Wt: 128.18 g/mol
InChI Key: DJSFSIDKBHNBFT-UHFFFAOYSA-N
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Description

Calcium butyrate, also known as this compound, is a useful research compound. Its molecular formula is C4H8CaO2 and its molecular weight is 128.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5743-36-2

Molecular Formula

C4H8CaO2

Molecular Weight

128.18 g/mol

IUPAC Name

calcium;butanoate

InChI

InChI=1S/C4H8O2.Ca/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);

InChI Key

DJSFSIDKBHNBFT-UHFFFAOYSA-N

SMILES

CCCC(=O)[O-].CCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCC(=O)O.[Ca]

Other CAS No.

5743-36-2

Pictograms

Irritant

Synonyms

Butanoic Acid, Calcium Salt;  Butyric Acid, Calcium Salt;  Greencab 70 Coated; 

Origin of Product

United States

Foundational & Exploratory

Calcium Butyrate as a Histone Deacetylase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of calcium butyrate's role as a histone deacetylase (HDAC) inhibitor. It covers the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Core Concept: Butyrate and Histone Deacetylase Inhibition

Butyrate, a short-chain fatty acid, is a well-documented inhibitor of class I and IIa histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, which relaxes chromatin and allows for the transcription of genes that can regulate crucial cellular processes.[3][4] This epigenetic modification underlies many of butyrate's physiological effects, including the regulation of cell proliferation, differentiation, and apoptosis.[1][5]

The primary mechanism of HDAC inhibition by butyrate is through its interaction with the zinc-containing active site of the enzyme.[2] While it is a broad-spectrum inhibitor, it exhibits some selectivity among the different HDAC isoforms.

Data Presentation: Quantitative Analysis of Butyrate's HDAC Inhibition

The inhibitory potency of butyrate on various HDAC isoforms has been quantified through numerous studies. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the efficacy of an inhibitor.

HDAC IsoformIC50 (mM)Cell Line/SystemReference
HDAC10.3Not specified[6]
HDAC20.4Not specified[6]
HDAC70.3Not specified[6]
General HDACs0.80Not specified[1]

Note: IC50 values can vary depending on the specific assay conditions and the biological system used.

Butyrate's effect on cell viability and proliferation is also a critical aspect of its function as an HDAC inhibitor, particularly in the context of cancer research.

Cell LineTreatment ConcentrationEffectReference
HCT116 (colorectal cancer)0.5-5 mMDose- and time-dependent inhibition of proliferation[7]
AsPC-1 (pancreatic cancer)~10 µM (IC50)Inhibition of cell growth[8]
HCT-116 (colon cancer)~10 µM (IC50)Inhibition of cell growth[8]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and logical flows associated with this compound's HDAC inhibition.

HDAC_Inhibition_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_outcomes Cellular Outcomes Calcium_Butyrate This compound HDACs Histone Deacetylases (Class I & IIa) Calcium_Butyrate->HDACs Inhibits Histone_Acetylation Histone Acetylation (Increased) HDACs->Histone_Acetylation Decreases (Normally) Chromatin_Remodeling Chromatin Remodeling (Relaxation) Histone_Acetylation->Chromatin_Remodeling Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Differentiation Cell Differentiation Gene_Expression->Differentiation

This compound's HDAC Inhibition Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Fluorometric HDAC Activity Assay

This assay measures the activity of HDAC enzymes and their inhibition by compounds like butyrate.

Materials:

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

  • HDAC assay buffer

  • Lysine developer

  • HeLa nuclear extract (as a source of HDACs)

  • This compound (or Sodium Butyrate)

  • Trichostatin A (TSA, as a positive control for inhibition)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 350-380/440-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in HDAC assay buffer.

    • Dilute the HeLa nuclear extract in HDAC assay buffer.

    • Prepare a solution of Trichostatin A in HDAC assay buffer.

  • Reaction Setup:

    • In a 96-well black microplate, add the following to each well:

      • 85 µL of diluted test sample (e.g., nuclear extract treated with different concentrations of butyrate). For a positive control, use untreated HeLa extract. For a negative control, use a sample with no HDAC activity or pre-treated with TSA.[9]

      • 10 µL of 10X HDAC Assay Buffer.[9]

  • Initiate Reaction:

    • Add 5 µL of the HDAC fluorometric substrate to each well.[9]

    • Mix thoroughly and incubate the plate at 37°C for 30-60 minutes.[9][10]

  • Stop and Develop:

    • Add 10 µL of Lysine Developer to each well to stop the reaction and initiate the fluorescent signal.[9]

    • Incubate at 37°C for an additional 15-30 minutes.[9][10]

  • Measurement:

    • Read the fluorescence using a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[9][11]

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each butyrate concentration relative to the untreated control.

HDAC_Assay_Workflow A Prepare Reagents (Butyrate dilutions, HDAC source) B Set up Reaction in 96-well Plate (Sample, Buffer) A->B C Add Fluorometric Substrate B->C D Incubate at 37°C (30-60 min) C->D E Add Lysine Developer D->E F Incubate at 37°C (15-30 min) E->F G Measure Fluorescence (Ex/Em = 350-380/440-460 nm) F->G H Data Analysis (% Inhibition) G->H

HDAC Activity Assay Workflow
Western Blot for Histone Acetylation

This technique is used to detect and quantify changes in histone acetylation levels following butyrate treatment.

Materials:

  • Cells of interest

  • This compound

  • PBS (Phosphate-Buffered Saline), ice-cold

  • Histone Extraction Buffer

  • 0.4 N H₂SO₄

  • 20% TCA (Trichloroacetic Acid)

  • Acetone, ice-cold

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels (15%)

  • PVDF or nitrocellulose membrane (0.2 µm)

  • Transfer buffer

  • Ponceau S stain

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Culture cells to desired confluency.

    • Treat cells with varying concentrations of this compound for a specified time period. Include a vehicle-treated control.

  • Histone Extraction (Acid Extraction Method):

    • Wash cells twice with ice-cold PBS.[12]

    • Resuspend the cell pellet in Histone Extraction Buffer and incubate on ice for 30 minutes, vortexing intermittently.[12]

    • Centrifuge to pellet the nuclei. Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate on ice.[12]

    • Centrifuge to pellet debris and collect the supernatant containing histones.

    • Precipitate histones with 20% TCA on ice.[12]

    • Wash the histone pellet with ice-cold acetone.[12]

    • Air-dry the pellet and resuspend in deionized water.[12]

  • Protein Quantification:

    • Determine the protein concentration of the histone extracts using a BCA protein assay.[12]

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]

    • Load samples onto a 15% SDS-PAGE gel and run at 100-120V.[12]

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12][13]

    • Verify transfer efficiency with Ponceau S staining.[12]

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[12][13]

    • Incubate the membrane with primary antibodies (e.g., anti-acetyl-H3 and anti-total H3) overnight at 4°C.[12][13]

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

    • Wash the membrane again with TBST.

  • Signal Detection and Quantification:

    • Incubate the membrane with ECL substrate.[12]

    • Capture the chemiluminescent signal using an imaging system.[12]

    • Quantify band intensities using densitometry software. Normalize the intensity of the acetylated histone band to the total histone band.[12]

Western_Blot_Workflow A Cell Treatment with Butyrate B Histone Extraction (Acid Method) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (anti-acetyl-H3, anti-total H3) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Image Acquisition and Quantification I->J

Western Blot Workflow for Histone Acetylation
Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine the specific genomic regions where histone acetylation is altered by butyrate treatment.

Materials:

  • Cells of interest

  • This compound (or Sodium Butyrate, typically 5-20 mM)[14][15]

  • Formaldehyde (1%)

  • Glycine (125 mM)

  • Lysis buffer

  • RIPA buffer

  • Antibody against acetylated histones (e.g., anti-acetyl-H3K9)

  • Protein A/G beads

  • Wash buffers

  • Elution buffer

  • Proteinase K

  • Reagents for DNA purification

  • Primers for qPCR analysis of target gene promoters

Procedure:

  • Cell Treatment and Cross-linking:

    • Treat cells with butyrate. It is crucial to include sodium butyrate (e.g., 20 mM) in all subsequent buffers to inhibit HDAC activity during the procedure.[14][16]

    • Cross-link proteins to DNA by adding formaldehyde to the culture medium and incubating.

    • Quench the cross-linking reaction with glycine.

  • Cell Lysis and Chromatin Shearing:

    • Lyse the cells to release the nuclei.

    • Isolate the nuclei and lyse them to release chromatin.

    • Shear the chromatin to an average size of 200-1000 bp by sonication.

  • Immunoprecipitation:

    • Dilute the sheared chromatin in RIPA buffer.[14]

    • Pre-clear the chromatin with Protein A/G beads.

    • Incubate the pre-cleared chromatin with an antibody specific for the acetylated histone of interest overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-chromatin complexes.

  • Washing and Elution:

    • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

    • Elute the chromatin from the beads using an elution buffer.

  • Reverse Cross-linking and DNA Purification:

    • Reverse the protein-DNA cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the DNA using a DNA purification kit or phenol-chloroform extraction.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers specific for the promoter regions of genes of interest to quantify the enrichment of acetylated histones.

ChIP_Workflow A Cell Treatment with Butyrate B Cross-linking (Formaldehyde) A->B C Cell Lysis and Chromatin Shearing B->C D Immunoprecipitation with anti-acetyl-Histone Antibody C->D E Washing D->E F Elution E->F G Reverse Cross-linking F->G H DNA Purification G->H I qPCR Analysis H->I

Chromatin Immunoprecipitation (ChIP) Workflow
Cell Viability Assay (MTT Assay)

This assay determines the effect of butyrate on cell viability and proliferation.

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.[7]

  • Cell Treatment:

    • Treat the cells with serial dilutions of this compound in complete medium. Include a vehicle-treated control.[7]

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[7][17] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[7][17]

  • Measurement:

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Treat with Butyrate A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (550-600 nm) F->G H Data Analysis (% Viability, IC50) G->H

MTT Cell Viability Assay Workflow

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Effects of Calcium Butyrate on Intestinal Barrier Function

Introduction

The intestinal barrier is a complex, multi-layered system that is critical for maintaining gut homeostasis. It selectively permits the absorption of nutrients, electrolytes, and water while preventing the translocation of harmful luminal contents, such as pathogens and toxins, into the systemic circulation. A dysfunctional intestinal barrier, often termed "leaky gut," is implicated in the pathogenesis of numerous intestinal and extraintestinal diseases, including inflammatory bowel disease (IBD), irritable bowel syndrome (IBS), and metabolic disorders.[1][2][3]

Butyrate, a short-chain fatty acid (SCFA) produced by the microbial fermentation of dietary fibers in the colon, is a key molecule in maintaining intestinal health.[4][5] It serves as the primary energy source for colonocytes and exerts a wide range of beneficial effects, including the enhancement of the intestinal barrier, immunomodulation, and anti-inflammatory actions.[3][4][6][7] this compound, a salt form of butyric acid, is used as a delivery method to ensure butyrate reaches the colon.[8][9] This guide provides a comprehensive technical overview of the current research on the effects of this compound on intestinal barrier function, focusing on its mechanisms of action, quantitative outcomes from key studies, and detailed experimental protocols.

Core Mechanisms of Butyrate Action on the Intestinal Barrier

Butyrate enhances intestinal barrier function through several interconnected mechanisms. The primary pathways include the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and stimulation of AMP-activated protein kinase (AMPK).

Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of HDACs.[7][10][11] By inhibiting HDACs, butyrate leads to the hyperacetylation of histone proteins, which alters chromatin structure and regulates the expression of numerous genes.[7][11] This epigenetic modification is central to many of butyrate's anti-inflammatory and barrier-protective effects. For instance, HDAC inhibition by butyrate can down-regulate the expression of pro-inflammatory cytokines like IL-6 and IL-12 in intestinal macrophages.[10] In intestinal epithelial cells, this mechanism can enhance the expression of genes encoding tight junction proteins.[12] Specifically, butyrate has been shown to suppress HDAC8 to blunt the NF-κB pathway, leading to enhanced expression of the solute carrier Slc26a3 and tight junction proteins, thereby improving intestinal barrier function.[12]

HDAC_Inhibition_Pathway Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits AcetylatedHistones Acetylated Histones (Hyperacetylation) Butyrate->AcetylatedHistones Promotes Histones Histones HDAC->Histones Deacetylates Chromatin Altered Chromatin Structure AcetylatedHistones->Chromatin GeneExpression Gene Expression Modulation Chromatin->GeneExpression TJ_Proteins ↑ Tight Junction Proteins GeneExpression->TJ_Proteins Inflammation ↓ Pro-inflammatory Cytokines (NF-κB) GeneExpression->Inflammation

Butyrate's HDAC Inhibition Pathway.
G-Protein Coupled Receptor (GPCR) Signaling

Butyrate acts as a signaling molecule by activating specific GPCRs, including GPR41, GPR43, and GPR109A, which are expressed on intestinal epithelial and immune cells.[5][13] Activation of these receptors triggers various downstream signaling cascades that contribute to immune homeostasis and barrier integrity.[3][5][13] For example, GPR43 activation by butyrate can reduce the proliferation of CD4+ T-cells and limit the secretion of pro-inflammatory cytokines.[4][5] In colonic epithelial cells, butyrate-mediated activation of GPR43 can stimulate the expression of NLRC3, a protein that ameliorates colonic epithelial barrier integrity.[14] Furthermore, GPR109A activation is known to promote the differentiation of regulatory T-cells and enhance the production of anti-inflammatory IL-10.[5][13]

GPCR_Signaling_Pathway cluster_receptors Receptors on Epithelial/Immune Cells Butyrate Butyrate GPR43 GPR43 Butyrate->GPR43 GPR109A GPR109A Butyrate->GPR109A Downstream Downstream Signaling Cascades GPR43->Downstream GPR109A->Downstream Immune_Response Modulated Immune Response Downstream->Immune_Response Treg ↑ Regulatory T-cells ↑ IL-10 Immune_Response->Treg Inflammatory_Cytokines ↓ Pro-inflammatory Cytokines Immune_Response->Inflammatory_Cytokines

Butyrate's GPCR Signaling Pathway.
AMP-Activated Protein Kinase (AMPK) Activation

Butyrate enhances the intestinal barrier by activating AMPK, a crucial cellular energy sensor.[6][7][15][16] AMPK activation facilitates the assembly and organization of tight junctions, which are essential for maintaining the paracellular seal between epithelial cells.[7][15][16] Studies using Caco-2 cell monolayers have shown that butyrate treatment increases AMPK activity, which accelerates the development of transepithelial electrical resistance (TER) and the proper localization of tight junction proteins like ZO-1 and occludin.[15][16] This effect is not typically associated with an increase in the total expression of these proteins but rather with their assembly and functional integration into the tight junction complex.[15] The inhibition of AMPK abolishes the barrier-enhancing effects of butyrate, confirming the central role of this pathway.[15][16][17]

AMPK_Activation_Pathway Butyrate Butyrate AMPK AMP-Activated Protein Kinase (AMPK) Butyrate->AMPK Activates TJ_Assembly Tight Junction (TJ) Assembly & Organization AMPK->TJ_Assembly TJ_Proteins Reorganization of ZO-1, Occludin, etc. TJ_Assembly->TJ_Proteins Barrier_Function Enhanced Intestinal Barrier Function TJ_Assembly->Barrier_Function TER ↑ Transepithelial Electrical Resistance (TER) Barrier_Function->TER Permeability ↓ Paracellular Permeability Barrier_Function->Permeability Experimental_Workflow cluster_prep Phase 1: Monolayer Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A1 Seed Caco-2 cells on Transwell inserts A2 Culture for 21 days to allow differentiation A1->A2 A3 Monitor TEER until a stable plateau is reached A2->A3 B1 Treat monolayers with This compound (apical or basolateral) A3->B1 B2 Include Control and Challenge (e.g., LPS, Cytokine) groups C1 Measure TEER at specific time points B1->C1 B2->C1 C2 Perform Paracellular Permeability Assay (e.g., FITC-dextran) C3 Collect cells for Protein/RNA analysis (Western Blot/qPCR for Tight Junction Proteins)

References

Calcium Butyrate Signaling in Intestinal Epithelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium butyrate, a salt of the short-chain fatty acid (SCFA) butyrate, is a key microbial metabolite in the mammalian gut, playing a pivotal role in maintaining intestinal homeostasis. Produced by the fermentation of dietary fibers by the gut microbiota, butyrate serves as the primary energy source for colonocytes and acts as a critical signaling molecule, influencing a multitude of cellular processes within the intestinal epithelium.[1][2][3] Its diverse functions, ranging from strengthening the intestinal barrier to modulating immune responses and inducing apoptosis in cancer cells, are orchestrated through a complex network of signaling pathways.[4][5][6] This technical guide provides an in-depth exploration of the core signaling pathways of this compound in intestinal epithelial cells, offering quantitative data, detailed experimental protocols, and visual diagrams to support research and drug development endeavors in this field.

Core Signaling Pathways

Butyrate exerts its pleiotropic effects on intestinal epithelial cells primarily through three interconnected mechanisms: inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPCRs), and modulation of intracellular calcium levels.

Histone Deacetylase (HDAC) Inhibition

A primary mechanism of butyrate action is its ability to inhibit HDAC activity.[7][8] By doing so, butyrate leads to the hyperacetylation of histones, altering chromatin structure and making DNA more accessible for transcription.[9] This epigenetic modification results in the altered expression of numerous genes involved in critical cellular processes such as cell cycle arrest, apoptosis, and differentiation.[7][10] For instance, butyrate has been shown to upregulate the expression of cell cycle inhibitors like p21 and p27 and pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2.[11][12][13] This HDAC inhibitory activity is central to butyrate's anti-cancer properties.[4][5]

HDAC_Inhibition_Pathway cluster_extracellular Extracellular Butyrate_ext This compound

G-Protein Coupled Receptor (GPCR) Signaling

Butyrate also functions as a ligand for several GPCRs expressed on the surface of intestinal epithelial cells, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).[4][7][14] Activation of these receptors initiates various downstream signaling cascades that contribute to butyrate's diverse physiological effects.

  • GPR109A: Activation of GPR109A has been linked to the suppression of inflammation by inhibiting the NF-κB pathway and promoting the differentiation of regulatory T cells.[2][15] It also plays a role in inducing apoptosis in colon cancer cells.[7]

  • GPR41 and GPR43: These receptors are involved in modulating intestinal inflammation and promoting the secretion of gut hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which are important for metabolic regulation.[7][16]

GPCR_Signaling_Pathway cluster_extracellular Extracellular Butyrate_ext This compound

Intracellular Calcium Signaling

Butyrate has been shown to modulate intracellular calcium ([Ca2+]) levels in intestinal epithelial cells.[17][18] This effect can be mediated through both GPCR-dependent and independent mechanisms. An increase in intracellular [Ca2+] can trigger a variety of cellular responses, including the activation of calcium-dependent signaling pathways that influence cell proliferation, differentiation, and apoptosis.[18] For example, butyrate-induced increases in intracellular calcium have been linked to the activation of p38 MAPK and JNK pathways, contributing to apoptosis in colon cancer cells.[11][13]

Calcium_Signaling_Pathway cluster_extracellular Extracellular Butyrate_ext This compound

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of butyrate on intestinal epithelial cells.

Table 1: Effects of Butyrate on Cell Viability and Apoptosis

Cell LineButyrate ConcentrationEffectMeasurementReference
HCT1161.14 mM (24h)IC50 for cell growth inhibitionMTT Assay[19]
HT-292.42 mM (48h)IC50 for cell growth inhibitionMTT Assay[19]
Caco-22.15 mM (72h)IC50 for cell growth inhibitionMTT Assay[19]
RKO8 mMInduction of apoptosisDNA Fragmentation[11]
HCT1164 mM4.9-fold increase in DR5 mRNART-PCR[10]
HT-294 mM2.4-fold increase in DR5 mRNART-PCR[10]

Table 2: Effects of Butyrate on Intestinal Barrier Function

Cell LineButyrate ConcentrationEffectMeasurementReference
Caco-22 mMSignificant increase in TERTER Measurement[20][21]
IPEC-J2Dose-dependentReduction in LPS-impaired barrier integrityTEER, FITC-dextran permeability[22]
E121-10 mMImproved epithelial barrier functionTEER, FITC-dextran permeability[15]

Table 3: Effects of Butyrate on Gene Expression

Cell LineButyrate ConcentrationGeneEffectMeasurementReference
HT-292 mMCXCL10Complete block of IFN-γ induced releaseELISA[23]
HT-292 mMIRF9, JAK2Downregulation of mRNA expressionqRT-PCR[23]
IPEC-J21, 5, 10 mMp21, p27, bakIncreased relative expressionqRT-PCR[13]
IPEC-J25, 10 mMcyclinD1, CDK6Reduced levelsWestern Blot[13]

Experimental Protocols

This section provides an overview of key experimental methodologies used to study butyrate signaling in intestinal epithelial cells.

Cell Viability and Proliferation (MTT Assay)

MTT_Assay_Workflow Seed_Cells 1. Seed intestinal epithelial cells in 96-well plates Treat_Butyrate 2. Treat with varying concentrations of butyrate Seed_Cells->Treat_Butyrate Incubate 3. Incubate for a defined period (e.g., 24, 48, 72h) Treat_Butyrate->Incubate Add_MTT 4. Add MTT solution to each well Incubate->Add_MTT Incubate_MTT 5. Incubate to allow formazan crystal formation Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilization solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance 7. Measure absorbance at ~570 nm Add_Solvent->Measure_Absorbance

Methodology:

  • Intestinal epithelial cells (e.g., Caco-2, HT-29, HCT116) are seeded in 96-well plates at a specific density.

  • After cell adherence, the medium is replaced with fresh medium containing various concentrations of this compound.

  • The cells are incubated for different time points (e.g., 24, 48, 72 hours).

  • Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • The formazan crystals formed by viable cells are then solubilized using a solvent like DMSO.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the number of viable cells.

Apoptosis Detection (DNA Fragmentation Assay)

DNA_Fragmentation_Workflow Treat_Cells 1. Treat cells with butyrate to induce apoptosis Harvest_Cells 2. Harvest both adherent and floating cells Treat_Cells->Harvest_Cells Lyse_Cells 3. Lyse cells to release cellular contents Harvest_Cells->Lyse_Cells Isolate_DNA 4. Isolate DNA using phenol-chloroform extraction Lyse_Cells->Isolate_DNA Run_Gel 5. Run DNA on an agarose gel Isolate_DNA->Run_Gel Visualize 6. Visualize DNA fragments under UV light Run_Gel->Visualize

Methodology:

  • Cells are treated with butyrate for a specified time to induce apoptosis.[11]

  • Both floating and adherent cells are collected and washed.

  • The cells are lysed, and the DNA is extracted.

  • The extracted DNA is then subjected to agarose gel electrophoresis.

  • Apoptosis is indicated by a characteristic ladder pattern of DNA fragments, which are multiples of approximately 180-200 base pairs.

Intestinal Barrier Function (Transepithelial Electrical Resistance - TEER)

TEER_Measurement_Workflow Seed_Transwell 1. Seed cells on permeable Transwell inserts Culture_Monolayer 2. Culture until a confluent monolayer is formed Seed_Transwell->Culture_Monolayer Treat_Butyrate 3. Treat with butyrate Culture_Monolayer->Treat_Butyrate Measure_TEER 4. Measure TEER at different time points using an epithelial volt-ohm meter Treat_Butyrate->Measure_TEER

Methodology:

  • Intestinal epithelial cells (e.g., Caco-2, IPEC-J2) are seeded on permeable Transwell inserts.

  • The cells are cultured until they form a confluent monolayer, which is monitored by measuring the TEER.

  • Once a stable TEER is achieved, the cells are treated with this compound.

  • TEER is measured at various time points to assess the integrity of the tight junctions forming the intestinal barrier. An increase in TEER indicates an enhancement of barrier function.[20][21]

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

qRT_PCR_Workflow Treat_Cells 1. Treat cells with butyrate Extract_RNA 2. Extract total RNA Treat_Cells->Extract_RNA Synthesize_cDNA 3. Synthesize cDNA via reverse transcription Extract_RNA->Synthesize_cDNA Perform_qPCR 4. Perform quantitative PCR with gene-specific primers Synthesize_cDNA->Perform_qPCR Analyze_Data 5. Analyze data to determine relative gene expression Perform_qPCR->Analyze_Data

Methodology:

  • Cells are treated with butyrate for a specific duration.

  • Total RNA is extracted from the cells using a suitable method (e.g., TRIzol).[24]

  • The extracted RNA is reverse transcribed into complementary DNA (cDNA).[24]

  • Quantitative PCR is performed using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or probe.

  • The relative expression of the target gene is calculated, often normalized to a housekeeping gene.

Conclusion

This compound is a multifaceted signaling molecule in the intestinal epithelium, orchestrating a complex interplay of pathways that are crucial for gut health. Its ability to act as an HDAC inhibitor, a GPCR ligand, and a modulator of intracellular calcium underpins its diverse physiological roles, including the maintenance of the intestinal barrier, regulation of inflammation, and prevention of colorectal cancer. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals aiming to further unravel the therapeutic potential of this important microbial metabolite. A deeper understanding of these signaling pathways will be instrumental in developing novel strategies for the prevention and treatment of a range of gastrointestinal diseases.

References

Calcium Butyrate and Its Impact on Gene Expression in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium butyrate is the salt form of butyrate, a short-chain fatty acid (SCFA) endogenously produced in the colon through the microbial fermentation of dietary fiber.[1][2] In recent years, butyrate has garnered significant attention in oncology research for its potent anti-neoplastic properties, which include the ability to induce cell cycle arrest, differentiation, and apoptosis in a wide range of cancer cell lines.[1][3][4] While normal colonocytes utilize butyrate as their primary energy source, cancer cells exhibit a paradoxical response, undergoing growth inhibition and cell death.[5][6]

The primary mechanism underlying these effects is butyrate's function as a histone deacetylase (HDAC) inhibitor.[1][3] By inhibiting HDACs, butyrate alters chromatin structure, leading to broad changes in the expression of genes that govern critical cellular processes. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound modulates gene expression in cancer cells, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: HDAC Inhibition

The anticancer effects of butyrate are predominantly mediated by its inhibition of histone deacetylases (HDACs).[3][7] HDACs are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure (heterochromatin) that represses gene transcription.

By inhibiting HDAC activity, butyrate causes an accumulation of acetylated histones (hyperacetylation).[8] This creates a more relaxed, open chromatin state (euchromatin), which allows transcription factors to access gene promoter regions, thereby activating or de-repressing the expression of key tumor-suppressing genes.[9][10] Beyond histones, butyrate can also affect the acetylation status and function of non-histone proteins involved in cancer progression. While HDAC inhibition is the principal mechanism, butyrate also exerts effects by acting as a ligand for G-protein coupled receptors (GPCRs), such as GPR109A, which can trigger downstream signaling cascades that suppress tumor growth.[5][6]

HDAC_Inhibition_Mechanism Mechanism of Butyrate as an HDAC Inhibitor cluster_0 Butyrate This compound HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Chromatin_Open Open Chromatin (Transcriptionally Active) Butyrate->Chromatin_Open Promotes Hyperacetylation Histones Histone Proteins HDAC->Histones Chromatin_Closed Condensed Chromatin (Transcriptionally Repressed) Histones->Chromatin_Closed Leads to Gene_Expression Altered Gene Expression (e.g., p21, Bcl-2) Chromatin_Open->Gene_Expression Allows Access for Transcription Factors

Caption: Butyrate inhibits HDACs, leading to histone hyperacetylation and transcriptional activation.

Quantitative Impact on Gene Expression

Butyrate treatment induces widespread changes in the transcriptome of cancer cells.[11] These alterations collectively push the cell towards a state of growth arrest and apoptosis. The following tables summarize quantitative changes observed for key genes across various cancer cell lines.

Modulation of Cell Cycle Regulators

A hallmark of butyrate's effect is the induction of cell cycle arrest, primarily in the G0/G1 or G2/M phases.[5][12] This is achieved by upregulating cyclin-dependent kinase inhibitors (CKIs) and downregulating cyclins and cyclin-dependent kinases (CDKs).

Table 1: Butyrate-Induced Changes in Cell Cycle Gene Expression

Gene Protein Product Function Cancer Cell Line Butyrate Effect Fold Change / Quantitative Detail Citation(s)
CDKN1A p21WAF1/CIP1 CKI, G1/S arrest HCT-116, HT-29, Caco-2 Upregulation Nuclear p21 levels increased >1-fold in HCT-116 cells. [5][13]
CDKN1B p27Kip1 CKI, G1/S arrest Anaplastic Thyroid Upregulation Protein expression increased. [12]
CCNA / CCNB Cyclin A / Cyclin B G2/M progression Anaplastic Thyroid Downregulation Protein expression decreased. [12]
CCND1 / CCND3 Cyclin D1 / Cyclin D3 G1 progression Various Downregulation Expression suppressed. [5]

| c-Myc | c-Myc | Transcription factor, proliferation | HCT-116, HT-29, Caco-2 | Downregulation | Protein levels decreased by >30% with 4 mM butyrate. |[5][13] |

Induction of Apoptosis Pathways

Butyrate effectively triggers programmed cell death by modulating the expression of genes in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[5][14] This involves downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.

Table 2: Butyrate-Induced Changes in Apoptosis-Related Gene Expression

Gene Protein Product Function Cancer Cell Line Butyrate Effect Fold Change / Quantitative Detail Citation(s)
BCL2 Bcl-2 Anti-apoptotic Various Downregulation Expression is inhibited. [5]
BCL2L1 (BCL-xL) Bcl-xL Anti-apoptotic COLO 205 Downregulation Protein levels reduced. [15]
BAK1 Bak Pro-apoptotic COLO 205 Upregulation Protein levels increased. [15]
TNFRSF10B DR5 (Death Receptor 5) Extrinsic apoptosis receptor HCT-116, HT-29 Upregulation 4.9-fold mRNA increase in HCT-116 (4 mM); 2.4-fold in HT-29. [8]
XIAP XIAP Inhibitor of apoptosis COLO 205 Downregulation Protein levels reduced. [15]

| BIRC5 | Survivin | Inhibitor of apoptosis | COLO 205 | Downregulation | Protein levels reduced. |[15] |

Regulation of Non-Coding RNAs and Other Key Targets

Butyrate also alters the expression of non-coding RNAs, such as microRNAs (miRNAs), which are critical regulators of gene expression.[3] It influences oncogenic ("oncomiRs") and tumor-suppressive miRNAs to further drive its anti-cancer effects.

Table 3: Butyrate-Induced Changes in miRNA and Other Gene Expression

Gene / Target Type Function Cancer Cell Line Butyrate Effect Quantitative Detail Citation(s)
miR-17~92 Cluster miRNA (Oncogenic) Pro-proliferative Colorectal Cancer Downregulation Expression of cluster members reduced. [11]
miR-106b miRNA (Oncogenic) Targets p21 mRNA HCT-116 Downregulation Expression decreased, leading to increased p21 translation. [7][16]
VEGFC / VEGFD mRNA Lymphangiogenic factors Oral Squamous Carcinoma (HSC-3) Downregulation mRNA and protein expression reduced. [17]

| SLC16A1 | GLUT1 | Glucose Transporter | Colorectal Cancer | Downregulation | Reduced abundance of membrane GLUT1. |[6] |

Key Signaling Pathways Modulated by this compound

The widespread gene expression changes induced by butyrate culminate in the modulation of several critical signaling pathways that are often dysregulated in cancer.

  • Apoptosis Induction: Butyrate promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bak and the death receptor DR5.[5][8][15] This leads to the activation of the caspase cascade, dismantling the cell.[5]

  • Cell Cycle Arrest: The most prominent effect is the strong upregulation of the CKI p21.[5][13] p21 inhibits Cyclin/CDK complexes, thereby halting the cell cycle at the G1/S transition and preventing DNA replication.[12][18]

  • PI3K/Akt Pathway: Butyrate has been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival, proliferation, and migration.[7] This inhibition can be mediated through the upregulation of the tumor suppressor PTEN.[7]

  • Wnt/β-catenin Pathway: In colorectal cancer, where this pathway is often constitutively active, butyrate can inhibit Wnt signaling, leading to reduced proliferation and increased differentiation.[4][5]

Butyrate_Signaling_Pathways Key Signaling Pathways Modulated by Butyrate in Cancer Cells cluster_CellCycle Cell Cycle Arrest cluster_Apoptosis Apoptosis Induction cluster_Survival Survival & Proliferation Butyrate Calcium Butyrate p21 p21 (CDKN1A) Upregulation Butyrate->p21 Bcl2 Bcl-2 Downregulation Butyrate->Bcl2 DR5 DR5 Upregulation Butyrate->DR5 PI3K_Akt PI3K/Akt Pathway Inhibition Butyrate->PI3K_Akt Wnt Wnt/β-catenin Inhibition Butyrate->Wnt CyclinCDK Cyclin/CDK Complexes p21->CyclinCDK G1_Arrest G1/S Phase Arrest CyclinCDK->G1_Arrest Drives Progression Caspases Caspase Activation Bcl2->Caspases DR5->Caspases Apoptosis Apoptosis Caspases->Apoptosis Proliferation Decreased Proliferation PI3K_Akt->Proliferation Wnt->Proliferation

Caption: Butyrate impacts multiple oncogenic pathways to induce cell cycle arrest and apoptosis.

Experimental Protocols

This section outlines a generalized methodology for investigating the effects of this compound on gene expression in cancer cell lines.

Cell Culture and Butyrate Treatment
  • Cell Lines: Human colorectal carcinoma cell lines such as HCT-116, HT-29, or SW620 are commonly used.[19]

  • Culture Conditions: Maintain cells in an appropriate medium (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment:

    • Prepare a stock solution of this compound in sterile PBS or culture medium.

    • Seed cells in culture plates and allow them to adhere for 24 hours.

    • Replace the medium with fresh medium containing the desired final concentration of this compound (typically ranging from 1 mM to 10 mM).[13][20] An untreated control (0 mM) must be included.

    • Incubate cells for a specified duration (e.g., 24, 48, or 72 hours) before harvesting for analysis.[21]

RNA Isolation and Quality Control
  • Harvesting: Aspirate the culture medium and wash cells with cold PBS. Lyse the cells directly in the plate using a lysis buffer (e.g., Buffer RLT from Qiagen).

  • Isolation: Isolate total RNA using a column-based kit (e.g., QIAGEN RNeasy Mini Kit) according to the manufacturer's protocol.[22] Include an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality Control: Assess RNA integrity and concentration. The RNA Integrity Number (RIN) should be determined using an Agilent Bioanalyzer, with a RIN > 8.0 considered high quality. Quantify RNA concentration using a spectrophotometer (e.g., NanoDrop).

Gene Expression Analysis
  • Quantitative Real-Time PCR (qRT-PCR):

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

    • Prepare qRT-PCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.

    • Run the reaction on a real-time PCR system.

    • Calculate relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • RNA-Sequencing (RNA-seq) for Global Transcriptome Analysis:

    • Library Preparation: Starting with high-quality total RNA, deplete ribosomal RNA (rRNA). Prepare sequencing libraries using a stranded RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded Total RNA).[11]

    • Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NextSeq or NovaSeq) to generate approximately 20-30 million reads per sample.[11]

    • Data Analysis:

      • Perform quality control on raw sequencing reads (e.g., using FastQC).

      • Trim adapter sequences and low-quality bases (e.g., using Trimmomatic).[11]

      • Align reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[11]

      • Quantify gene-level counts using tools such as HTSeq or featureCounts.[11]

      • Perform differential expression analysis between butyrate-treated and control samples using packages like DESeq2 or edgeR to identify genes with statistically significant changes in expression.[11]

Experimental_Workflow General Workflow for Gene Expression Analysis cluster_analysis Gene Expression Analysis Start Start: Cancer Cell Line (e.g., HCT-116) Culture 1. Cell Culture & Seeding Start->Culture Treatment 2. Treatment: This compound (0-10 mM) (24-72h) Culture->Treatment Harvest 3. Cell Harvesting & RNA Isolation Treatment->Harvest QC 4. RNA Quality Control (RIN > 8.0) Harvest->QC qPCR 5a. qRT-PCR (Specific Genes) QC->qPCR RNAseq 5b. RNA-Sequencing (Global Transcriptome) QC->RNAseq Data_qPCR 6a. Relative Gene Expression (ΔΔCt) qPCR->Data_qPCR Data_RNAseq 6b. Differential Expression & Pathway Analysis RNAseq->Data_RNAseq

References

Discovery and Initial Characterization of Butyrate's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Butyrate, a short-chain fatty acid (SCFA) produced by the gut microbiota from dietary fiber fermentation, has been a subject of intense scientific scrutiny for decades.[1][2] This technical guide delves into the discovery and initial characterization of its core biological activities. While the focus is on the butyrate anion, it is important to note that seminal research predominantly utilized sodium butyrate as the delivery compound. This document outlines the foundational discoveries of butyrate as a histone deacetylase (HDAC) inhibitor and its subsequent characterization as an agent that induces cell differentiation, apoptosis, and cell cycle arrest, particularly in cancer cell lines.[2][3][4] Key experimental data are summarized, detailed protocols for cornerstone assays are provided, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Butyrate

Butyrate is a four-carbon SCFA that serves as the primary energy source for colonocytes and plays a critical role in maintaining gut homeostasis.[5][6] Beyond its local effects in the colon, butyrate enters systemic circulation and exerts a wide range of biological effects on various cell types.[7] Its discovery as a potent modulator of gene expression and cellular fate has established it as a molecule of significant therapeutic interest. The initial characterization of its biological activity centered on three key observations: its ability to inhibit histone deacetylases, to force cancer cells into a more differentiated state, and to trigger programmed cell death or apoptosis.[2][8]

Discovery as a Histone Deacetylase (HDAC) Inhibitor

A landmark discovery in understanding butyrate's mechanism of action was its identification as an inhibitor of histone deacetylase (HDAC) activity.[8] HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs (specifically Class I and IIa), butyrate causes an accumulation of acetylated histones (hyperacetylation).[1] This relaxes the chromatin structure, making DNA more accessible to transcription factors and leading to altered expression of a wide array of genes that regulate key cellular processes.[2][8] This epigenetic modulation is considered the primary mechanism underlying many of butyrate's observed biological effects.[1]

Initial Characterization of Cellular Effects

Induction of Cell Differentiation

Early studies revealed that butyrate could induce differentiation in a variety of transformed cell types.[4][9] In colon carcinoma cells, for instance, treatment with butyrate leads to a more mature, differentiated phenotype, characterized by morphological changes and the expression of differentiation markers like alkaline phosphatase.[3][10] This effect is significant because it can force rapidly dividing, undifferentiated cancer cells to adopt the characteristics of normal, non-proliferating cells, thereby inhibiting tumor growth.[3] Butyrate has also been shown to promote the differentiation of mesenchymal stem cells into other cell types, such as smooth muscle cells.[11]

Induction of Apoptosis

A crucial finding was butyrate's ability to selectively induce apoptosis (programmed cell death) in cancer cells while having a lesser effect on normal cells.[12][13] This anti-neoplastic property is a cornerstone of its therapeutic potential. Initial characterization showed that butyrate-induced apoptosis is often mediated through the intrinsic, or mitochondrial, pathway.[4][12] This involves altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of the caspase cascade that executes cell death.[12]

Inhibition of Cell Proliferation and Cell Cycle Arrest

Concurrent with the discoveries of differentiation and apoptosis induction, butyrate was characterized as a potent inhibitor of cell proliferation.[2][14] It achieves this primarily by inducing cell cycle arrest, often in the G0/G1 phase.[2] This arrest prevents cancer cells from proceeding through the cell cycle and dividing. The mechanism is linked to its HDAC inhibitory activity, which upregulates the expression of cell cycle inhibitors, such as p21.[2] Studies have consistently shown a dose-dependent decrease in the proliferation of various cancer cell lines upon treatment with butyrate.[14]

Quantitative Data Summary

The following tables summarize quantitative data from initial characterization studies, demonstrating butyrate's efficacy in various cellular assays.

Table 1: Histone Deacetylase (HDAC) Inhibition by Short-Chain Fatty Acids

Compound Cell Line IC50 (mM) for HDAC Activity Reference
Sodium Butyrate General ~0.80
Sodium Butyrate HT-29 (Nuclear Extract) ~0.41 [15]

| Sodium Propionate | HT-29 (Nuclear Extract) | ~1.7 |[15] |

Table 2: Effect of Sodium Butyrate on Cancer Cell Proliferation and Viability

Cell Line Concentration (mM) Duration Effect Reference
Cervix Tumor Cells 0.005 - 0.50 - Decreased cell proliferation without cell death [14]
Cervix Tumor Cells > 0.50 5 - 15 days Cell death induced [14]
Caco-2 1 48 hours Induced differentiation without notable cytotoxicity [10]
HCT116 & SW480 ≤ 5 Up to 72 hours Not cytotoxic [16]

| Rat MSCs | 1.0 - 1.5 | 48 hours | Significantly suppressed proliferation |[11] |

Table 3: Induction of Apoptosis by Sodium Butyrate

Cell Line Concentration (mM) Duration Apoptotic Marker/Result Reference
Huh 7 (Hepatic) Not specified - 79.1% increase in TUNEL positive cells [4]
Caco-2 5 24 hours Upregulation of pro-apoptotic Bak, release of cytochrome c [12]
Bovine Satellite Cells 1 24-72 hours Significant increase in total apoptotic cells [17]

| HCT116 | Not specified | - | Promoted apoptosis, increased TRAIL-induced apoptosis |[13] |

Key Signaling Pathways

HDAC Inhibition and Gene Regulation

Butyrate's primary mechanism involves entering the cell nucleus and inhibiting HDAC enzymes. This leads to histone hyperacetylation, which remodels chromatin to a more open state, allowing for the transcription of genes like the cell cycle inhibitor p21. This cascade ultimately results in cell cycle arrest and a halt in proliferation.

HDAC_Inhibition_Pathway cluster_cell Cell cluster_nucleus Nucleus Butyrate_ext Butyrate (extracellular) Butyrate_int Butyrate Butyrate_ext->Butyrate_int Transport HDAC HDAC Butyrate_int->HDAC Inhibits Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Leads to p21_gene p21 Gene Transcription Chromatin->p21_gene Allows CellCycle Cell Cycle Arrest p21_gene->CellCycle Induces

Caption: Butyrate's mechanism of HDAC inhibition leading to cell cycle arrest.
Mitochondrial Pathway of Apoptosis

Butyrate triggers apoptosis in cancer cells by shifting the balance of Bcl-2 family proteins towards a pro-apoptotic state. This compromises the mitochondrial outer membrane, leading to the release of cytochrome c, which activates the caspase cascade, culminating in programmed cell death.

Mitochondrial_Apoptosis_Pathway cluster_cell Cell cluster_mito Mitochondrion Butyrate Butyrate Bcl_xL Bcl-xL (Anti-apoptotic) Butyrate->Bcl_xL Downregulates Bak Bak (Pro-apoptotic) Butyrate->Bak Upregulates CytoC_mito Cytochrome c Bcl_xL->CytoC_mito Inhibits Release Bak->CytoC_mito Promotes Release CytoC_cyto Cytochrome c (Cytosol) CytoC_mito->CytoC_cyto Released to Cytosol Casp9 Caspase-9 (Initiator) CytoC_cyto->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Butyrate-induced mitochondrial pathway of apoptosis.

Experimental Protocols

General Workflow for Assessing Butyrate's Activity

Experimental_Workflow A 1. Cell Culture (e.g., Caco-2, HCT116) B 2. Treatment Seed cells in multi-well plates and treat with various concentrations of Butyrate A->B C 3. Incubation Incubate for a defined period (e.g., 24, 48, 72h) B->C D 4. Assay Performance (Viability, Apoptosis, Differentiation, HDAC activity) C->D E 5. Data Acquisition (e.g., Plate Reader, Flow Cytometer) D->E F 6. Analysis Quantify results and determine dose-response E->F

Caption: A generalized workflow for in vitro analysis of butyrate's biological effects.
Protocol: HDAC Activity Assay

This protocol is a generalized procedure based on commercially available colorimetric kits mentioned in the literature.[18]

  • Prepare Cell Lysate: Culture cells (e.g., MAC-T, HCT116) to ~80% confluency.[19] Harvest cells and prepare nuclear or whole-cell extracts using an appropriate lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add cell lysate to each well.

  • Butyrate Treatment: Add varying concentrations of sodium butyrate (e.g., 0 to 5 mM) or a known HDAC inhibitor control (e.g., Trichostatin A) to the wells.[18][19] Incubate for a specified time (e.g., 2 hours).[19]

  • Substrate Addition: Add the colorimetric HDAC substrate to each well and incubate for an additional period (e.g., 2 hours) to allow for deacetylation.[19]

  • Developer Addition: Add the developer solution, which lyses the cells and releases the deacetylated substrate. The developer reacts with the deacetylated substrate to produce a colored product.

  • Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 405 nm).

  • Analysis: Calculate HDAC activity relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol: Cell Viability (MTT) Assay

This protocol is based on methodologies described for Caco-2 and other cell lines.[3][16][20]

  • Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 5x10⁴ cells/well and allow them to attach for 24-48 hours.[20]

  • Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of sodium butyrate (e.g., 0.5, 1, 10, 20 mM).[20] Include an untreated control group.

  • Incubation: Incubate the cells at 37°C with 5% CO2 for the desired duration (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium containing MTT reagent (e.g., 0.5 mg/mL) to each well.[20]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[20]

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Express the viability of treated cells as a percentage of the untreated control cells.

Protocol: Cell Differentiation (Alkaline Phosphatase) Assay

This protocol is adapted from studies on Caco-2 cell differentiation.[3][10]

  • Cell Culture and Treatment: Seed Caco-2 cells and treat with the desired concentration of sodium butyrate (e.g., 1 mM) for 48 hours to induce differentiation.[3]

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable buffer.

  • Protein Quantification: Determine the protein concentration of the lysate for normalization.

  • Assay Mixture: Prepare an assay mixture containing 0.1 M Tris-HCl (pH 9.8), 5 mM MgCl2, and 2 mM p-nitrophenyl phosphate (pNPP) as the substrate.[3]

  • Enzymatic Reaction: Add a standardized amount of cell lysate to the assay mixture in a 96-well plate. Incubate at 37°C.

  • Measurement: Monitor the increase in absorbance at 405 nm over time, which corresponds to the conversion of pNPP to the yellow product, p-nitrophenol.

  • Analysis: Calculate the alkaline phosphatase activity and normalize it to the total protein content. Compare the activity in butyrate-treated cells to that of untreated controls.

Conclusion

The discovery and initial characterization of butyrate's biological activities—namely HDAC inhibition, induction of differentiation, and apoptosis—have been pivotal in shaping our understanding of this microbial metabolite. These foundational studies, primarily using sodium butyrate, established the core mechanisms by which butyrate exerts its potent effects on cell fate and gene expression. This knowledge has paved the way for extensive research into its therapeutic applications, from colorectal cancer to inflammatory diseases, and continues to be a fertile ground for drug development and nutritional science.

References

Calcium Butyrate: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the therapeutic potential of calcium butyrate. It delves into the compound's mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, and outlines detailed experimental protocols. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic applications of this compound.

Core Therapeutic Areas and Mechanisms of Action

This compound, the salt of the short-chain fatty acid butyrate, has demonstrated significant therapeutic potential in several key areas, primarily centered around gut health and cellular regulation. Its mechanisms of action are multifaceted, with the most prominent being its role as a histone deacetylase (HDAC) inhibitor. This inhibition leads to alterations in gene expression that can suppress cancer cell proliferation and induce apoptosis[1].

Anti-Inflammatory Effects: this compound exhibits potent anti-inflammatory properties, largely by modulating inflammatory signaling pathways. It has been shown to reduce the release of pro-inflammatory cytokines by regulating pathways such as NF-κB[1]. In experimental models of colitis, topical administration of this compound has been shown to ameliorate inflammation[2][3][4]. Studies in weaned piglets also demonstrated that a combination of this compound and tannin extract significantly decreased the incidence of diarrhea and the expression of pro-inflammatory markers like COX-2 and TNF-α[5].

Antitumor Properties: The anticancer effects of butyrate are well-documented and are linked to its ability to induce apoptosis, inhibit cell proliferation, and promote cell differentiation in cancer cells[1][6][7]. In vitro studies have shown that this compound inhibits the proliferation of colon cancer cell lines such as HT29, SW620, and HCT116 in a dose-dependent manner[2][3][4]. In vivo, it has been observed to reduce the number of aberrant crypt foci (AFC), which are precursors to colorectal cancer, in rats[2][3][4]. Butyrate can also enhance the efficacy of chemotherapy drugs while mitigating their damage to normal cells[1].

Gut Health and Microbiome Modulation: Butyrate is a primary energy source for colonocytes and plays a crucial role in maintaining gut barrier function and homeostasis[8][9]. It can strengthen the gut barrier, reduce intestinal permeability, and support a healthy gut microbiome[1]. A clinical trial in pediatric patients with Irritable Bowel Syndrome (IBS) found that this compound supplementation effectively reduced symptoms and induced beneficial shifts in the gut microbiota, increasing the abundance of short-chain fatty acid-producing bacteria[10][11].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.

Table 1: In Vivo Anti-Inflammatory and Antitumor Effects in Rats

ParameterModelTreatmentOutcomeP-valueReference
Colon Edema ReductionDinitrobenzene-induced colitisIntracolonic instillation of this compound22.7% reductionP=0.048[2][3][4]
Mucosal Damage Area ReductionDinitrobenzene-induced colitisIntracolonic instillation of this compound48% reductionP=0.045[2][3][4]
Aberrant Crypt Foci (AFC) ReductionAzoxymethane-induced AFCIntracolonic instillation of this compound22.7% reduction in the entire colonP<0.05[2][3][4]
AC and ACF Reduction (Distal Colon)Azoxymethane-induced AFCIntracolonic instillation of 3.5 mg this compound24.7% and 23.5% reduction, respectivelyP<0.05[2]
ACF Reduction (Proximal Colon)Azoxymethane-induced AFCIntracolonic instillation of 3.5 mg this compound20.2% reductionP<0.05[2]

Table 2: In Vitro Antiproliferative Effects on Colon Cancer Cell Lines

Cell LineTreatment ConcentrationsOutcomeP-valueReference
HT29, SW620, HCT1161.25, 2.5, and 5 mMDose-dependent reduction in ³H-thymidine uptakeP=0.046 to P=0.002[2][3][4]

Table 3: Clinical Trial in Pediatric Irritable Bowel Syndrome (IBS)

ParameterTreatment Group (500 mg/day this compound)Placebo GroupP-valueReference
Treatment Success (≥50% reduction in VAS scores)73% of patients3.8% of patients< 0.0001[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound.

3.1. In Vivo Model of Dinitrobenzene-Induced Colitis in Rats

  • Objective: To evaluate the topical anti-inflammatory effect of this compound.

  • Animals: Male F344 rats.

  • Induction of Colitis: A single intracolonic administration of dinitrobenzene sulfonic acid.

  • Treatment: Intracolonic instillation of this compound for 6 consecutive days.

  • Assessment:

    • Body weight monitoring.

    • Evaluation of colon edema.

    • Measurement of the area of mucosal damage.

  • Reference: [2][3]

3.2. In Vivo Model of Azoxymethane-Induced Aberrant Crypt Foci (AFC) in Rats

  • Objective: To evaluate the in vivo antitumor activity of this compound.

  • Animals: Male F344 rats.

  • Induction of AFC: Subcutaneous injections of azoxymethane (AOM).

  • Treatment: Intracolonic instillation of this compound for 4 weeks.

  • Assessment: Quantification of the number of AFC in the entire colon.

  • Reference: [2][3]

3.3. In Vitro Antiproliferative Assay

  • Objective: To assess the effect of this compound on the proliferation of colon cancer cells.

  • Cell Lines: Human HT29, SW620, and HCT116 colon cancer cell lines.

  • Treatment: Incubation with this compound at concentrations of 1.25, 2.5, and 5 mM for 48 hours.

  • Methodology:

    • Cells are seeded in appropriate culture plates.

    • After adherence, cells are treated with varying concentrations of this compound suspended in DMEM without FBS.

    • During the last 18 hours of incubation, cells are labeled with methyl-³H-thymidine.

    • The rate of ³H-thymidine uptake is measured at the end of the incubation period to determine the level of cell proliferation.

  • Reference: [2]

3.4. Randomized, Placebo-Controlled, Double-Blind Clinical Trial in Pediatric IBS

  • Objective: To evaluate the efficacy of this compound supplementation in reducing IBS symptoms and its effect on gut microbiota.

  • Participants: Children aged 4-17 years diagnosed with IBS according to Rome IV criteria.

  • Intervention:

    • Treatment Group: 500 mg/day of a formulation based on this compound for 8 weeks.

    • Control Group: Placebo for 8 weeks.

  • Follow-up: 4-week follow-up period after cessation of treatment.

  • Primary Outcome: ≥50% reduction in the Visual Analogue Scale (VAS) scores for abdominal pain.

  • Secondary Outcomes:

    • Changes in Gastrointestinal Symptom Rating Scale (GSRS) scores.

    • Alterations in gut microbiota composition analyzed via 16S metataxonomics.

    • Changes in metabolite profiles assessed by targeted/untargeted metabolomics of fecal samples.

  • Reference: [10][11]

Signaling Pathways and Visualizations

This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these complex interactions.

4.1. Butyrate's Inhibition of Cancer-Related Signaling Pathways

Butyrate, primarily through its action as an HDAC inhibitor, downregulates several oncogenic signaling pathways, leading to decreased cancer cell proliferation and survival.

Butyrate_Cancer_Signaling Butyrate This compound HDAC HDAC Inhibition Butyrate->HDAC Wnt Wnt Signaling Butyrate->Wnt Hyperactivates Apoptosis Increased Apoptosis Butyrate->Apoptosis Promotes PI3K_Akt PI3K/Akt Pathway HDAC->PI3K_Akt Inhibits STAT3 STAT3 Pathway HDAC->STAT3 Inhibits NFkB NF-κB Pathway HDAC->NFkB Inhibits Proliferation Decreased Proliferation PI3K_Akt->Proliferation Leads to STAT3->Proliferation Leads to NFkB->Proliferation Leads to Differentiation Increased Differentiation Wnt->Differentiation Leads to

Caption: Butyrate's multifaceted impact on key oncogenic signaling pathways.

4.2. Experimental Workflow for In Vivo Colitis Model

The following diagram outlines the workflow for inducing and treating experimental colitis in a rat model to assess the anti-inflammatory effects of this compound.

Colitis_Workflow start Start: Select F344 Rats induction Induce Colitis (Dinitrobenzene Sulfonic Acid) start->induction treatment Administer this compound (Intracolonic, 6 days) induction->treatment placebo Administer Placebo induction->placebo assessment Assess Outcomes: - Body Weight - Colon Edema - Mucosal Damage treatment->assessment placebo->assessment end End: Data Analysis assessment->end

Caption: Workflow for the in vivo experimental colitis model.

4.3. Logical Relationship of Butyrate's Effects on Gut Health

This diagram illustrates the logical progression from this compound administration to improved gut health outcomes, as observed in clinical and preclinical studies.

Gut_Health_Logic CaButyrate This compound Supplementation Microbiota Modulation of Gut Microbiota CaButyrate->Microbiota Inflammation Reduced Gut Inflammation CaButyrate->Inflammation SCFA_Prod Increased SCFA-Producing Bacteria Microbiota->SCFA_Prod Barrier Enhanced Gut Barrier Function SCFA_Prod->Barrier Barrier->Inflammation Symptoms Alleviation of GI Symptoms (e.g., IBS) Inflammation->Symptoms

Caption: Logical flow of this compound's beneficial effects on gut health.

Future Directions and Considerations

The preliminary studies on this compound are promising, but further research is necessary to fully elucidate its therapeutic potential and translate these findings into clinical applications. Key areas for future investigation include:

  • Bioavailability and Delivery: Butyrate has a short half-life, which presents challenges for its clinical use[6]. The development of novel delivery systems, such as encapsulation or nano-delivery, is crucial to enhance its bioavailability and ensure targeted delivery to the colon[7][8][12][13].

  • Dose-Response Studies: Comprehensive dose-response studies are needed to determine the optimal therapeutic dosages for various conditions. Butyrate's effects can be dose-dependent, with different concentrations potentially promoting either cell proliferation or apoptosis[6].

  • Large-Scale Clinical Trials: While initial clinical data, particularly in pediatric IBS, is encouraging, larger, multicenter, placebo-controlled, double-blind clinical trials are required to validate the efficacy and safety of this compound in diverse patient populations and for various indications[2][10][11][14].

  • Combination Therapies: Investigating the synergistic effects of this compound with other therapeutic agents, such as chemotherapy drugs or other anti-inflammatory compounds, could lead to more effective treatment strategies[1][14].

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Research-Grade Calcium Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, purification, and analysis of calcium butyrate for research applications. Detailed protocols are provided to enable the production of high-purity this compound, suitable for use in cellular and molecular biology studies, particularly those investigating its role as a histone deacetylase (HDAC) inhibitor.

Introduction

This compound, the calcium salt of butyric acid, is a short-chain fatty acid that serves as a key molecule in cellular metabolism and signaling. In research, it is widely utilized as a histone deacetylase (HDAC) inhibitor. By inhibiting HDACs, butyrate induces hyperacetylation of histones, leading to a more open chromatin structure and altered gene expression.[1] This mechanism underlies its ability to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a valuable tool for cancer research and drug development.[2][3]

This document outlines a straightforward and reproducible method for the synthesis of this compound from butyric acid and calcium hydroxide, followed by a detailed purification protocol using recrystallization to achieve high purity suitable for research purposes. Additionally, validated analytical methods for purity assessment and a description of the key signaling pathway affected by this compound are provided.

Synthesis of this compound

The synthesis of this compound is achieved through a simple acid-base neutralization reaction between butyric acid and a calcium source. Calcium hydroxide is chosen for this protocol due to its ready availability and straightforward reaction stoichiometry.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process butyric_acid Butyric Acid (2 mol) add_acid Slowly add Butyric Acid (exothermic reaction) butyric_acid->add_acid calcium_hydroxide Calcium Hydroxide (1 mol) dissolve Dissolve Ca(OH)₂ in deionized water calcium_hydroxide->dissolve dissolve->add_acid stir Stir at room temperature add_acid->stir evaporate Evaporate water to obtain crude product stir->evaporate product Crude this compound evaporate->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

  • Butyric acid (≥99% purity)

  • Calcium hydroxide (reagent grade)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Beaker or flask

  • Rotary evaporator or heating mantle with a crystallizing dish

Procedure:

  • Prepare Calcium Hydroxide Slurry: In a suitable beaker, add 10.0 g of calcium hydroxide (approx. 0.135 mol) to 50 mL of deionized water. Stir to create a slurry.

  • Acid Addition: While stirring the calcium hydroxide slurry, slowly add 23.8 mL (approx. 23.8 g, 0.270 mol) of butyric acid. The reaction is exothermic, so add the acid dropwise or in small portions to control the temperature. The molar ratio of butyric acid to calcium hydroxide should be 2:1.

  • Reaction: Continue stirring the mixture at room temperature for 1-2 hours to ensure the reaction goes to completion. The solution should become clear as the calcium hydroxide is consumed.

  • Isolation of Crude Product: Transfer the resulting this compound solution to a crystallizing dish or a round-bottom flask. Evaporate the water using a heating mantle at a low to moderate temperature or a rotary evaporator.

  • Drying: Dry the resulting white solid in a vacuum oven at 60-80°C to remove any residual water. This will yield crude this compound.

Purification of this compound by Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound.[4][5] For this compound, which is highly soluble in water, a single-solvent recrystallization from water is effective.

Recrystallization Workflow

Recrystallization_Workflow crude_product Crude this compound dissolve Dissolve in minimum hot deionized water crude_product->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath to maximize crystallization cool->ice_bath filter Vacuum filter to collect crystals ice_bath->filter wash Wash with cold deionized water filter->wash dry Dry crystals in vacuum oven wash->dry pure_product Pure this compound dry->pure_product HDAC_Pathway cluster_butyrate Cellular Uptake cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Butyrate This compound HDAC HDAC Butyrate->HDAC Inhibits Butyrate->HDAC Histones Acetylated Histones HDAC->Histones Deacetylates Chromatin Relaxed Chromatin Histones->Chromatin Leads to p21_gene p21 Gene Transcription Chromatin->p21_gene Allows p21_protein p21 Protein p21_gene->p21_protein Translates to CDK Cyclin/CDK Complexes p21_protein->CDK Inhibits p21_protein->CDK Arrest Cell Cycle Arrest CellCycle G1/S Phase Progression CDK->CellCycle Promotes CDK->CellCycle

References

Application Notes and Protocols: Stability of Calcium Butyrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium butyrate, the calcium salt of the short-chain fatty acid butyrate, is a molecule of significant interest in biomedical research and drug development. Butyrate is a natural product of dietary fiber fermentation by the gut microbiota and is known to play a crucial role in maintaining intestinal homeostasis. Its diverse biological activities, including the inhibition of histone deacetylases (HDACs) and modulation of key cellular signaling pathways, have made it a promising candidate for therapeutic interventions in various diseases, particularly cancer and inflammatory conditions.[1][2]

When conducting in vitro studies, ensuring the stability and consistent concentration of the test compound in the cell culture medium is paramount for obtaining accurate and reproducible results. The complex, aqueous environment of cell culture media, maintained at a physiological temperature of 37°C, can lead to the degradation of labile compounds. Furthermore, cellular metabolism can contribute to the depletion of the compound from the medium over time.[3] This document provides detailed application notes and protocols to assess the stability of this compound in cell culture media and outlines its known effects on critical signaling pathways.

Chemical Properties and Factors Affecting Stability

This compound is a white, water-soluble solid that is generally stable under standard temperature and pressure.[4] However, its stability in the complex milieu of cell culture media can be influenced by several factors:

  • pH: The pH of the cell culture medium, typically around 7.4, influences the equilibrium between the undissociated butyric acid and its dissociated butyrate form. The pKa of butyric acid is approximately 4.82, meaning that at physiological pH, it exists predominantly as the butyrate anion.[5] While butyrate itself is relatively stable, significant pH shifts in the medium could potentially affect its stability and cellular uptake.

  • Temperature: Standard cell culture incubation is performed at 37°C. Elevated temperatures can accelerate chemical degradation processes. While some sources state this compound is stable to heat, specific data at 37°C in a liquid medium over extended periods is crucial to verify.[6][7]

  • Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and glucose. These components, along with supplements like fetal bovine serum (FBS), could potentially interact with this compound. However, specific interactions leading to degradation have not been extensively reported.

  • Cellular Metabolism: A primary route for the reduction of butyrate concentration in cell culture is cellular uptake and metabolism.[3] Cells can utilize butyrate as an energy source, which can lead to its depletion from the medium over the course of an experiment. This is a distinct process from chemical instability but is a critical factor to consider when designing experiments. One study demonstrated that in Friend erythroleukemia cell cultures, the concentration of butyrate in the medium decreased over time due to cellular metabolism, and adding fresh butyrate was necessary to maintain its inductive effects.[3]

Data Presentation: Stability of this compound

To accurately determine the stability of this compound in your specific cell culture medium, a time-course experiment is recommended. The following tables provide a template for organizing the quantitative data obtained from such a study.

Table 1: Stability of this compound in Cell Culture Medium (e.g., DMEM) at 37°C

Time Point (Hours)This compound Concentration (mM) - Replicate 1This compound Concentration (mM) - Replicate 2This compound Concentration (mM) - Replicate 3Average Concentration (mM)% Remaining (Compared to Time 0)
0[Initial Concentration][Initial Concentration][Initial Concentration][Average Initial]100%
2
4
8
12
24
48
72

Table 2: Effect of Temperature on this compound Stability in Cell Culture Medium at 24 Hours

Temperature (°C)Initial Concentration (mM)Concentration at 24h (mM) - Replicate 1Concentration at 24h (mM) - Replicate 2Concentration at 24h (mM) - Replicate 3Average Concentration at 24h (mM)% Remaining
4[Initial Concentration]
Room Temperature (~25)[Initial Concentration]
37[Initial Concentration]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines a method to determine the chemical stability of this compound in a cell-free culture medium.

Materials:

  • This compound

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if applicable

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL)

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or LC-MS/MS system.[4]

  • Sterile filters (0.22 µm)

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

  • Preparation of Working Solution:

    • In a sterile conical tube, prepare the working solution by diluting the this compound stock solution into the cell culture medium to the final desired concentration (e.g., 1 mM, 5 mM).

    • If your experiments include FBS, prepare the working solution in a medium containing the same percentage of FBS.

    • Prepare a sufficient volume for all time points and replicates.

  • Incubation:

    • Aliquot the working solution into sterile microcentrifuge tubes for each time point and replicate (e.g., 1 mL per tube).

    • Label the tubes clearly with the time point.

    • Place the tubes in a humidified incubator at 37°C with 5% CO2.

  • Sample Collection:

    • At each designated time point (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), remove the corresponding tubes for each replicate.

    • The 0-hour time point serves as the initial concentration reference.

    • Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Sample Analysis by HPLC:

    • Thaw the samples on ice.

    • Analyze the concentration of butyrate in each sample using a validated HPLC method. A common method involves a C18 column with a mobile phase of acetonitrile and a dilute acid (e.g., 0.1% phosphoric acid) and UV detection at a low wavelength (e.g., 206-210 nm).[4]

    • Generate a standard curve using known concentrations of this compound to quantify the concentrations in the experimental samples.

  • Data Analysis:

    • Calculate the average concentration of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

Protocol 2: Assessment of Butyrate Depletion by Cellular Metabolism

This protocol is designed to measure the rate at which cells take up and metabolize butyrate from the culture medium.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Sterile culture plates (e.g., 6-well plates)

  • Incubator (37°C, 5% CO2)

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

  • HPLC system or LC-MS/MS system

Methodology:

  • Cell Seeding:

    • Seed the cells in culture plates at a desired density and allow them to adhere and grow overnight.

  • Treatment with this compound:

    • Prepare a fresh solution of this compound in the complete culture medium at the desired final concentration.

    • Remove the old medium from the cells and replace it with the medium containing this compound.

    • Also, include control wells with the this compound-containing medium but without cells to measure chemical stability concurrently.

  • Sample Collection:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect an aliquot of the culture medium from the cell-containing wells and the cell-free control wells.

    • At each time point, also harvest the cells from one well to determine the cell number.

    • Store the collected media samples at -80°C until analysis.

  • Sample Analysis:

    • Analyze the concentration of butyrate in the collected media samples using HPLC or LC-MS/MS as described in Protocol 1.

  • Data Analysis:

    • Compare the concentration of butyrate in the medium from wells with cells to the cell-free control wells at each time point.

    • The difference in concentration will indicate the amount of butyrate taken up and/or metabolized by the cells.

    • Normalize the rate of depletion to the cell number to determine the uptake rate per cell.

Signaling Pathways Modulated by Butyrate

Butyrate exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for interpreting experimental results.

Butyrate and the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is critical for cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Butyrate has been shown to hyperactivate the Wnt signaling pathway in colon cancer cells, which can lead to apoptosis.[3][8] It can influence the levels of β-catenin, a key transcriptional co-activator in this pathway.[2][3]

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Butyrate Butyrate Wnt Wnt Butyrate->Wnt Upregulates Fzd Frizzled (Fzd) Receptor Wnt->Fzd Binds Dvl Dvl Fzd->Dvl LRP56 LRP5/6 LRP56->Dvl APC_Axin APC/Axin Complex Dvl->APC_Axin Inhibits GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC_Axin->GSK3b degradation Degradation beta_catenin->degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds Target_Genes Target Gene Expression (Proliferation, Apoptosis) TCF_LEF->Target_Genes Activates

Butyrate's influence on the Wnt/β-catenin signaling pathway.
Butyrate and the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Butyrate has been shown to inhibit the PI3K/Akt signaling cascade in some cancer cells, which can contribute to its anti-proliferative and pro-apoptotic effects.[9]

PI3K_Akt_Signaling_Pathway Butyrate Butyrate PI3K PI3K Butyrate->PI3K Inhibits Receptor Receptor Tyrosine Kinase Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Downstream Downstream Targets (e.g., mTOR, GSK3β) Cell Survival, Growth, Proliferation Akt->Downstream Activates

Inhibitory effect of butyrate on the PI3K/Akt signaling pathway.
Butyrate and the ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. The effect of butyrate on this pathway can be cell-type specific. In some contexts, butyrate has been shown to inhibit the phosphorylation of ERK1/2, leading to reduced cell proliferation and survival signaling.[10]

ERK_MAPK_Signaling_Pathway Butyrate Butyrate ERK ERK1/2 Butyrate->ERK Inhibits Phosphorylation Growth_Factor Growth Factor Receptor Growth Factor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc) Cell Proliferation, Survival ERK->Transcription_Factors

Butyrate's modulation of the ERK/MAPK signaling pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates the logical workflow for conducting a comprehensive stability assessment of this compound in cell culture media.

Stability_Workflow A Prepare this compound Stock Solution B Prepare Working Solution in Cell Culture Medium A->B C Aliquot for Time Points and Replicates B->C D Incubate at 37°C, 5% CO2 C->D E Collect Samples at Designated Time Points D->E F Store Samples at -80°C E->F G Analyze Butyrate Concentration by HPLC or LC-MS/MS F->G H Calculate % Remaining and Plot Data G->H I Determine Stability and Half-life (if applicable) H->I

Workflow for assessing this compound stability.

Conclusion

The stability of this compound in cell culture media is a critical parameter for ensuring the validity of in vitro experimental data. While generally considered stable, its concentration can be influenced by factors such as pH, temperature, and particularly, cellular metabolism. The provided protocols offer a framework for researchers to quantitatively assess the stability and cellular depletion of this compound in their specific experimental systems. Furthermore, a deeper understanding of how butyrate modulates key signaling pathways like Wnt/β-catenin, PI3K/Akt, and ERK/MAPK will aid in the design of more targeted experiments and the accurate interpretation of their outcomes. By carefully considering these factors, researchers can enhance the reliability and reproducibility of their findings in the promising field of butyrate research.

References

Targeted Colon Delivery of Calcium Butyrate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the targeted delivery of calcium butyrate to the colon. This document is intended to guide researchers in the formulation, in vitro evaluation, and in vivo testing of colon-specific this compound delivery systems for therapeutic applications in conditions such as inflammatory bowel disease (IBD) and colorectal cancer.

Introduction to Targeted Colon Delivery of this compound

Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon, plays a crucial role in maintaining gut homeostasis. It serves as the primary energy source for colonocytes, possesses anti-inflammatory properties, and can induce apoptosis in colorectal cancer cells. However, the therapeutic potential of systemically administered butyrate is limited by its rapid absorption in the upper gastrointestinal tract. Targeted delivery of this compound directly to the colon can overcome this limitation, achieving high local concentrations and maximizing its therapeutic effects.[1][2][3]

Various formulation strategies have been developed to achieve colon-specific delivery, primarily focusing on exploiting the physiological differences between the small and large intestines, such as pH, transit time, and microbial environment.

Formulation Strategies for Colon-Targeted this compound Delivery

Several approaches can be employed to formulate this compound for targeted release in the colon. The choice of method depends on the desired release profile and the specific application.

pH-Dependent Polymer Coating

This is a widely used strategy that utilizes polymers that are insoluble at the low pH of the stomach and small intestine but dissolve at the neutral to slightly alkaline pH of the distal ileum and colon (pH 7.0-7.4).[4][5]

Key Polymers:

  • Eudragit® S100: Soluble at pH > 7.0.[6]

  • Eudragit® FS 30 D: An aqueous dispersion of an anionic copolymer that dissolves above pH 7.0, making it suitable for colon targeting.[7]

Table 1: Quantitative Data on pH-Dependent Formulations

FormulationPolymerCoating Level (% weight gain)In Vitro Release ConditionsResultsReference
Naproxen Matrix TabletsEudragit® S1002% w/vSimulated Gastric Fluid (SGF) for 2h, Simulated Intestinal Fluid (SIF) for 3h, Simulated Colonic Fluid (SCF) up to 24hSustained release of 94.67% over 24 hours in SCF.[6]
Budesonide PelletsEudragit® FS 30 D25%SGF for 2h, SIF (pH 6.8) for 4h, SCF (pH 7.2)Minimal release in SGF and SIF, with 83.35% released at 24h in SCF.[4]
Microencapsulation

This technique involves entrapping this compound within a biodegradable polymer matrix. The polymer protects the drug during its transit through the upper GI tract and then degrades in the colon, releasing the butyrate.

Commonly Used Polymers:

  • Alginate: A natural polysaccharide that can be cross-linked with calcium ions to form beads.[8]

  • Chitosan: A cationic polysaccharide that can be used alone or in combination with alginate to form microparticles.[9][10]

Table 2: Quantitative Data on Microencapsulated Formulations

FormulationPolymer SystemParticle SizeEncapsulation EfficiencyIn Vitro ReleaseReference
Budesonide MicroparticlesChitosan-Ca-alginate with Eudragit S100 coating4.05-5.36 µmNot specifiedSustained release at pH 7.4.[9]
Tetrandrine BeadsCalcium alginate coated with 10% CAP742.75-780.68 µm82.46%67.68% release in simulated colon conditions.[11][12]

Experimental Protocols

The following protocols provide detailed methodologies for the preparation and evaluation of colon-targeted this compound delivery systems.

Formulation Protocols

Protocol 1: Preparation of Eudragit® S100-Coated this compound Tablets

Objective: To prepare enteric-coated tablets that release this compound at a pH characteristic of the colon.

Materials:

  • This compound

  • Microcrystalline cellulose (MCC)

  • Polyvinylpyrrolidone (PVP K-30)

  • Magnesium stearate

  • Talc

  • Eudragit® S100

  • Triethyl citrate (TEC)

  • Ethanol

  • Purified water

Procedure:

  • Core Tablet Preparation (Wet Granulation):

    • Mix this compound and microcrystalline cellulose in a planetary mixer.

    • Prepare a binder solution by dissolving PVP K-30 in a 50:50 ethanol:water mixture.

    • Granulate the powder blend with the binder solution.

    • Dry the wet granules at 50°C for 2 hours.

    • Sieve the dried granules through a 20-mesh screen.

    • Lubricate the granules with magnesium stearate and talc.

    • Compress the lubricated granules into tablets using a single-punch tablet press.[6]

  • Enteric Coating:

    • Prepare the coating solution by dissolving Eudragit® S100 in ethanol.

    • Add triethyl citrate (10% w/w of polymer) as a plasticizer and mix thoroughly.

    • Place the core tablets in a coating pan.

    • Spray the coating solution onto the rotating tablet bed at a controlled rate.

    • Dry the coated tablets at 40°C for 12 hours.[6]

Protocol 2: Preparation of Calcium Alginate-Calcium Butyrate Beads

Objective: To encapsulate this compound in calcium alginate beads for colon-specific delivery.

Materials:

  • Sodium alginate

  • This compound

  • Calcium chloride

  • Purified water

Procedure:

  • Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate in purified water with constant stirring.

  • Disperse this compound in the sodium alginate solution to form a homogenous mixture.

  • Extrude the bubble-free drug-polymer dispersion dropwise through a syringe with a 22-gauge needle into a 2% (w/v) calcium chloride solution.

  • Allow the beads to remain in the calcium chloride solution for 15 minutes to ensure complete cross-linking.

  • Collect the formed beads by filtration, wash with purified water, and dry at room temperature.[12][13]

In Vitro Drug Release Testing

Protocol 3: Dissolution Testing for Colon-Targeted Formulations

Objective: To evaluate the in vitro release profile of this compound from the delivery system under conditions simulating the gastrointestinal tract.

Apparatus: USP Dissolution Apparatus II (Paddle Method)

Dissolution Media:

  • Simulated Gastric Fluid (SGF): 0.1 N HCl (pH 1.2)

  • Simulated Intestinal Fluid (SIF): Phosphate buffer (pH 6.8)

  • Simulated Colonic Fluid (SCF): Phosphate buffer (pH 7.4)

Procedure:

  • Place the formulated this compound dosage form in 900 mL of SGF at 37 ± 0.5°C with a paddle speed of 50 rpm for 2 hours.[14][15]

  • After 2 hours, transfer the dosage form to 900 mL of SIF (pH 6.8) and continue the dissolution for another 3 hours.

  • Finally, transfer the dosage form to 900 mL of SCF (pH 7.4) and continue the dissolution for up to 24 hours.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Analyze the withdrawn samples for butyrate concentration using a validated analytical method (e.g., GC-MS).

In Vivo Evaluation

Protocol 4: Evaluation of Colon-Targeted this compound in a DSS-Induced Colitis Rat Model

Objective: To assess the therapeutic efficacy of a colon-targeted this compound formulation in a chemically induced model of colitis.

Animals: Male Wistar rats (180-200 g)

Induction of Colitis:

  • Administer 5% (w/v) Dextran Sulfate Sodium (DSS) in drinking water ad libitum for 7 days.[16][17]

  • Monitor the animals daily for body weight loss, stool consistency, and rectal bleeding (Disease Activity Index - DAI).

Treatment:

  • Divide the rats into groups: a healthy control group, a DSS control group, and DSS groups treated with the colon-targeted this compound formulation at different doses.

  • Administer the formulation orally once daily, starting from the first day of DSS administration and continuing for the entire 7-day period.

Evaluation:

  • At the end of the study, sacrifice the animals and excise the colon.

  • Measure the colon length and weight.

  • Collect colonic tissue samples for histological analysis (to assess inflammation, ulceration, and tissue damage) and myeloperoxidase (MPO) activity assay (as a marker of neutrophil infiltration).

  • Collect colonic contents for butyrate concentration analysis by GC-MS.

Protocol 5: Assessment of Aberrant Crypt Foci (ACF) in a Rat Model of Colon Carcinogenesis

Objective: To evaluate the chemopreventive effect of colon-targeted this compound by quantifying the formation of preneoplastic lesions.

Animals: Male Fischer 344 rats

Induction of ACF:

  • Administer two subcutaneous injections of azoxymethane (AOM) (15 mg/kg body weight) one week apart.[1][18]

Treatment:

  • Divide the rats into groups: a vehicle control group, an AOM control group, and AOM groups treated with the colon-targeted this compound formulation.

  • Administer the formulation orally for 4 weeks, starting one week before the first AOM injection.[1]

Evaluation:

  • At the end of the 4-week treatment period, sacrifice the animals and excise the colon.

  • Fix the colon flat between two pieces of filter paper in 10% buffered formalin.

  • Stain the colon with 0.2% methylene blue.

  • Count the number of ACF under a light microscope at 40x magnification.[19][20] ACF are identified as crypts with larger diameters, thicker epithelial linings, and a more prominent pericryptal zone compared to normal crypts.

Analytical Method

Protocol 6: Quantification of Butyrate in Fecal/Colonic Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately measure the concentration of butyrate in biological samples.

Materials:

  • Fecal or colonic content samples

  • Internal standard (e.g., d7-butyric acid)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Succinic acid

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Homogenize a known weight of the fecal/colonic sample in ethanol.

    • Add the deuterated internal standard.

    • Centrifuge the sample to pellet the solids.

    • Transfer the supernatant to a new tube.

    • Add NaOH and evaporate the solvent using a vacuum centrifuge.

    • Re-dissolve the residue in ethanol and acidify with succinic acid just before analysis.[9][21]

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-23) for separation.

    • Set the appropriate temperature program for the oven, injector, and detector.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify butyrate and the internal standard based on their specific mass-to-charge ratios.[21][22]

Visualization of Key Processes

Signaling Pathways of Butyrate in Colonocytes

Butyrate exerts its effects through multiple signaling pathways, primarily through the inhibition of histone deacetylases (HDACs).

Butyrate_Signaling cluster_delivery Colon-Targeted Delivery cluster_colon Colon Lumen cluster_cell Colonocyte This compound Formulation This compound Formulation Butyrate Butyrate This compound Formulation->Butyrate Release HDAC HDAC Butyrate->HDAC Inhibits Acetylated Histones Acetylated Histones HDAC->Acetylated Histones Deacetylates Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Promotes Apoptosis Apoptosis (in cancer cells) Gene Transcription->Apoptosis Cell Cycle Arrest Cell Cycle Arrest (in cancer cells) Gene Transcription->Cell Cycle Arrest Anti-inflammatory Effects Anti-inflammatory Effects Gene Transcription->Anti-inflammatory Effects

Caption: Signaling pathway of butyrate in colonocytes.

Experimental Workflow for In Vivo Evaluation

A typical workflow for assessing the efficacy of a colon-targeted this compound formulation in an animal model of colitis.

Experimental_Workflow cluster_induction Colitis Induction cluster_treatment Treatment cluster_monitoring Monitoring cluster_analysis Endpoint Analysis DSS Administration DSS Administration Oral Formulation Oral Administration of Targeted Ca-Butyrate DSS Administration->Oral Formulation DAI Daily Monitoring (Body Weight, Stool, Bleeding) Oral Formulation->DAI Colon Analysis Colon Length & Weight DAI->Colon Analysis Histology Histology MPO Assay MPO Assay Butyrate Quantification Butyrate Quantification (GC-MS) end End Butyrate Quantification->end start Start start->DSS Administration

Caption: Workflow for in vivo evaluation of colon-targeted formulations.

Logical Relationship of Formulation and Testing

The logical progression from formulation development to preclinical evaluation.

Logical_Relationship Formulation Formulation Development (e.g., Coating, Microencapsulation) InVitro In Vitro Characterization - Particle Size - Encapsulation Efficiency - Dissolution Testing Formulation->InVitro InVivo In Vivo Evaluation (Animal Models) - Efficacy (e.g., Colitis, ACF) - Butyrate Concentration in Colon InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: Logical flow from formulation to clinical trials.

References

Application Notes and Protocols for Studying the Anti-Cancer Effects of Calcium Butyrate in Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium butyrate, a salt of the short-chain fatty acid butyrate, has garnered significant attention in cancer research for its potential as an anti-neoplastic agent. Butyrate is a natural product of dietary fiber fermentation by the gut microbiota and is a key energy source for normal colonocytes.[1][2] Intriguingly, it exhibits paradoxical effects on cancer cells, including the inhibition of proliferation, induction of apoptosis, and cell cycle arrest.[1][2][3][4] These anti-tumor activities are largely attributed to its function as a histone deacetylase (HDAC) inhibitor.[1][2][3] By inhibiting HDACs, butyrate alters the acetylation of histones and other proteins, leading to changes in gene expression that can suppress cancer progression.[5]

These application notes provide a comprehensive guide for researchers investigating the anti-cancer effects of this compound in in vitro models. Detailed protocols for key assays and a summary of quantitative data from various studies are presented to facilitate experimental design and data interpretation.

Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected mechanisms:

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to the hyperacetylation of histones. This relaxes the chromatin structure, making DNA more accessible for transcription of tumor suppressor genes like p21.[1][3]

  • Cell Cycle Arrest: Butyrate can induce cell cycle arrest, primarily at the G1/S and G2/M phases.[6][7] This is often mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27, and the downregulation of cyclins like cyclin D1.[7][8][9][10]

  • Induction of Apoptosis: Butyrate promotes programmed cell death in cancer cells through both intrinsic and extrinsic pathways. It can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial dysfunction and caspase activation.[3][5][11][12]

  • Modulation of Signaling Pathways: Butyrate has been shown to influence key cancer-related signaling pathways, including the mTOR/S6K1 and SIRT1 pathways.[3][4]

Data Presentation: Quantitative Effects of Butyrate on Cancer Cells

The following tables summarize the quantitative data on the effects of butyrate on various colon cancer cell lines.

Table 1: IC50 Values of Butyrate in Colon Cancer Cell Lines

Cell LineButyrate Concentration (mM)Incubation Time (hours)Reference
HCT1161.1424[13]
0.8348[13]
0.8672[13]
3.372[14]
HT-29Not Determined24[13]
2.4248[13]
2.1572[13]
Caco-2Not Determined24[13]
Not Determined48[13]
2.1572[13]
HCT-116/BR (Butyrate-Resistant)15.2-fold increase vs. parental72[15]
HT-29/BR (Butyrate-Resistant)14.0-fold increase vs. parental72[15]
SW480/BR (Butyrate-Resistant)6.08-fold increase vs. parental72[15]

Table 2: Effects of Butyrate on Apoptosis and Cell Cycle in HCT116 Cells

TreatmentEffectObservationReference
1 mM Butyrate (24-72h)Induction of ApoptosisIncreased histone release and caspase-3 activation.[3][4]
1 mM ButyrateProtein ExpressionIncreased Bax/Bcl-2 ratio.[3]
2.5 mM ButyrateGene ExpressionAltered expression of genes involved in cell cycle, DNA replication, and apoptosis.[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HCT116, HT-29)

  • Complete cell culture medium

  • This compound stock solution (sterilized)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include untreated control wells with fresh medium only.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Visualizations

Signaling Pathways

Butyrate_Signaling_Pathway p21_protein p21_protein G1_S_Transition G1_S_Transition

Experimental Workflow

Experimental_Workflow start Start: Cancer Cell Culture treatment Treatment with This compound start->treatment viability viability treatment->viability apoptosis apoptosis treatment->apoptosis cell_cycle cell_cycle treatment->cell_cycle data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis

Logical Relationships

Logical_Relationships Butyrate This compound HDACi HDAC Inhibition Butyrate->HDACi Apoptosis_Modulation Modulation of Apoptotic Proteins (e.g., Bax/Bcl-2) Butyrate->Apoptosis_Modulation Gene_Expression Altered Gene Expression (e.g., p21 up, cyclins down) HDACi->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Modulation->Apoptosis Cancer_Inhibition Inhibition of Cancer Cell Growth Cell_Cycle_Arrest->Cancer_Inhibition Apoptosis->Cancer_Inhibition

References

Application Notes and Protocols: Evaluating Calcium Butyrate in Animal Models of Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory disorder of the gastrointestinal tract characterized by aberrant immune responses and a compromised intestinal barrier.[1] Butyrate, a short-chain fatty acid (SCFA) produced by microbial fermentation of dietary fiber in the colon, is a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[1][2] A reduction in butyrate-producing bacteria and lower luminal butyrate concentrations are frequently observed in IBD patients.[2][3] Consequently, butyrate and its salts, such as calcium butyrate, are considered promising therapeutic agents. Evaluating the efficacy of this compound requires robust preclinical animal models that mimic the pathophysiology of human IBD. These models are indispensable for elucidating mechanisms of action and assessing therapeutic potential.

This document provides an overview of common animal models used to study IBD, detailed protocols for evaluating this compound, and a summary of its key mechanisms of action supported by quantitative data from preclinical studies.

Key Mechanisms of Action of Butyrate in IBD

Butyrate exerts its anti-inflammatory effects through multiple signaling pathways in both intestinal epithelial and immune cells.[2] Key mechanisms include the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptors (GPRs), and modulation of immune cell differentiation and function.[2][4]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent HDAC inhibitor.[5] By inhibiting HDACs (specifically HDAC3 and HDAC8), butyrate increases histone acetylation, leading to the suppression of pro-inflammatory pathways like NF-κB and enhancing the expression of genes involved in maintaining the epithelial barrier.[3][6][7]

  • G-Protein Coupled Receptor (GPR) Activation: Butyrate acts as a signaling molecule by activating cell-surface GPRs, including GPR41, GPR43, and GPR109A.[8][9] Activation of these receptors on intestinal epithelial and immune cells triggers downstream signaling that enhances anti-inflammatory responses and reinforces the gut barrier.[8][10][11]

  • Immune Modulation: Butyrate plays a critical role in regulating the balance of T-cell populations.[2] It promotes the differentiation of anti-inflammatory regulatory T cells (Tregs) while suppressing the pro-inflammatory T helper 17 (Th17) cells, thereby reducing the production of inflammatory cytokines like IL-17.[2][12][13]

Butyrate_Mechanism_of_Action cluster_0 Butyrate Effects Butyrate This compound HDAC HDAC Inhibition (HDAC3, HDAC8) Butyrate->HDAC GPR GPR Activation (GPR43, GPR109A) Butyrate->GPR Immune Immune Cell Modulation Butyrate->Immune NFkB ↓ NF-κB Activity HDAC->NFkB suppresses Barrier ↑ Epithelial Barrier Function HDAC->Barrier enhances GPR->NFkB suppresses GPR->Barrier Treg ↑ Treg Differentiation Immune->Treg promotes Th17 ↓ Th17 Differentiation Immune->Th17 inhibits Cytokines ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines leads to Treg->Cytokines contributes to Th17->Cytokines

Caption: Overview of Butyrate's Anti-Inflammatory Mechanisms in IBD.

Commonly Used Animal Models of IBD

Several animal models are utilized to induce colitis that mimics aspects of human IBD. The choice of model often depends on the specific research question, as each model represents different facets of the disease's immunopathology.

  • Dextran Sodium Sulfate (DSS)-Induced Colitis: This is one of the most widely used models for its simplicity, reproducibility, and ability to cause acute or chronic colitis by varying the DSS concentration and administration duration.[14] DSS is a chemical colitogen that is directly toxic to gut epithelial cells in the basal crypts, leading to a breakdown of the mucosal barrier and subsequent inflammation.[15] This model is particularly relevant for studying epithelial barrier integrity and innate immune responses.[14]

  • 2,4,6-Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis: This model induces a T-cell-mediated immune response that shares histopathological features with Crohn's disease.[16][17] TNBS is a haptenating agent that, when instilled intrarectally with ethanol, binds to colonic proteins, rendering them immunogenic.[16] This triggers a delayed-type hypersensitivity reaction, leading to a Th1-dominant inflammatory response.[17]

  • Adoptive T-Cell Transfer Model: This model is used to investigate the specific roles of T-cell subsets in the pathogenesis of IBD.[18] It involves transferring naive CD4+ T cells (specifically the CD4+CD45RBhigh subset) from healthy donor mice into immunodeficient recipient mice (e.g., Rag1-/-).[18][19] The transferred T cells become activated in the colon, leading to the onset of colitis over several weeks.[18] This model is highly valuable for testing therapies that target T-cell-dependent mechanisms.[18]

Experimental Protocols

The following protocols provide a framework for inducing colitis and administering this compound. All animal experiments should be conducted in accordance with institutional guidelines and approved by the local ethics committee.

Experimental_Workflow acclimatization 1. Acclimatization (7 days) grouping 2. Animal Grouping & Baseline Measurement acclimatization->grouping induction 3. Colitis Induction (DSS or TNBS) grouping->induction treatment 4. This compound Administration induction->treatment monitoring 5. Daily Monitoring (Weight, DAI Score) treatment->monitoring euthanasia 6. Euthanasia & Sample Collection monitoring->euthanasia analysis 7. Data Analysis (Histology, Cytokines, etc.) euthanasia->analysis

References

Application of Calcium Butyrate in Animal Feed for Enhanced Gut Health: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium butyrate, a salt of the short-chain fatty acid butyric acid, is increasingly utilized as a feed additive in the livestock industry to promote gut health and overall animal performance. Butyrate is a natural product of microbial fermentation in the lower gastrointestinal tract and serves as a primary energy source for colonocytes.[1][2] Supplementation with this compound, particularly in protected or encapsulated forms, ensures the targeted delivery of butyric acid to the intestines, where it exerts its beneficial effects.[3] This document provides detailed application notes on the use of this compound in animal feed, summarizing its impact on gut health and performance, along with standardized protocols for key experimental evaluations.

Mechanism of Action

This compound supplementation enhances gut health through a multi-faceted approach:

  • Energy Source for Enterocytes: Butyrate is the preferred energy substrate for intestinal epithelial cells, promoting their proliferation and maturation. This leads to improved gut barrier function and nutrient absorption.[2][3]

  • Modulation of Gut Morphology: Studies have consistently shown that butyrate stimulates the growth of intestinal villi and increases the villus height to crypt depth ratio, thereby expanding the surface area available for nutrient absorption.[1][4]

  • Anti-inflammatory Effects: Butyrate exhibits potent anti-inflammatory properties by inhibiting the activation of pro-inflammatory signaling pathways, such as NF-κB, and reducing the production of inflammatory cytokines like TNF-α and IL-6.[1][4][5]

  • Gut Microbiota Modulation: this compound can influence the composition of the gut microbiota, promoting the growth of beneficial bacteria while inhibiting the proliferation of pathogens.[2]

  • Immune System Enhancement: By strengthening the gut barrier and reducing inflammation, butyrate contributes to a more robust and efficient immune response.[6]

  • Histone Deacetylase (HDAC) Inhibition: Butyrate is a known inhibitor of histone deacetylases, which plays a role in regulating gene expression related to cell cycle, differentiation, and apoptosis.[7][8]

Signaling Pathways

The mechanisms of action of butyrate involve several key signaling pathways within intestinal epithelial cells.

Butyrate_Signaling cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell Butyrate Butyrate Transporters MCT1/SMCT1 Butyrate->Transporters Uptake GPCRs GPR41/GPR43/GPR109a Butyrate->GPCRs Binding Butyrate_in Intracellular Butyrate Transporters->Butyrate_in Signaling_Cascade Intracellular Signaling (e.g., MAPK, PI3K/Akt) GPCRs->Signaling_Cascade HDAC HDAC Butyrate_in->HDAC Inhibition Energy_Metabolism β-oxidation (Energy for Colonocytes) Butyrate_in->Energy_Metabolism Gene_Expression Gene Expression (e.g., Tight Junctions, Anti-inflammatory Cytokines) HDAC->Gene_Expression Regulation NF-kB_pathway NF-κB Pathway Anti_inflammatory_effects Anti-inflammatory Effects NF-kB_pathway->Anti_inflammatory_effects Leads to Gene_Expression->Anti_inflammatory_effects Cell_Proliferation Cell Proliferation & Differentiation Gene_Expression->Cell_Proliferation Signaling_Cascade->NF-kB_pathway Modulation

Caption: Butyrate Signaling Pathways in Enterocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound supplementation from various studies in different animal species.

Table 1: Effects on Growth Performance
Animal SpeciesDosageDurationAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Reference(s)
Broilers 300-1000 g/ton 35 daysIncreased body weight-[9]
0.2, 0.3, 0.4 g/kg--Improved[10]
1 g/kg42 daysNo significant effectImproved[11]
Calves 4 kg/ton of starter feed77 daysSignificantly higher (0.83 vs 0.71 kg)-[2][12]
3 g and 6 g per day/head-ImprovedImproved[12]
Piglets 0.1%Weaning period--[13]
1.35 kg/ton (pre-starter) & 0.675 kg/ton (starter)35 daysNo significant differenceNo significant difference[14][15][16][17]
Table 2: Effects on Gut Morphology
Animal SpeciesDosageDurationVillus HeightCrypt DepthVillus Height:Crypt Depth RatioReference(s)
Broilers 0.1%, 0.2%, 0.4% butyric acid42 daysIncreasedDecreasedIncreased[9]
Calves 10 g/day -Increased (duodenum)--[3]
3 g and 6 g per day/head-ImprovedImproved-[12]
Continuous supplementation30 daysHigher (duodenum)Higher (duodenum)-[18]
Laying Hens 300 mg/kgPost-peak periodHigher (ileum)--[4]
Piglets 1.35 kg/ton (pre-starter) & 0.675 kg/ton (starter)14 daysNo differenceLower (duodenum)-[14][15][16][17]
Table 3: Effects on Diarrhea Incidence
Animal SpeciesDosageDurationEffect on Diarrhea IncidenceReference(s)
Piglets 1.35 kg/ton (pre-starter) & 0.675 kg/ton (starter)1-14 days & 1-35 daysSignificantly reduced[14][15][16][17]
Calves Continuous supplementationPre-weaningReduced occurrence and relapses[18]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound on gut health.

Experimental Workflow

Experimental_Workflow Start Start Animal_Selection Animal Selection & Acclimatization Start->Animal_Selection Dietary_Groups Allocation to Dietary Groups (Control vs. This compound) Animal_Selection->Dietary_Groups Feeding_Trial Feeding Trial (Record Performance Data) Dietary_Groups->Feeding_Trial Sample_Collection Sample Collection (Blood, Intestinal Tissue, Feces) Feeding_Trial->Sample_Collection Gut_Morphology Gut Morphology Analysis (Histology) Sample_Collection->Gut_Morphology Microbiota_Analysis Gut Microbiota Analysis (16S rRNA Sequencing) Sample_Collection->Microbiota_Analysis Immune_Response Immune Response Analysis (Cytokine ELISA) Sample_Collection->Immune_Response Data_Analysis Statistical Data Analysis Gut_Morphology->Data_Analysis Microbiota_Analysis->Data_Analysis Immune_Response->Data_Analysis Conclusion Conclusion & Reporting Data_Analysis->Conclusion End End Conclusion->End

Caption: General Experimental Workflow.
Protocol for Intestinal Histomorphometry

Objective: To quantitatively assess the effects of this compound on the microscopic structure of the intestine.

Materials:

  • 10% neutral buffered formalin

  • Phosphate-buffered saline (PBS)

  • Ethanol series (70%, 80%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

  • Glass slides

  • Hematoxylin and Eosin (H&E) stain

  • Light microscope with a calibrated imaging system

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Tissue Sampling: Immediately after euthanasia, collect 2-3 cm segments of the duodenum, jejunum, and ileum.[19]

  • Fixation: Gently flush the intestinal segments with PBS to remove contents and fix in 10% neutral buffered formalin for at least 24 hours.[19]

  • Tissue Processing:

    • Dehydrate the fixed tissues by passing them through a graded series of ethanol (70% to 100%).

    • Clear the tissues in xylene.

    • Embed the tissues in paraffin wax.[19]

  • Sectioning: Using a microtome, cut 5 µm thick cross-sections of the paraffin-embedded tissues.[19]

  • Staining:

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain with Hematoxylin and Eosin (H&E).[19]

  • Microscopic Examination and Image Capture:

    • Examine the stained sections under a light microscope.

    • Capture high-resolution images of well-oriented villi and crypts at appropriate magnification (e.g., 40x or 100x).

  • Morphometric Analysis:

    • Using image analysis software, measure the following parameters on at least 10 intact, well-oriented villi and their associated crypts per intestinal segment per animal:

      • Villus Height: From the tip of the villus to the villus-crypt junction.

      • Crypt Depth: From the villus-crypt junction to the base of the crypt.

    • Calculate the Villus Height to Crypt Depth Ratio .

Protocol for Gut Microbiota Analysis via 16S rRNA Gene Sequencing

Objective: To characterize the composition of the gut microbiota in response to this compound supplementation.

Materials:

  • Sterile collection tubes

  • DNA extraction kit (e.g., QIAamp DNA Stool Mini Kit)

  • Primers targeting a hypervariable region of the 16S rRNA gene (e.g., V3-V4)

  • PCR reagents (polymerase, dNTPs, buffer)

  • Agarose gel electrophoresis system

  • DNA purification kit

  • Next-generation sequencing platform (e.g., Illumina MiSeq)

  • Bioinformatics software for data analysis (e.g., QIIME 2, mothur)

Procedure:

  • Sample Collection: Collect fresh fecal samples or intestinal contents directly into sterile tubes and immediately freeze at -80°C until processing.[20]

  • DNA Extraction: Extract total genomic DNA from the samples using a commercial DNA extraction kit following the manufacturer's instructions. A bead-beating step is often recommended to improve the lysis of bacterial cells.[20]

  • PCR Amplification:

    • Amplify the target hypervariable region(s) of the 16S rRNA gene using universal primers.

    • Perform PCR in triplicate for each sample to minimize PCR bias.

  • Library Preparation:

    • Pool the triplicate PCR products for each sample.

    • Verify the size of the amplicons by agarose gel electrophoresis.

    • Purify the PCR products.

    • Quantify the purified DNA.

    • Prepare the sequencing library according to the instructions of the sequencing platform.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Bioinformatics Analysis:

    • Perform quality filtering and trimming of the raw sequencing reads.

    • Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha diversity (e.g., Shannon, Chao1) and beta diversity (e.g., Bray-Curtis, UniFrac) to compare microbial communities between treatment groups.

    • Identify differentially abundant taxa between the control and this compound-supplemented groups.

Protocol for Quantification of Pro-inflammatory Cytokines

Objective: To measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in serum to assess the anti-inflammatory effects of this compound.

Materials:

  • Blood collection tubes

  • Centrifuge

  • Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for the target cytokine and animal species

  • Microplate reader

Procedure:

  • Serum Collection:

    • Collect blood samples from the animals into tubes without anticoagulant.

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store at -80°C until analysis.[21]

  • ELISA Assay:

    • Perform the ELISA according to the manufacturer's protocol for the specific kit. The general steps are as follows:

      • Coat a 96-well plate with a capture antibody specific for the target cytokine.

      • Wash the plate to remove unbound antibody.

      • Block the plate to prevent non-specific binding.

      • Add standards and serum samples to the wells and incubate.

      • Wash the plate.

      • Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

      • Wash the plate.

      • Add a substrate that will be converted by the enzyme to produce a colored product.

      • Stop the reaction.[22]

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

    • Generate a standard curve using the absorbance values of the standards.

    • Calculate the concentration of the cytokine in the samples by interpolating their absorbance values on the standard curve.

    • Compare the cytokine levels between the control and this compound-supplemented groups using appropriate statistical tests.

Conclusion

This compound is a promising feed additive for improving gut health and performance in livestock. Its multifaceted mechanism of action, including providing energy to the gut lining, modulating gut morphology and microbiota, and exerting anti-inflammatory effects, makes it a valuable tool for enhancing animal production. The provided protocols offer a standardized framework for researchers to evaluate the efficacy of this compound and further elucidate its beneficial effects on animal health. Consistent and rigorous experimental design and methodology are crucial for generating reliable and comparable data in this field of research.

References

Troubleshooting & Optimization

Troubleshooting Calcium Butyrate Solubility in Vitro: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing calcium butyrate in in vitro settings, ensuring its complete dissolution is critical for experimental accuracy and reproducibility. This technical support center provides a comprehensive guide to troubleshooting common solubility issues, offering detailed protocols and frequently asked questions to facilitate seamless experimentation.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and problems encountered when working with this compound in the laboratory.

Q1: My this compound is not dissolving completely in water or my cell culture medium. What could be the cause?

A1: Several factors can contribute to incomplete dissolution of this compound:

  • Temperature: The solubility of calcium salts of short-chain fatty acids can be non-linear with temperature. It is crucial to know the optimal temperature for dissolution.

  • pH of the Solvent: The solubility of calcium salts is highly dependent on pH.[1] At neutral or alkaline pH, this compound may be less soluble.

  • Concentration: You might be attempting to prepare a solution that is above the saturation point of this compound under your specific experimental conditions.

  • Purity of the Compound: Impurities in the this compound powder can affect its solubility.

  • Interaction with Other Media Components: Components in complex cell culture media, such as phosphates and sulfates, can react with calcium to form insoluble precipitates.

Q2: I'm observing a precipitate in my cell culture medium after adding this compound. What should I do?

A2: First, determine if the precipitate is due to contamination or chemical precipitation. Microbial contamination will often be accompanied by a change in the medium's pH and turbidity. If contamination is ruled out, the precipitate is likely an insoluble salt. Here's how to troubleshoot:

  • Check the pH: Measure the pH of your medium after adding this compound. A shift to a more alkaline pH can decrease the solubility of calcium salts.

  • Review Your Preparation Protocol: Ensure that you are adding a pre-dissolved, sterile-filtered stock solution of this compound to your final medium, rather than adding the powder directly.

  • Consider the Order of Addition: When preparing media from individual components, add calcium salts separately and ensure each component is fully dissolved before adding the next to prevent precipitation.

  • Warm the Medium: Gently warming the medium to 37°C may help dissolve some precipitates, but be cautious as excessive heat can degrade other media components.

Q3: What is the difference in solubility between this compound and sodium butyrate?

A3: Sodium butyrate is generally more soluble in water than this compound. If you are consistently facing solubility issues with this compound, consider if sodium butyrate could be a suitable alternative for your experimental design.

Q4: Can I autoclave my medium after adding this compound?

A4: It is generally not recommended to autoclave solutions containing this compound. The high temperatures and pressure can lead to the precipitation of calcium salts and potentially degrade the butyrate molecule. It is best to prepare a concentrated stock solution of this compound, sterilize it by filtration, and then add it to the sterile medium.

Quantitative Data on Solubility

Understanding the solubility of this compound under different conditions is key to preventing precipitation. While specific data for this compound is limited, the following table provides illustrative data for calcium 2-methylbutyrate, a structurally similar short-chain fatty acid calcium salt, to demonstrate the effect of temperature on solubility. The general principle of pH-dependent solubility for calcium salts is also presented.

ParameterConditionSolubility ( g/100 g of water)Notes
Temperature 0°C23.05Data for Calcium 2-methylbutyrate, which shows a non-linear solubility curve with temperature.[2]
36.5°C29.90 (Maximum Solubility)Data for Calcium 2-methylbutyrate.[2]
100°C19.80Data for Calcium 2-methylbutyrate.[2]
pH Acidic (e.g., pH < 6.0)IncreasedLower pH increases the protonation of butyrate, favoring the dissolution of the calcium salt. The solubility of calcium salts generally increases as the pH decreases.[3][4]
Neutral to Alkaline (e.g., pH ≥ 7.0)DecreasedAt higher pH, the concentration of free calcium ions can decrease due to the formation of insoluble calcium salts, such as calcium phosphate, in complex media.

Experimental Protocols

Protocol for Preparing a this compound Stock Solution (e.g., 1 M)

  • Materials:

    • This compound powder

    • Sterile, deionized or distilled water

    • Sterile conical tube or bottle

    • 0.22 µm sterile syringe filter

    • Sterile syringe

  • Procedure:

    • Weigh the appropriate amount of this compound powder to prepare your desired concentration. For a 1 M solution, this would be 214.27 g per liter.

    • Add a portion of the sterile water to the conical tube or bottle.

    • Gradually add the this compound powder to the water while stirring or vortexing to aid dissolution.

    • Gently warm the solution (e.g., to 37°C) if necessary to fully dissolve the powder. Do not boil.

    • Once completely dissolved, bring the solution to the final desired volume with sterile water.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Visualizing Troubleshooting and Biological Pathways

Troubleshooting Workflow for this compound Solubility

The following diagram outlines a logical workflow for identifying and resolving solubility issues with this compound in vitro.

G start Start: Solubility Issue Observed check_contamination Microscopic Examination: Contamination Present? start->check_contamination discard Discard and Review Aseptic Technique check_contamination->discard Yes check_dissolution Review Dissolution Protocol: - Correct Solvent? - Adequate Mixing? - Appropriate Temperature? check_contamination->check_dissolution No adjust_protocol Adjust Dissolution Protocol: - Use Sterile Water - Gentle Warming (37°C) - Vortexing check_dissolution->adjust_protocol No check_concentration Is Concentration Above Solubility Limit? check_dissolution->check_concentration Yes adjust_protocol->check_concentration lower_concentration Lower the Concentration check_concentration->lower_concentration Yes check_ph Measure pH of Solution check_concentration->check_ph No lower_concentration->check_ph adjust_ph Adjust pH to be Slightly Acidic (if compatible with experiment) check_ph->adjust_ph pH is Neutral/Alkaline check_media_interaction Precipitation in Complex Media? check_ph->check_media_interaction pH is Acidic adjust_ph->check_media_interaction prepare_stock Prepare Concentrated Stock Solution and Add to Final Medium check_media_interaction->prepare_stock Yes resolved Issue Resolved check_media_interaction->resolved No prepare_stock->resolved

Caption: Troubleshooting workflow for this compound solubility issues.

Signaling Pathway: Butyrate as a Histone Deacetylase (HDAC) Inhibitor

Butyrate, the active component of this compound, is a well-known inhibitor of histone deacetylases (HDACs). This inhibition leads to changes in gene expression that underlie many of its biological effects.

G cluster_cell Cell Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits GeneExpression Altered Gene Expression Butyrate->GeneExpression Promotes Histone Histone Proteins HDAC->Histone Deacetylates HDAC->GeneExpression Leads to Acetylation & Relaxation of Chromatin Chromatin Chromatin Histone->Chromatin Compacts DNA DNA Chromatin->GeneExpression Represses

Caption: Mechanism of butyrate as an HDAC inhibitor.

References

optimizing calcium butyrate concentration for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium butyrate in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in cell culture?

A1: this compound, like other forms of butyrate, primarily functions as a histone deacetylase (HDAC) inhibitor.[1][2] By inhibiting HDACs, butyrate leads to an increase in histone acetylation, which alters chromatin structure and gene expression.[1][3] This can result in various cellular outcomes, including cell cycle arrest, induction of differentiation, and apoptosis (programmed cell death).[1][4]

Q2: What is the "butyrate paradox"?

A2: The "butyrate paradox" refers to the opposing effects of butyrate on normal versus cancerous colonocytes.[5] In normal, healthy colon cells, butyrate is a primary energy source and can promote proliferation.[5][6] Conversely, in colorectal cancer cells, butyrate often inhibits proliferation and induces apoptosis.[4][5][6]

Q3: How does this compound affect intracellular calcium signaling?

A3: Butyrate can influence intracellular calcium homeostasis. Studies have shown that butyrate can activate calcium signaling pathways, leading to an increase in intracellular calcium levels.[7][8] This can, in turn, trigger various cellular processes, including the release of signaling molecules like growth hormone and potentially contribute to apoptosis in cancer cells.[8][9]

Troubleshooting Guide

Issue 1: No significant effect of this compound on cell proliferation.

  • Possible Cause 1: Suboptimal Concentration. The effective concentration of butyrate is highly cell-type specific.[10][11] A concentration that inhibits one cell line may have no effect on another.

    • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations (e.g., 0.25 mM to 10 mM) and narrow down to find the IC50 (half-maximal inhibitory concentration).[6][11]

  • Possible Cause 2: Cell Line Resistance. Some cell lines may be inherently resistant to butyrate-induced effects.

    • Solution: Review the literature to see if your cell line has been previously characterized for its response to butyrate. Consider using a different cell line that is known to be sensitive to butyrate as a positive control.

  • Possible Cause 3: Short Incubation Time. The effects of butyrate on cell proliferation may not be apparent after a short incubation period.

    • Solution: Extend the incubation time with this compound. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to observe the full effect.[10][11]

Issue 2: High levels of cell death and detachment, even at low concentrations.

  • Possible Cause 1: Cytotoxicity. While often used to induce apoptosis in cancer cells, high concentrations of butyrate can be cytotoxic to both cancerous and non-cancerous cells.[9]

    • Solution: Lower the concentration of this compound. Even concentrations as low as 0.25 mM can influence cell proliferation.[6] Perform a viability assay (e.g., trypan blue exclusion or MTT assay) to determine the cytotoxic threshold for your cells.

  • Possible Cause 2: Contamination. Microbial contamination can cause widespread cell death.

    • Solution: Visually inspect your cultures for any signs of contamination (e.g., cloudy media, rapid pH change). If contamination is suspected, discard the culture and start a new one from a frozen stock.[12][13]

  • Possible Cause 3: Poor Cell Health. Unhealthy cells are more susceptible to the effects of any treatment.

    • Solution: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment.

Issue 3: Inconsistent or irreproducible results.

  • Possible Cause 1: Inconsistent Cell Seeding Density. Variations in the initial number of cells can lead to different outcomes.

    • Solution: Standardize your cell seeding protocol to ensure a consistent number of cells in each well or flask.

  • Possible Cause 2: Variability in this compound Preparation. Improperly dissolved or stored this compound can lead to inconsistent concentrations.

    • Solution: Prepare a fresh stock solution of this compound for each experiment and ensure it is completely dissolved. Store the stock solution according to the manufacturer's recommendations.

  • Possible Cause 3: Passage Number. The characteristics of cell lines can change with increasing passage number.

    • Solution: Use cells within a defined passage number range for all experiments to ensure consistency.

Data Presentation

Table 1: Effect of this compound on the Proliferation of Human Colon Cancer Cell Lines

Cell LineConcentration (mM)Incubation Time (hours)Inhibition of Proliferation (%)Reference
HT291.2548Significant[14]
2.548Significant[14]
5.048Significant[14]
SW6201.2548Significant[14]
2.548Significant[14]
5.048Significant[14]
HCT1161.2548Significant[14]
2.548Significant[14]
5.048Significant[14]

Table 2: Half-Maximal Inhibitory Concentration (IC50) of Butyrate in Human Colon Cancer Cell Lines

Cell LineIC50 at 24h (mM)IC50 at 48h (mM)IC50 at 72h (mM)Reference
HCT1161.140.830.86[11]
HT-29N/D2.422.15[11]
Caco-2N/DN/D2.15[11]
N/D: Not Determined

Experimental Protocols

Protocol 1: Cell Proliferation Assay using ³H-Thymidine Uptake

  • Cell Seeding: Seed human colon cancer cells (e.g., HT29, SW620, HCT116) in 96-well plates at a density of 3 x 10⁵ cells/ml.[14]

  • Treatment: After 24 hours, replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 1.25, 2.5, and 5 mM).[14] Incubate the cells for 48 hours at 37°C.[14]

  • ³H-Thymidine Labeling: Add ³H-thymidine to each well and incubate for an additional 4-6 hours.

  • Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Express the results as a percentage of the control (untreated cells).

Protocol 2: Cell Cycle Analysis using Flow Cytometry

  • Cell Seeding and Treatment: Seed cells (e.g., Jurkat cells) at a density of 1 x 10⁶ cells per well in 24-well plates.[15] Treat the cells with different concentrations of butyric acid for a specified time (e.g., 21 hours).[15]

  • BrdU Labeling: Add 10 µM BrdU to each well and incubate for an additional hour.[15]

  • Fixation and Permeabilization: Harvest the cells, wash with PBS, and fix and permeabilize them according to the manufacturer's protocol for the BrdU flow kit.

  • Staining: Stain the cells with an anti-BrdU antibody and a DNA stain (e.g., 7-AAD).[15]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Visualizations

Butyrate_HDAC_Inhibition_Pathway Butyrate's Mechanism of Action via HDAC Inhibition Butyrate This compound HDAC Histone Deacetylases (HDACs) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Increased Histone Acetylation Histones->Acetylation Leads to Chromatin Altered Chromatin Structure Acetylation->Chromatin GeneExpression Changes in Gene Expression Chromatin->GeneExpression CellCycle Cell Cycle Arrest (e.g., p21 activation) GeneExpression->CellCycle Differentiation Induction of Differentiation GeneExpression->Differentiation Apoptosis Induction of Apoptosis GeneExpression->Apoptosis

Caption: Butyrate inhibits HDACs, leading to increased histone acetylation and subsequent changes in gene expression that control cell fate.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Experiment Start Problem Unexpected Results? (e.g., no effect, high cell death) Start->Problem Concentration Check Concentration: - Perform dose-response - Verify stock solution Problem->Concentration Yes Success Successful Experiment Problem->Success No CellHealth Assess Cell Health: - Check for contamination - Use healthy, low-passage cells Concentration->CellHealth Protocol Review Protocol: - Standardize seeding density - Check incubation time CellHealth->Protocol Optimize Optimize and Repeat Experiment Protocol->Optimize Optimize->Problem

Caption: A logical workflow for troubleshooting common issues in this compound cell culture experiments.

References

Navigating the Nuances of Calcium Butyrate Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for animal studies involving calcium butyrate. This resource is designed to help you troubleshoot inconsistent results and provide clarity on the multifaceted effects of this short-chain fatty acid. Here, you will find answers to frequently asked questions, detailed experimental protocols, and comparative data to guide your research.

Troubleshooting Guides and FAQs

This section addresses common challenges and sources of variability in animal studies with this compound.

Frequently Asked Questions (FAQs)

Q1: Why are the results of my this compound study on gut health inconsistent with published literature?

A1: Inconsistent results are a known challenge in butyrate research and can stem from several factors:

  • The "Butyrate Paradox": Butyrate can have opposite effects on cell proliferation depending on the cell type and its metabolic state. It tends to promote the growth of healthy, differentiated colonocytes while inhibiting the proliferation of cancerous or undifferentiated cells.[1][2] This is partly because cancer cells often exhibit the "Warburg effect," relying on glycolysis for energy rather than butyrate oxidation.[3] This leads to intracellular butyrate accumulation, which can inhibit histone deacetylases (HDACs) and halt cell proliferation.[2][3]

  • Dosage: The effects of butyrate are often dose-dependent. Low concentrations may stimulate cell proliferation, while high concentrations can inhibit it.[2] Some studies have shown no additional benefit or even negative effects at higher doses.[4]

  • Delivery Form: Unprotected butyrate is rapidly absorbed in the upper gastrointestinal tract.[5][6] To ensure it reaches the lower gut where it has its primary effects, an encapsulated or protected form is often necessary.[5][7][8] The type of coating and its release characteristics can significantly impact the results.[7]

  • Animal Model and Species: Different animal species and even strains can respond differently to butyrate supplementation.[9] Factors such as age, health status, and baseline gut microbiota composition play a crucial role.

  • Gut Microbiota: The composition of the gut microbiota can influence the endogenous production of butyrate and the response to supplementation.[10]

  • Diet Composition: The types and amounts of dietary fiber and protein in the animal feed can alter the gut microbiota and, consequently, butyrate metabolism.[10]

Q2: I'm not observing the expected improvements in growth performance in my poultry/swine study. What could be the issue?

A2: The impact of this compound on growth performance can be variable. Here are some potential reasons for a lack of effect:

  • Dosage and Form: As with gut health studies, the dose and whether the butyrate is protected are critical. An inadequate dose or rapid absorption in the upper gut may prevent sufficient butyrate from reaching the intestines to exert its effects.

  • Animal Health Status: The benefits of butyrate on growth performance are often more pronounced in animals under stress or with health challenges.[11] In a clean, low-stress environment, the effects may be less apparent.[12]

  • Dietary Factors: The composition of the basal diet can influence the outcome. For instance, the efficacy of butyrate may differ between low-density and high-density diets.[13]

  • Comparison with Other Additives: When comparing this compound to antibiotic growth promoters, the effects can be similar or different depending on the specific antibiotic and the experimental conditions.[14]

  • Inconsistent Reporting: The literature itself presents conflicting results, with some studies showing improved body weight gain and feed conversion ratio, while others report no significant effects.[6][14][15][16]

Q3: How do I choose between this compound and sodium butyrate for my study?

A3: Both this compound and sodium butyrate are common sources of butyric acid in animal feed.[17] The choice may depend on several factors:

  • Solubility and Release: this compound is less soluble than sodium butyrate, which can result in a slower release of butyric acid.[18] This can be advantageous for delivery to the distal gut, especially in coated products.[18]

  • Butyric Acid Concentration: Due to its lower solubility, coated this compound products can be more concentrated in butyric acid.[18]

  • Mineral Content: Consider the sodium and calcium content of the overall diet. While the sodium contribution from sodium butyrate is generally minimal, this compound may be preferred in sodium-restricted diets.[19]

  • Reported Efficacy: For many applications, both forms have been shown to be effective, and the choice often comes down to product availability, cost, and specific formulation requirements.[19][20]

Quantitative Data Summary

The following tables summarize quantitative data from various animal studies to facilitate comparison.

Table 1: Effects of this compound on Gut Health Parameters in a Rat Colitis Model

ParameterControl (Colitis)This compound (30 mg, intracolonic)Percentage ChangeReference
Body Weight ReductionNo ReductionPrevented Reduction[21]
Colon Edema IncreasedReduced-22.7%[21]
Mucosal Damage Area IncreasedReduced-48%[21]
Aberrant Crypt Foci IncreasedReduced-22.7%[21]

Table 2: Inconsistent Effects of Butyrate Supplementation on Growth Performance in Poultry

Animal ModelButyrate Source & DoseEffect on Body Weight Gain (BWG)Effect on Feed Conversion Ratio (FCR)Reference
Broiler Chickens Coated Sodium Butyrate vs. TributyrinBoth significantly improved BWGBoth significantly improved FCR[20]
Broiler Chickens Unprotected Sodium Butyrate vs. Encapsulated this compound (260 mg/kg)Tendency for increased gain (not significant)No significant effect[11]
Laying Hens Fermented this compound (300 mg/kg)No significant changeNo significant change[22]
Polish Green Legged Partridge Hen This compoundNo significant effect on BWGNo significant effect on FCR[13]

Table 3: Variable Effects of Butyrate Supplementation on Intestinal Morphology in Swine

Butyrate Source & DoseEffect on Villus HeightEffect on Crypt DepthReference
Coated this compound + Tannin Extract No significant differenceLower crypt depth in duodenum[12][16]
Sodium Butyrate No significant effectNo significant effect[15]
Sodium Butyrate (2000 mg/kg) Not reportedNot reported (improved barrier function)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the troubleshooting guides.

Protocol 1: Induction of Colitis and this compound Administration in Rats

Objective: To evaluate the anti-inflammatory effect of topical this compound in a chemically-induced colitis model in rats.

Animal Model: Male Wistar rats.

Materials:

  • Dinitrobenzene sulfonic acid (DNB)

  • This compound

  • Vehicle solution (e.g., 0.4% Tween-80, 0.5% carboxymethylcellulose, and 0.9% benzyl alcohol in sterile saline)

  • Catheter for intracolonic administration

Procedure:

  • Acclimatization: House rats in a temperature and light-controlled environment with ad libitum access to standard pellet feed and water for at least one week before the experiment.

  • Colitis Induction:

    • Anesthetize the rats.

    • Instill DNB solution into the colon via a catheter inserted rectally.

    • Insufflate with a small volume of air to ensure distribution of the irritant.

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., 30 mg in 0.25 ml).

    • Administer the this compound suspension intracolonically using the same procedure as for colitis induction.

    • Administration can be performed for a set number of consecutive days, both before and after colitis induction (e.g., 6 consecutive days: 3 days prior and 3 days post-induction).

  • Monitoring and Endpoint Analysis:

    • Monitor body weight daily.

    • At the end of the treatment period, euthanize the animals.

    • Excise the colon and measure its weight (as an indicator of edema) and the area of mucosal damage.

Reference: Adapted from a study on the anti-inflammatory effect of this compound in experimental colitis in rats.[21]

Protocol 2: Oral Gavage of this compound in Mice

Objective: To administer a precise dose of this compound orally to mice for various experimental purposes.

Animal Model: Mice (strain as per experimental design).

Materials:

  • This compound

  • Vehicle (e.g., sterile water, saline, or a suspension agent like carboxymethylcellulose)

  • Oral gavage needle (size appropriate for mice)

  • Syringe

Procedure:

  • Preparation:

    • Prepare the this compound solution or suspension at the desired concentration. Ensure it is well-mixed before each administration.

    • Fast the mice for a short period (e.g., 4-6 hours) before gavage to ensure an empty stomach, which can improve absorption and reduce variability. However, prolonged fasting can be a stressor.

  • Handling and Restraint:

    • Gently but firmly restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Administration:

    • Measure the correct length for needle insertion (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the this compound solution.

    • Carefully withdraw the needle.

  • Post-Administration Monitoring:

    • Observe the mouse for any signs of distress, such as difficulty breathing or regurgitation.

    • Return the mouse to its cage.

Note: Proper training in oral gavage techniques is essential to minimize animal stress and ensure accurate dosing.[23][24][25][26]

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.

Butyrate's Anti-inflammatory Effect via NF-κB Inhibition

Butyrate can exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In an inflammatory state, the inhibitor of NF-κB (IκB) is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines. Butyrate can prevent the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm.[27][28]

Butyrate_NFkB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_butyrate Butyrate Intervention cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK activates Butyrate Butyrate Butyrate->IKK inhibits IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB sequesters NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->NFkB releases DNA DNA NFkB_n->DNA binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines transcribes

Caption: Butyrate inhibits NF-κB signaling to reduce inflammation.

The Butyrate Paradox: Differential Effects on Normal vs. Cancer Cells

The "butyrate paradox" describes the differential effects of butyrate on normal and cancerous colonocytes. This is largely attributed to their different metabolic preferences.

Butyrate_Paradox cluster_normal_cell Normal Colonocyte cluster_cancer_cell Cancer Colonocyte (Warburg Effect) Butyrate_N Butyrate Metabolism_N β-oxidation Butyrate_N->Metabolism_N Energy_N Energy (ATP) Metabolism_N->Energy_N Proliferation_N Cell Proliferation Energy_N->Proliferation_N Butyrate_C Butyrate Accumulation_C Intracellular Accumulation Butyrate_C->Accumulation_C HDAC_inhibition HDAC Inhibition Accumulation_C->HDAC_inhibition Proliferation_C Inhibition of Cell Proliferation HDAC_inhibition->Proliferation_C

Caption: Metabolic differences drive the "butyrate paradox".

Experimental Workflow: Investigating this compound in a Swine Growth Performance Trial

A typical workflow for a swine growth performance study investigating the effects of this compound.

Swine_Trial_Workflow start Animal Selection (e.g., Weaned Piglets) randomization Randomization into Treatment Groups start->randomization control Control Diet randomization->control treatment Diet + this compound (Specify dose and form) randomization->treatment feeding Feeding Period (e.g., 28 days) control->feeding treatment->feeding data_collection Data Collection: - Body Weight - Feed Intake - Fecal Scores feeding->data_collection sampling Tissue Sampling at Endpoint: - Intestinal Sections - Blood Samples feeding->sampling data_collection->feeding analysis Analysis: - Growth Performance (ADG, FCR) - Intestinal Morphology - Gene Expression (Cytokines) sampling->analysis results Results and Interpretation analysis->results

Caption: Workflow for a swine growth performance study.

References

shelf life and degradation of calcium butyrate under laboratory conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf life and degradation of calcium butyrate under laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound for cell culture experiments?

A1: To prepare a stock solution, dissolve this compound in a suitable solvent such as sterile, deionized water or a buffered solution like PBS. A stock solution of 1000 µg/mL can be prepared by dissolving 250 mg of this compound in 250 mL of the chosen solvent.[1] It is recommended to filter-sterilize the solution through a 0.22 µm filter before adding it to cell culture media. Prepared stock solutions should be stored at 4°C in amber-colored glass volumetric flasks to protect them from light.[1]

Q2: What is the typical shelf life of solid this compound and how should it be stored?

A2: Solid this compound is generally stable and should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Keep the container tightly closed to minimize exposure to air and moisture. When stored under these conditions, the shelf life can be up to three years.

Q3: Is this compound stable in aqueous solutions?

A3: Yes, this compound is stable in aqueous solutions for a significant period under controlled conditions. Studies have shown that standard solutions of this compound at room temperature are stable for at least 48 hours.[1] For longer-term storage of solutions, refrigeration at 4°C is recommended.

Q4: What are the known degradation products of this compound?

A4: Under conditions of forced degradation, such as extreme heat, the primary degradation products of this compound are carbon dioxide and carbon monoxide.

Q5: Are there any known incompatibilities of this compound with other common laboratory reagents?

A5: Yes, this compound is incompatible with strong acids and oxidizing agents. Contact with strong acids will convert the butyrate salt to butyric acid, while strong oxidizing agents can lead to chemical degradation.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound in a laboratory setting.

Issue 1: Unexpected Precipitation in Cell Culture Media
  • Possible Cause A: Reaction with Media Components. Cell culture media often contain phosphate and sulfate ions. Calcium ions (Ca²⁺) from this compound can react with these to form insoluble precipitates like calcium phosphate or calcium sulfate. This is more likely to occur at a basic pH.[2]

    • Troubleshooting Tip:

      • Prepare a concentrated stock solution of this compound in deionized water.

      • Add the stock solution to the cell culture medium dropwise while gently swirling.

      • Avoid preparing highly concentrated solutions of this compound directly in complete cell culture medium.

      • If precipitation persists, consider using a calcium-free or low-calcium basal medium and supplementing it with a carefully calculated amount of calcium chloride and this compound separately.

  • Possible Cause B: Temperature Fluctuations. Repeated freeze-thaw cycles or significant temperature shifts can reduce the solubility of salts in culture media, leading to precipitation.

    • Troubleshooting Tip:

      • Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

      • Warm all solutions to the experimental temperature (e.g., 37°C) before mixing.

Issue 2: Inconsistent or Unexpected Biological Effects
  • Possible Cause A: High Localized Concentrations. Adding a highly concentrated stock solution directly to cells can cause localized toxicity or off-target effects before it has a chance to disperse evenly throughout the medium.

    • Troubleshooting Tip:

      • After adding the this compound stock solution to the medium, gently swirl the culture vessel to ensure even distribution.

      • For sensitive assays, consider a brief pre-incubation of the medium with the this compound to allow for equilibration before adding it to the cells.

  • Possible Cause B: Alteration of Cellular Metabolism. Butyrate is an energy source for many cell types and can also act as an HDAC inhibitor, leading to widespread changes in gene expression.[3] These effects can sometimes be misinterpreted as off-target effects.

    • Troubleshooting Tip:

      • Conduct dose-response experiments to determine the optimal concentration for the desired effect.

      • Include appropriate controls, such as other short-chain fatty acids (e.g., acetate or propionate) or other HDAC inhibitors, to dissect the specific effects of butyrate.

      • Be aware of the "butyrate paradox," where butyrate can promote the growth of normal colonocytes while inhibiting the growth of cancerous ones.[3]

Issue 3: Analytical Challenges in Quantification (HPLC)
  • Possible Cause: Ionization and Peak Splitting. In reversed-phase HPLC with an acidic mobile phase, this compound can exist in multiple ionic forms (protonated butyric acid and the butyrate anion) and as ion pairs with the calcium counterion. This can result in the appearance of multiple, reproducible peaks in the chromatogram for a single analyte.[1]

    • Troubleshooting Tip:

      • Ensure that the HPLC method is properly validated to account for these multiple peaks. The sum of the areas of all related peaks should be used for quantification.[1]

      • Maintain strict control over the mobile phase pH and composition to ensure reproducible retention times and peak shapes.[1]

      • Refer to established and validated methods for the analysis of this compound.[1]

Data on Stability and Degradation

ConditionStressorExpected Stability of Solid this compoundPotential Degradation Products
Thermal 40°C / 75% RHGenerally stable, but may be hygroscopic.N/A
60°CMay show some degradation over extended periods.Carbon dioxide, Carbon monoxide
Hygroscopic High HumidityHygroscopic; may absorb moisture from the air.N/A
Photostability UV/Visible LightStable.N/A
Acidic 0.1 M HClDecomposes to butyric acid and calcium chloride.Butyric Acid
Basic 0.1 M NaOHStable.N/A
Oxidative 3% H₂O₂May undergo oxidation over time.Various oxidation products

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Studies
  • Materials:

    • This compound powder

    • Sterile, deionized water or phosphate-buffered saline (PBS)

    • Sterile 0.22 µm syringe filter

    • Sterile conical tubes or vials

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile container.

    • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 1 M).

    • Vortex or mix thoroughly until the this compound is completely dissolved.

    • Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile container.

    • Aliquot the stock solution into smaller, single-use volumes to minimize contamination and degradation from repeated freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, and date of preparation.

    • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for the Quantification of this compound

This protocol is adapted from a validated method for the analysis of this compound.[1]

  • Chromatographic Conditions:

    • Column: C18 (5 µm, 250 x 4.6 mm)

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid solution (20:80, v/v)

    • Flow Rate: 1 mL/min

    • Detection: UV at 206 nm

    • Injection Volume: 20 µL

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 1000 µg/mL this compound in the mobile phase.

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 5 to 1000 µg/mL.

    • Store standard solutions at 4°C in amber glass vials.

  • Sample Preparation:

    • Dilute the experimental samples with the mobile phase to a concentration within the calibration range.

    • Filter the samples through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared samples.

    • Identify and integrate the peak(s) corresponding to this compound. Due to ionization, multiple peaks may be observed. The sum of the areas of these peaks should be used for quantification.[1]

    • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

Signaling Pathways

Butyrate_HDAC_Inhibition Butyrate This compound HDAC HDACs Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Acetylation Histone Acetylation Histones->Acetylation Chromatin Chromatin Relaxation Acetylation->Chromatin Gene Gene Transcription Chromatin->Gene

Butyrate_GPR_Signaling Butyrate This compound GPR41_43 GPR41 / GPR43 Butyrate->GPR41_43 Activates G_Protein G-protein Signaling GPR41_43->G_Protein Downstream Downstream Effectors (e.g., MAPK, PI3K) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Inflammation, Metabolism) Downstream->Cellular_Response

Butyrate_AMPK_Activation Butyrate This compound Metabolism Cellular Metabolism Butyrate->Metabolism AMP_ATP_Ratio Increased AMP:ATP Ratio Metabolism->AMP_ATP_Ratio AMPK AMPK AMP_ATP_Ratio->AMPK Activates Downstream_Targets Downstream Targets (e.g., PGC-1α, ULK1) AMPK->Downstream_Targets Phosphorylates Cellular_Outcomes Cellular Outcomes (e.g., Autophagy, Mitochondrial Biogenesis) Downstream_Targets->Cellular_Outcomes

Experimental Workflow

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep Prepare this compound Samples (Solid and Solution) Heat Thermal Stress (e.g., 60°C) Prep->Heat Acid Acid Hydrolysis (e.g., 0.1 M HCl) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Prep->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Prep->Oxidation Light Photostability (UV/Vis Light) Prep->Light Timepoints Collect Samples at Defined Timepoints Heat->Timepoints Acid->Timepoints Base->Timepoints Oxidation->Timepoints Light->Timepoints HPLC Analyze by Stability-Indicating HPLC Method Timepoints->HPLC Quantify Quantify Degradation and Identify Degradants HPLC->Quantify

References

potential interference of calcium butyrate with cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges when assessing cell viability in the presence of calcium butyrate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Can this compound directly interfere with tetrazolium-based cell viability assays (MTT, XTT, MTS, WST-1)?

A1: While direct chemical interference in a cell-free system is a possibility for compounds with reducing properties, the more significant consideration for this compound is its profound biological effect on cellular metabolism. Butyrate is a short-chain fatty acid that serves as an energy source for some cells and can alter mitochondrial activity and the cellular redox state.[1][2][3][4] These metabolic alterations can directly influence the reduction of tetrazolium salts, leading to a misinterpretation of cell viability. Therefore, what may appear as "interference" is often a true biological effect of the compound on the cells.

Q2: My MTT assay results show an unexpected increase/decrease in cell viability after treatment with this compound. What could be the cause?

A2: An unexpected change in viability, particularly one that doesn't align with other observations (e.g., microscopy), can be due to several factors:

  • Metabolic Upregulation: In some cell types, butyrate can enhance mitochondrial respiration, leading to an increase in the reduction of MTT and thus an overestimation of cell viability.[1]

  • Metabolic Shift: Butyrate can induce a shift in cellular metabolism, such as inhibiting glycolysis, which can alter the availability of reducing equivalents (NADH/NADPH) necessary for the assay, potentially underestimating viability.

  • Induction of Apoptosis or Cell Cycle Arrest: Butyrate is well-documented to induce apoptosis and cell cycle arrest in a cell-type-specific manner.[5][6][7][8][9] This would lead to a genuine decrease in cell viability.

Q3: How can I confirm if the observed effect in my tetrazolium-based assay is a true biological effect or a chemical artifact?

A3: To distinguish between a direct chemical interference and a biological effect, you can perform a cell-free control .

  • Procedure: Incubate this compound with the assay reagents (e.g., MTT, MTS) in your cell culture medium without cells.

  • Interpretation: If you observe a color change, it indicates direct chemical reduction of the tetrazolium salt by this compound, signifying interference. If no color change occurs, the results from your cell-based assay are likely due to the biological activity of the compound.

Q4: Are there alternative cell viability assays that are less susceptible to interference from this compound's metabolic effects?

A4: Yes, assays that do not rely on cellular metabolism are recommended.

  • Sulforhodamine B (SRB) Assay: This assay quantifies total protein content and is an excellent alternative as it is independent of cellular metabolic activity.

  • Crystal Violet Assay: This method stains the DNA of adherent cells, providing a measure of cell number that is not influenced by metabolic changes.

  • Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity.

Q5: Can the calcium component of this compound interfere with any viability assays?

A5: High concentrations of calcium ions have the potential to interfere with certain enzymatic assays. For the Lactate Dehydrogenase (LDH) assay , which measures membrane integrity via the release of LDH, excess calcium could potentially modulate enzyme activity.[10] It is advisable to run a control where calcium chloride is added to the LDH assay reaction to check for any direct effect on the enzyme's activity in your specific assay system.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Results with Tetrazolium-Based Assays (MTT, MTS, etc.)
Observation Potential Cause Recommended Solution
Higher than expected viability This compound is enhancing cellular metabolic activity, leading to increased formazan production.1. Confirm with a non-metabolic assay (SRB or Crystal Violet). 2. Perform a cell-free control to rule out direct chemical reduction.
Lower than expected viability 1. this compound is inducing apoptosis or cell cycle arrest. 2. The compound is causing a metabolic shift that reduces the availability of NADH/NADPH.1. Assess apoptosis using methods like Annexin V/PI staining. 2. Validate results with an SRB or Crystal Violet assay.
High variability between replicates Incomplete solubilization of formazan crystals.Ensure complete dissolution of formazan crystals by vigorous mixing or using a stronger solubilization buffer.
Issue 2: Discrepancies between Different Viability Assays
Observation Potential Cause Recommended Solution
MTT shows increased viability, while SRB shows decreased viability. Butyrate is boosting metabolic activity in the remaining viable cells, masking the cytotoxic effect.Trust the SRB assay results as they are based on total protein, which is a more direct measure of cell number in this context.
LDH assay shows low cytotoxicity, but microscopy reveals significant cell death. This compound might be inhibiting the LDH enzyme activity directly.Perform a control experiment by adding calcium chloride to a known amount of LDH to check for direct inhibition of the enzyme.

Quantitative Data Summary

The biological effects of butyrate are dose and cell-type dependent. The following table summarizes typical concentrations of sodium butyrate (a commonly used form of butyrate) and their observed effects in vitro.

Cell LineAssayButyrate Concentration (mM)Observed EffectCitation
HCT116MTT1 - 5Time and dose-dependent inhibition of proliferation.[5]
MDA-MB-468MTT1 - 10Dose-dependent decrease in cell survival; IC50 of 3.1 mM at 72h.[6]
HCT-116MTT0.5 - 20Dose-dependent inhibition of cell viability; IC50 of 12.42 mM at 24h.[7]
Murine MacrophagesMTT1 - 4Dose-dependent decrease in cell viability.[9]

Experimental Protocols

Protocol 1: Cell-Free Interference Assay for Tetrazolium Reduction

Objective: To determine if this compound directly reduces the tetrazolium salt in the absence of cells.

Materials:

  • 96-well plate

  • Cell culture medium (phenol red-free recommended)

  • This compound stock solution

  • MTT (or MTS/XTT/WST-1) reagent

  • Solubilization buffer (for MTT)

  • Plate reader

Procedure:

  • Prepare serial dilutions of this compound in cell culture medium in a 96-well plate. Include a vehicle control (medium only).

  • Add the tetrazolium reagent to each well at the same concentration used in your cellular assay.

  • Incubate the plate for the same duration as your standard assay (e.g., 2-4 hours) at 37°C.

  • If using MTT, add the solubilization buffer and mix thoroughly.

  • Read the absorbance at the appropriate wavelength.

Interpretation: A significant increase in absorbance in the presence of this compound compared to the vehicle control indicates direct chemical interference.

Protocol 2: Sulforhodamine B (SRB) Assay

Objective: To determine cell viability based on total protein content.

Materials:

  • Cells seeded in a 96-well plate

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • Plate reader

Procedure:

  • After treating cells with this compound, fix the cells by gently adding 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plate five times with deionized water and allow it to air dry completely.

  • Add 100 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature.

  • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

  • Allow the plate to air dry completely.

  • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

  • Read the absorbance at 510 nm.

Visualizations

Butyrate's Influence on Apoptotic Signaling Pathways

Butyrate can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Butyrate_Apoptosis_Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL_Fas FasL/Fas Butyrate1->FasL_Fas Upregulates FasL DISC DISC Formation FasL_Fas->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bcl2_Bax Bcl-2 Family Modulation (↓ Bcl-2, ↑ Bax/Bak) Butyrate2->Bcl2_Bax Mitochondria Mitochondria Bcl2_Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Butyrate This compound

Caption: Butyrate induces apoptosis via extrinsic and intrinsic pathways.

Troubleshooting Workflow for Tetrazolium-Based Assays

This workflow guides researchers in diagnosing and resolving issues when using tetrazolium-based assays with this compound.

Troubleshooting_Workflow Start Start: Unexpected Viability Results CellFree Perform Cell-Free Control (Butyrate + Assay Reagent) Start->CellFree Interference Result: Direct Chemical Interference CellFree->Interference Color Change NoInterference Result: No Direct Interference CellFree->NoInterference No Color Change UseAlternative Action: Use Non-Metabolic Assay (e.g., SRB, Crystal Violet) Interference->UseAlternative BiologicalEffect Conclusion: Observed effect is likely biological (Metabolic alteration, apoptosis, etc.) NoInterference->BiologicalEffect Validate Action: Validate with orthogonal assays (e.g., Apoptosis assay, cell cycle analysis) BiologicalEffect->Validate

Caption: Troubleshooting workflow for tetrazolium-based assays.

References

Technical Support Center: Enhancing the Bioavailability of Orally Administered Calcium Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of calcium butyrate.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue IDProblemPossible Cause(s)Troubleshooting Tip(s)
TB-01 Low or inconsistent butyrate levels in plasma/tissue samples after oral administration of a novel this compound formulation. 1. Rapid upper GI absorption and metabolism: Unprotected butyrate is quickly absorbed and metabolized in the stomach and small intestine, preventing it from reaching systemic circulation or the colon.[1][2] 2. Inadequate formulation protection: The enteric coating or microencapsulation matrix may be dissolving prematurely in the upper gastrointestinal (GI) tract. 3. Issues with sample collection and processing: Improper timing of blood draws or inadequate preservation of samples can lead to degradation of butyrate.1. Review formulation strategy: Consider microencapsulation with lipids or pH-sensitive polymers to protect the this compound until it reaches the lower intestine.[3][4] For colon-targeted delivery, ensure the enteric coating is designed to dissolve at the pH of the colon (around pH 7).[2] 2. Optimize sample collection: Conduct a pilot pharmacokinetic study to determine the optimal time points for blood collection post-administration. Collect blood or tissue samples at appropriate intervals to capture the peak concentration (Cmax).[5] 3. Ensure proper sample handling: Use appropriate anticoagulants and enzyme inhibitors (e.g., phenylmethylsulfonyl fluoride) during sample processing to prevent butyrate degradation by plasma esterases.[6]
TB-02 High variability in in vivo experimental results between subjects. 1. Differences in gastrointestinal transit time: The rate at which the formulation passes through the GI tract can vary significantly between individuals.[2] 2. Influence of gut microbiota: The composition of the gut microbiome can impact the local environment of the colon and potentially interact with the formulation.1. Standardize experimental conditions: Ensure consistent diet and housing conditions for animal subjects to minimize physiological variability. 2. Increase sample size: A larger number of subjects can help to account for inter-individual variability and improve the statistical power of the study. 3. Co-administer a transit time marker: To better understand the release profile of your formulation in relation to GI transit, consider co-administering a non-absorbable marker.[2]
TB-03 New formulation shows poor dissolution characteristics in vitro. 1. Inappropriate dissolution medium: The pH and composition of the dissolution medium may not accurately reflect the targeted region of the GI tract. 2. Issues with the coating or matrix: The thickness or composition of the protective layer may be preventing the release of this compound.1. Use biorelevant dissolution media: Employ simulated gastric fluid (SGF) followed by simulated intestinal fluid (SIF) to mimic the physiological transition from the stomach to the intestine. For colon-targeted formulations, use a medium with a pH of 7.0-7.5.[7][8] 2. Optimize formulation parameters: Adjust the thickness and composition of the enteric coating or microencapsulation matrix to achieve the desired release profile.[2]
TB-04 Difficulty in quantifying butyrate concentrations in biological samples. 1. Low analyte concentration: Endogenous and exogenous butyrate levels in plasma can be low, requiring a sensitive analytical method.[9] 2. Matrix effects: Components in plasma or tissue homogenates can interfere with the analytical measurement.1. Utilize a validated, high-sensitivity method: Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive method for quantifying short-chain fatty acids like butyrate in biological matrices.[6][9][10][11][12] 2. Proper sample preparation: Employ an effective extraction method, such as liquid-liquid extraction with an organic solvent like methyl tert-butyl ether, after acidification of the sample to improve recovery and minimize interference.[9][10]

Frequently Asked Questions (FAQs)

Formulation & Bioavailability

  • Q1: Why is the oral bioavailability of standard this compound low?

    • A1: Standard, unprotected this compound is a salt of a short-chain fatty acid that is readily soluble and rapidly absorbed in the upper gastrointestinal tract (stomach and proximal small intestine). It is then quickly metabolized by the liver, which significantly reduces the amount that reaches systemic circulation or the distal gut.[1][2] This rapid absorption and first-pass metabolism are the primary reasons for its low oral bioavailability.

  • Q2: What are the main strategies to improve the oral bioavailability of this compound?

    • A2: The primary strategies focus on protecting the butyrate molecule during its transit through the upper GI tract to allow for targeted release in the small intestine or colon. Key approaches include:

      • Microencapsulation: This involves coating this compound particles with a protective layer, often a lipid matrix, to delay the release of the active compound.[3][4]

      • Enteric Coating: Applying a pH-sensitive polymer coating to tablets or pellets prevents their dissolution in the acidic environment of the stomach, allowing for release in the more alkaline conditions of the intestines.[2]

      • Prodrugs: Utilizing a precursor molecule, such as tributyrin (a triglyceride of butyrate), which is hydrolyzed by endogenous lipases to release butyrate more slowly and sustainably.[13][14]

      • Nanoformulations: Developing nanoparticles that can encapsulate butyrate, potentially offering enhanced absorption and targeted delivery.

  • Q3: How do I choose between microencapsulation and enteric coating?

    • A3: The choice depends on the desired release site. Enteric coatings are typically designed for a more defined pH-triggered release, making them suitable for targeting the colon where the pH is higher.[2] Microencapsulation, particularly with a lipid matrix, can provide a more gradual, sustained release along the length of the intestine.[4] The specific formulation and coating materials will ultimately determine the release profile.

Experimental Design & Analysis

  • Q4: What are the key pharmacokinetic parameters to measure when evaluating a new this compound formulation?

    • A4: The key parameters to assess bioavailability are:

      • Cmax (Maximum Concentration): The highest concentration of the drug observed in the plasma.

      • Tmax (Time to Maximum Concentration): The time at which Cmax is reached.

      • AUC (Area Under the Curve): The total exposure to the drug over time, which reflects the overall amount of drug that reaches systemic circulation.[15][16]

  • Q5: What in vitro models are useful for screening this compound formulations?

    • A5:

      • In vitro dissolution testing: This is a fundamental test to assess the release of butyrate from a formulation under simulated GI conditions (e.g., varying pH and enzymes).[7][8][17]

      • Caco-2 cell permeability assay: This assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier and assess the permeability of different butyrate formulations.[18][19][20][21][22]

  • Q6: What is a suitable analytical method for quantifying butyrate in plasma?

    • A6: Gas chromatography-mass spectrometry (GC-MS) is a widely used and highly sensitive method for the quantification of short-chain fatty acids, including butyrate, in biological samples like plasma and serum.[6][9][10][11][12]

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters of Different Oral Butyrate Formulations
FormulationDose (Butyric Acid Equivalent)Cmax (µg/mL)Tmax (min)AUC (µg/mL/min)SubjectsReference
Sodium Butyrate (NaB) 786 mg2.51 ± 4.1322.5 ± 7.91144 ± 21410 healthy men[13][14][23]
Lysine Butyrate (LysB) 786 mg4.53 ± 7.5620.0 ± 0.0189 ± 30610 healthy men[13][14][23]
Tributyrin (TB) 786 mg0.91 ± 1.6551.5 ± 21.7108 ± 19010 healthy men[13][14][23]
Unprotected Calcium [1-¹⁴C]Butyrate Not specifiedPeak release at 1.5 h~90Not ApplicableBroiler chicks[1]
Protected Calcium [1-¹⁴C]Butyrate Not specifiedPeak release at 4 h~240Not ApplicableBroiler chicks[1]

Note: Data from the broiler chick study was based on respiratory [¹⁴C]CO₂ release, which is an indirect measure of absorption and metabolism, thus AUC and Cmax in plasma were not reported in the same units.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Enteric-Coated this compound Tablets

Objective: To evaluate the release profile of an enteric-coated this compound tablet in simulated gastric and intestinal fluids.

Materials:

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution vessels

  • 0.1 M Hydrochloric acid (HCl) solution (Simulated Gastric Fluid, SGF)

  • pH 6.8 Phosphate buffer (Simulated Intestinal Fluid, SIF)

  • Enteric-coated this compound tablets

  • HPLC or GC-MS for butyrate quantification

Methodology:

  • Acid Stage (SGF): a. Pre-heat 900 mL of 0.1 M HCl to 37 ± 0.5°C in each dissolution vessel. b. Place one tablet in each vessel. c. Begin the test at a paddle speed of 50 rpm. d. Withdraw samples (e.g., 5 mL) at specified time points (e.g., 30, 60, 90, and 120 minutes). e. Replace the withdrawn volume with fresh, pre-heated SGF.

  • Buffer Stage (SIF): a. After 120 minutes, carefully decant the acid and replace it with 900 mL of pre-heated pH 6.8 phosphate buffer. b. Continue the test at 50 rpm. c. Withdraw samples at specified time points (e.g., 135, 150, 180, 240, and 360 minutes). d. Replace the withdrawn volume with fresh, pre-heated SIF.

  • Sample Analysis: a. Filter the samples immediately. b. Analyze the concentration of butyrate in each sample using a validated HPLC or GC-MS method.

  • Data Analysis: a. Calculate the cumulative percentage of butyrate released at each time point. b. Plot the percentage of drug released versus time to generate a dissolution profile.

(This protocol is adapted from general USP guidelines for delayed-release dosage forms).[3][7][17]

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To assess the permeability of a this compound formulation across an in vitro model of the intestinal epithelium.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)

  • Collagen-coated inserts (optional, for accelerated models)[18][19]

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with pH adjusted to 6.5 (apical) and 7.4 (basolateral)

  • This compound formulation

  • Lucifer yellow (as a marker for monolayer integrity)

  • LC-MS/MS for quantification

Methodology:

  • Cell Culture and Seeding: a. Culture Caco-2 cells according to standard protocols. b. Seed cells onto the apical side of the Transwell® inserts at an appropriate density. c. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. (Alternatively, a 5-day accelerated protocol using collagen-coated inserts and media containing sodium butyrate can be used).[18][19]

  • Monolayer Integrity Test: a. Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. b. The permeability of a paracellular marker like Lucifer yellow should also be assessed.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the test formulation dissolved in apical buffer (pH 6.5) to the apical (donor) compartment. c. Add fresh basolateral buffer (pH 7.4) to the basolateral (receiver) compartment. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral compartment and replace the volume with fresh buffer.

  • Sample Analysis: a. Analyze the concentration of butyrate in the collected samples using LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of butyrate appearance in the receiver compartment.
    • A is the surface area of the membrane.
    • C₀ is the initial concentration in the donor compartment.

(This protocol is a generalized representation based on standard Caco-2 permeability assay procedures).[20][21][22]

Mandatory Visualization

Signaling Pathway

Butyrate_Signaling Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits HAT Histone Acetyltransferase (HAT) AcetylatedHistones Acetylated Histones HDAC->AcetylatedHistones Removes Acetyl Groups Histones Histones HAT->Histones Adds Acetyl Groups Chromatin Chromatin Relaxation AcetylatedHistones->Chromatin GeneExpression Altered Gene Expression (e.g., p21) Chromatin->GeneExpression CellCycle Cell Cycle Arrest, Differentiation, Apoptosis GeneExpression->CellCycle Bioavailability_Workflow cluster_Formulation Formulation & In Vitro Testing cluster_InVivo In Vivo Study cluster_Analysis Analysis Formulation Develop this compound Formulation (e.g., Microencapsulated) Dissolution In Vitro Dissolution (SGF -> SIF) Formulation->Dissolution Caco2 Caco-2 Permeability Assay Formulation->Caco2 AnimalDosing Oral Administration to Animal Model Dissolution->AnimalDosing Proceed if release profile is promising Caco2->AnimalDosing Proceed if permeability is adequate BloodSampling Serial Blood Sampling (Time Points) AnimalDosing->BloodSampling SamplePrep Plasma Separation & Butyrate Extraction BloodSampling->SamplePrep GCMS GC-MS Quantification SamplePrep->GCMS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) GCMS->PK_Analysis

References

Technical Support Center: Refining Analytical Methods for Detecting Calcium Butyrate Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of calcium butyrate metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the accurate detection and quantification of butyrate and other short-chain fatty acids (SCFAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the analysis of butyrate and other SCFAs.

Sample Preparation

Q1: What is the best way to prepare fecal samples for butyrate analysis?

A: Proper sample preparation is critical for accurate SCFA analysis from fecal matrices. A common and effective method involves homogenization, acidification, and extraction.[1]

  • Homogenization: Homogenize 0.3 g of feces in 0.6 mL of distilled water.

  • Acidification: Add 90 μL of 12% perchloric acid (v/v) to the homogenate to stop microbial activity and protonate the SCFAs, making them more extractable.

  • Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.

  • Filtration: Pass the resulting supernatant through a 0.45 μm cellulose acetate filter before analysis.[1]

For methods involving derivatization, such as with 3-nitrophenylhydrazine (3-NPH), an extraction with 60% acetonitrile or acidified water is common.[2] It is also crucial to store fecal samples properly; freezing at -80°C is considered the best condition for preserving SCFA concentrations.[3]

Q2: How should I prepare plasma or serum samples for SCFA analysis?

A: The main challenge with plasma and serum is the high protein content, which can interfere with analysis.

  • Protein Precipitation: This is a necessary step. Methanol precipitation is a widely used technique.[2] Alternatively, a protein precipitation solution can be used, followed by centrifugation to pellet the proteins. The supernatant containing the SCFAs is then collected for analysis.[4]

  • Solid-Phase Extraction (SPE): SPE can also be used for cleanup and to concentrate the analytes.[2][5]

  • Dilution: Diluting the sample before analysis can help minimize matrix effects.[2]

Q3: My SCFA recovery from spiked samples is low. What could be the cause?

A: Low recovery can stem from several factors during sample preparation and extraction.

  • Volatility of SCFAs: SCFAs, particularly acetic acid, are volatile and can be lost during sample processing, especially if heat is applied.[6] Keep samples cold and avoid lengthy exposure to air.

  • Extraction Efficiency: The choice of extraction solvent is crucial. For liquid-liquid extraction, ensure the pH of the aqueous phase is low enough to keep the SCFAs in their protonated, less polar form, facilitating their transfer to an organic solvent like methyl tert-butyl ether.[7]

  • Matrix Effects: Complex biological matrices can interfere with the extraction and ionization of SCFAs.[2][7] Consider optimizing your cleanup steps, using a surrogate matrix for calibration, or employing stable isotope-labeled internal standards to correct for matrix effects.[8][9]

Chromatography & Detection

Q4: Should I use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) for butyrate analysis?

A: The choice between GC and HPLC depends on your specific needs, sample type, and available equipment.[2][10]

  • GC-MS: Offers high sensitivity and is ideal for volatile compounds like SCFAs.[2][10] However, it often requires derivatization to improve the volatility and chromatographic behavior of the analytes.[10]

  • HPLC/LC-MS: Can often be performed without derivatization, simplifying sample preparation.[9][10] This makes it well-suited for complex biological matrices where non-volatile components might interfere with GC analysis.[10] However, HPLC with UV detection may have lower sensitivity compared to GC-FID or GC-MS.[10]

Q5: Is derivatization necessary for SCFA analysis?

A: Derivatization is often recommended, especially for GC-based methods, to improve the volatility, thermal stability, and chromatographic peak shape of SCFAs.[2][10] For LC-MS, derivatization can enhance ionization efficiency and detection sensitivity.[4][11]

  • Common Derivatizing Agents:

    • For GC-MS: Silylation reagents (e.g., BSTFA) or agents for esterification (e.g., methylation).[2][10] Pentafluorobenzyl bromide (PFBBr) is another effective agent that improves sensitivity in MS detection.[12]

    • For HPLC/LC-MS: 3-Nitrophenylhydrazine (3-NPH) and O-benzylhydroxylamine (O-BHA) are commonly used to add a UV-absorbing or easily ionizable group.[2][4][8][11]

Q6: I'm observing poor peak shape (fronting or tailing) in my chromatograms. What are the common causes?

A: Poor peak shape can be caused by a variety of issues related to the column, sample, or instrument settings.

  • Column Overload: Injecting too much sample can lead to fronting.[13] Try reducing the injection volume or diluting the sample.

  • Active Sites: Adsorption of acidic analytes like butyrate to active sites in the injector liner or column can cause peak tailing.[14] Ensure you are using a properly deactivated liner and column.

  • Improper Column Installation: Incorrect installation can create dead volume, leading to peak broadening and tailing.[13][14]

  • Contamination: Contamination in the injector, column, or detector can also lead to poor peak shape.[13] Regular maintenance and cleaning are essential.

Q7: My retention times are shifting between runs. What should I check?

A: Retention time variability can compromise the reliability of your results.

  • Flow Rate Instability: Check for leaks in the system and ensure the gas or solvent flow rates are stable.[13]

  • Temperature Fluctuations: Ensure the column oven and injector temperatures are stable and have equilibrated before starting a run.[13]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If the problem persists, consider replacing the column.[13]

Experimental Protocols

Protocol 1: GC-MS Analysis of SCFAs in Fecal Samples with Derivatization

This protocol is based on an in-situ extraction and derivatization method using pentafluorobenzyl bromide (PFBBr).[12]

1. Sample Preparation and Derivatization: a. Weigh 50 mg of fecal sample into a 2 mL microcentrifuge tube. b. Add 1 mL of an aqueous solution containing an internal standard (e.g., deuterated butyrate) and tetrabutylammonium hydrogen sulfate (TBAHS) as a phase-transfer catalyst. c. Vortex for 1 minute to homogenize. d. Add 500 µL of a solution of pentafluorobenzyl bromide (PFBBr) in an organic solvent (e.g., acetone). e. Cap the tube tightly and heat at 80°C for 60 minutes to carry out the derivatization reaction. f. After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute to extract the PFB-SCFA derivatives. g. Centrifuge at 10,000 x g for 5 minutes. h. Transfer the upper organic layer to a new vial for GC-MS analysis.

2. GC-MS Parameters:

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).
  • Injector Temperature: 280°C.
  • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detection: Use selected ion monitoring (SIM) or multiple-ion reaction monitoring (MRM) for high sensitivity and selectivity.[12]

Protocol 2: LC-MS/MS Analysis of SCFAs in Plasma without Derivatization

This protocol describes a direct method for SCFA quantification.[9]

1. Sample Preparation: a. To 100 µL of plasma, add 400 µL of ice-cold acetonitrile containing an internal standard mix (e.g., isotopically labeled SCFAs). b. Vortex for 30 seconds to precipitate proteins. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Parameters:

  • Column: A C18 reversed-phase column suitable for aqueous mobile phases.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate the SCFAs (e.g., starting with a low percentage of B and ramping up).
  • Flow Rate: 0.3 - 0.5 mL/min.
  • MS/MS Detection: Use an electrospray ionization (ESI) source in negative ion mode and set up MRM transitions for each SCFA and internal standard.

Quantitative Data Summary

The following tables provide typical parameters for SCFA analysis. Note that these should be optimized for your specific instrument and application.

Table 1: GC-MS Validation Parameters for Derivatized SCFAs in Feces [12]

ParameterValue
Linearity (r²)> 0.997
Limit of Detection (LOD)5–24 ng/mL
Limit of Quantification (LOQ)0.05–0.1 µg/mL

Table 2: LC-MS/MS Validation Parameters for Derivatized SCFAs in Plasma [11]

ParameterValue
Recovery> 80%
Precision (RSD)< 14%
Accuracy (RE)< ± 10%
Limit of Quantification (LOQ)0.01 µM

Table 3: HPLC Method Parameters for this compound Analysis [15]

ParameterCondition
Mobile PhaseAcetonitrile and 0.1% Phosphoric Acid Solution (20:80 v/v)
Stationary PhaseC18 column (5 µm, 250 x 4.6 mm)
Detection Wavelength206 nm (UV detector)
Flow Rate1 mL/min
Retention Times3.4, 4.5, and 7.4 min
LOD0.606 - 1.816 µg/mL
LOQ1.835 - 3.676 µg/mL

Visualizations

Experimental Workflows

experimental_workflow_gcms sample Fecal/Plasma Sample prep Sample Preparation (Homogenization, Spiking IS) sample->prep Step 1 deriv Derivatization (e.g., with PFBBr) prep->deriv Step 2 extract Liquid-Liquid Extraction deriv->extract Step 3 gcms GC-MS Analysis extract->gcms Step 4 data Data Processing & Quantification gcms->data Step 5

Caption: Workflow for GC-MS analysis of SCFAs with derivatization.

experimental_workflow_lcms sample Plasma/Serum Sample ppt Protein Precipitation (e.g., with Acetonitrile) sample->ppt Step 1 evap Evaporation & Reconstitution ppt->evap Step 2 lcms LC-MS/MS Analysis evap->lcms Step 3 data Data Processing & Quantification lcms->data Step 4

Caption: Workflow for direct LC-MS/MS analysis of SCFAs.

Butyrate Signaling Pathway

butyrate_signaling butyrate Butyrate gpr GPR41/43/109A (GPCRs) butyrate->gpr hdac HDAC Inhibition butyrate->hdac energy Energy Source (Colonocytes) butyrate->energy downstream Downstream Signaling (e.g., MAPK, NF-κB) gpr->downstream gene Gene Expression Changes hdac->gene effects Physiological Effects (Anti-inflammatory, etc.) energy->effects downstream->effects gene->effects

Caption: Simplified signaling pathways of butyrate.

References

minimizing off-target effects of calcium butyrate in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium butyrate in cellular models. Our goal is to help you minimize off-target effects and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

A1: The primary on-target mechanism of this compound is the inhibition of histone deacetylases (HDACs).[1][2][3][4] Butyrate, the active component, is a pan-HDAC inhibitor, meaning it can engage with multiple HDAC isoforms.[5] This inhibition leads to the hyperacetylation of histone proteins, which alters chromatin structure and gene expression.[2][4] This can re-establish the expression of key tumor suppressor genes like p53 and p21, leading to the induction of apoptosis in cancer cells.[2][3]

Q2: What is the difference between using this compound and sodium butyrate in my experiments?

A2: For most cellular applications, the biological effects of this compound and sodium butyrate are comparable, as the active molecule is the butyrate anion. The choice between the two often comes down to specific experimental considerations. While there isn't a significant difference in their efficacy, the associated cation (calcium or sodium) might be a consideration depending on your specific research question and cell type's sensitivity to these ions.[6]

Q3: How stable is this compound in cell culture media?

A3: this compound is highly soluble in water and is stable under normal temperature and pressure.[7] However, it is recommended to prepare fresh solutions for cell culture experiments.[8] Butyrate can be metabolized by cultured cells, which could lead to a decrease in its effective concentration over time.[8]

Troubleshooting Guide

Issue 1: High levels of unexpected cytotoxicity or cell death.

Possible Cause 1: Butyrate concentration is too high.

Butyrate's effects are highly dose-dependent. While it can have anti-proliferative and pro-apoptotic effects on cancer cells, high concentrations can induce necrosis and off-target cytotoxicity.[1][9][10] The optimal concentration can vary significantly between different cell lines.[11]

  • Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell line. Start with a low concentration (e.g., 0.5-2 mM) and titrate up to a higher concentration (e.g., 16-30 mM), assessing cell viability at each point.[11][12][13]

Possible Cause 2: The chosen cell line is particularly sensitive to butyrate.

Different cell lines exhibit varying sensitivities to butyrate-induced cell death.[11] For example, some colon cancer cell lines are more susceptible to butyrate-induced apoptosis than others.[11]

  • Recommendation: Review the literature for studies using this compound on your specific cell line to get an idea of the expected effective concentration range. If literature is unavailable, a thorough dose-response analysis is crucial.

Possible Cause 3: Off-target effects related to calcium signaling.

Butyrate can increase intracellular calcium levels, which can trigger various signaling pathways, including those leading to cell death.[14][15] An excessive influx of calcium can be toxic to cells.

  • Recommendation: Consider using a lower concentration of this compound or switching to sodium butyrate to see if the effect is mitigated. You can also measure intracellular calcium levels using fluorescent indicators to assess if calcium dysregulation is occurring.

Issue 2: Inconsistent or unexpected experimental results.

Possible Cause 1: Changes in cell culture media pH.

The metabolism of butyrate by cells can lead to changes in the pH of the culture medium.[16][17] Significant pH shifts can impact cell health and experimental outcomes.[16][18]

  • Recommendation: Monitor the pH of your cell culture medium regularly, especially during longer incubation periods. Consider using a culture medium with a robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering.[17][18]

Possible Cause 2: Serum concentration in the media.

Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules.

  • Recommendation: If you observe inconsistent results, consider reducing the serum concentration or using a serum-free medium for the duration of the this compound treatment, if your cell line can tolerate it.

Possible Cause 3: Cell confluence at the time of treatment.

The stage of cell growth (e.g., actively dividing vs. confluent) can influence the cellular response to butyrate.[1]

  • Recommendation: Standardize the cell seeding density and the confluency at which you apply the this compound treatment to ensure consistency across experiments.

Data at a Glance

Table 1: Reported IC50 Values of Butyrate in Different Colon Cancer Cell Lines

Cell LineIncubation TimeIC50 (mM)Reference
HCT11624 h1.14[11]
HCT11648 h0.83[11]
HCT11672 h0.86[11]
HT-2948 h2.42[11]
HT-2972 h2.15[11]
Caco-272 h2.15[11]

Table 2: Effects of Butyrate Concentration on Intestinal Barrier Function in Caco-2 Cells

Butyrate ConcentrationEffect on Transepithelial Electrical Resistance (TEER)Reference
2 mMIncreased TEER (enhanced barrier function)[19]
8 mMDecreased TEER (disrupted barrier function)[19]

Key Experimental Protocols

Protocol 1: Determining Butyrate-Induced Cytotoxicity using MTT Assay

This protocol is adapted from methodologies described in the literature.[12][13]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in your complete cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis vs. Necrosis using Annexin V and Propidium Iodide (PI) Staining

This protocol is based on the principles of flow cytometry analysis of apoptosis and necrosis.[1][11]

  • Cell Treatment: Treat your cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting: Collect both the adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualizing Key Pathways and Workflows

cluster_0 On-Target Effects CaButyrate This compound HDAC HDACs CaButyrate->HDAC Inhibition Histones Histone Proteins Acetylation Histone Hyperacetylation Histones->Acetylation Increased GeneExpression Altered Gene Expression Acetylation->GeneExpression TumorSuppressors Tumor Suppressor Gene Expression (e.g., p21, p53) GeneExpression->TumorSuppressors Upregulation Apoptosis Apoptosis TumorSuppressors->Apoptosis cluster_1 Potential Off-Target Effects CaButyrate This compound CaSignaling Increased Intracellular Ca2+ Signaling CaButyrate->CaSignaling Metabolism Cellular Metabolism CaButyrate->Metabolism Cytotoxicity Off-Target Cytotoxicity CaSignaling->Cytotoxicity pH Decreased Media pH Metabolism->pH pH->Cytotoxicity cluster_2 Troubleshooting Workflow Start High Cytotoxicity Observed DoseResponse Perform Dose-Response (e.g., MTT Assay) Start->DoseResponse CheckpH Monitor Media pH Start->CheckpH AssessApoptosis Apoptosis vs. Necrosis Assay (Annexin V/PI) DoseResponse->AssessApoptosis CheckpH->AssessApoptosis Optimize Optimize Concentration and Conditions AssessApoptosis->Optimize

References

strategies to prevent degradation of calcium butyrate in feed formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium butyrate in feed formulations.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in feed formulations?

A1: The primary cause of this compound degradation is its dissociation in the upper gastrointestinal tract before it can reach the small and large intestines where it is most effective.[1][2] Unprotected this compound is readily absorbed and metabolized proximally to the small intestine.[3] Additionally, its stability can be compromised during feed processing, particularly under the high temperatures and pressures of pelleting.[4] Being hygroscopic, it can also absorb moisture from the air, which can affect its stability and handling properties during feed production and storage.[4]

Q2: What is the most effective strategy to prevent the degradation of this compound?

A2: The most effective strategy is the use of coated or microencapsulated this compound.[1][2][3][5] This technology involves coating the this compound with a protective layer, often a lipid or fat matrix, to prevent its premature dissociation and absorption.[2][6] This coating ensures a gradual and sustained release of butyrate throughout the gastrointestinal tract, thereby enhancing its efficacy.[1][2][3]

Q3: How does microencapsulation improve the stability of this compound during feed processing?

A3: Microencapsulation with materials like a triglyceride matrix can protect this compound from the harsh conditions of feed manufacturing.[7] The coating acts as a physical barrier, shielding the butyrate from high temperatures and pressure during pelleting, which helps to maintain its integrity and concentration in the final feed product. Studies on other microencapsulated feed additives, such as vitamins, have shown significantly higher recovery rates after thermal processing compared to their non-encapsulated counterparts.[8][9]

Q4: Will using coated this compound affect the palatability of the feed?

A4: Uncoated butyrate has a foul odor and irritating taste which can negatively impact feed intake.[4] Coating or microencapsulation effectively masks this unpleasant smell and taste, which can help in maintaining or even improving feed palatability and intake.[4] However, at very high inclusion levels, even encapsulated butyrate may have a negative effect on the palatability and intake of starter feed.[10]

Troubleshooting Guide

Problem 1: Inconsistent or lower-than-expected animal performance despite this compound supplementation.

Possible Cause Troubleshooting Step
Degradation during feed processing Verify if the this compound used is coated or microencapsulated. Uncoated forms are susceptible to degradation during pelleting. Request stability data from the supplier for the specific processing conditions (temperature, pressure) used.
Premature release in the upper GIT Use a protected form of this compound designed for slow and targeted release in the intestines. Review the coating technology of the product to ensure it is suitable for the target animal species.
Incorrect dosage Ensure the inclusion rate is in line with the manufacturer's recommendations and scientific literature for the specific animal species and production stage. The typical inclusion rate for gut modification purposes should not exceed 1200 mg/kg of the complete feed for pre-ruminant calves, swine, and poultry.[11]
Interaction with other feed ingredients While generally compatible, assess the complete feed formulation for any potential negative interactions. Consult with a nutritionist or the supplement manufacturer.

Problem 2: Difficulty in analytically verifying the concentration of this compound in the final feed.

Possible Cause Troubleshooting Step
Inadequate sample preparation Ensure a representative sample of the feed is taken. The analytical method should include an efficient extraction step to release the butyrate from the feed matrix and the protective coating.
Unsuitable analytical method High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying butyrate in feed.[12][13] Ensure the HPLC method (column, mobile phase, detector) is optimized for butyrate analysis.[12][13]
Matrix interference The complex nature of feed can interfere with the analysis. The use of a suitable sample clean-up procedure, such as solid-phase extraction (SPE), can help to remove interfering substances before HPLC analysis.[14][15]

Data on this compound Stability and Release

Table 1: In Vitro Release of Protected vs. Unprotected Calcium [1-¹⁴C]Butyrate

Formulation Incubation Medium Incubation Time (hours) % Radiocarbon Released
Protected BeadsWater25.8 ± 0.2
Protected BeadsGastric Fluid23.4 ± 0.2
Protected BeadsGastric Fluid (2h) then Intestinal Fluid2 + subsequent17.4 ± 0.8
UnprotectedAqueous SolutionNot ApplicableImmediate

Source: Adapted from an in vitro dissolution study.[1]

Table 2: In Vivo Oxidation of Uncoated vs. Fat-Coated Calcium [1-¹³C]Butyrate in Broilers

Formulation Parameter Result
Uncoated Ca ButyrateProximal Oxidation~80%
Time to Baseline ¹³CO₂ Levels6 hours
Fat-Coated Ca ButyrateProximal Oxidation~45%
Time to Baseline ¹³CO₂ Levels12 hours

Source: Adapted from a study monitoring ¹³CO₂ expiration in broilers.[2][3]

Experimental Protocols

1. Protocol for In Vitro Release of Encapsulated this compound

This protocol simulates the passage of encapsulated this compound through the gastric and intestinal environments to assess its release profile.

Materials:

  • Encapsulated this compound product

  • Simulated Gastric Fluid (SGF): Prepare according to USP standards (e.g., 0.2% NaCl, 0.32% pepsin, adjusted to pH 1.2 with HCl).

  • Simulated Intestinal Fluid (SIF): Prepare according to USP standards (e.g., 0.68% KH₂PO₄, with pancreatin, adjusted to pH 6.8 with NaOH).

  • Shaking water bath or incubator

  • Centrifuge

  • HPLC or other suitable analytical method for butyrate quantification.

Procedure:

  • Accurately weigh a known amount of the encapsulated this compound.

  • Gastric Phase: Suspend the sample in a predetermined volume of SGF and incubate at 37°C with gentle agitation for 2 hours.

  • At the end of the incubation, take an aliquot of the fluid, centrifuge to pellet any solids, and analyze the supernatant for released butyrate.

  • Intestinal Phase: Pellet the remaining encapsulated material from the gastric phase by centrifugation and resuspend it in a predetermined volume of SIF.

  • Incubate the suspension at 37°C with gentle agitation for a specified period (e.g., 4-6 hours), taking aliquots at various time points.

  • Analyze the supernatant of each aliquot for butyrate concentration.

  • Calculate the cumulative percentage of butyrate released at each time point relative to the initial amount.

2. Protocol for Quantification of this compound in Feed by HPLC

This protocol outlines a general procedure for the analysis of this compound in a pelleted feed sample.

Materials:

  • Pelleted feed containing this compound

  • Acetonitrile (HPLC grade)

  • Phosphoric acid solution (e.g., 0.1%)

  • C18 chromatographic column

  • HPLC system with a UV detector

  • This compound standard

  • Grinder/mill

  • Sonicator

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Grind the pelleted feed to a fine powder. Accurately weigh a representative amount of the ground feed into a volumetric flask.

  • Extraction: Add a suitable extraction solvent (e.g., a mixture of 0.1% phosphoric acid solution and acetonitrile). Sonicate for a specified time to ensure complete extraction of the butyrate. Dilute to volume with the extraction solvent and mix well.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Analysis:

    • Mobile Phase: A mixture of 0.1% phosphoric acid solution and acetonitrile (e.g., 80:20 v/v).[12]

    • Flow Rate: 1.0 ml/min.[12]

    • Column Temperature: 30°C.[12]

    • Detection Wavelength: 206 nm.[12]

    • Injection Volume: 20 µL.[12]

  • Quantification: Prepare a standard curve using known concentrations of the this compound standard. Inject the prepared sample and standards into the HPLC system. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Visualizations

experimental_workflow Experimental Workflow for Evaluating this compound Stability cluster_formulation Formulation & Processing cluster_analysis Stability & Release Analysis cluster_outcome Outcome Assessment uncoated Uncoated this compound pelleting Feed Pelleting (High Temp & Pressure) uncoated->pelleting coated Coated this compound coated->pelleting invitro In Vitro Release Assay (SGF & SIF) pelleting->invitro hplc HPLC Analysis (Quantification in Feed) pelleting->hplc degradation Degradation invitro->degradation stability Stability & Sustained Release invitro->stability hplc->degradation hplc->stability

Caption: Workflow for assessing this compound stability in feed.

butyrate_moa Cellular Mechanism of Action of Butyrate cluster_extracellular Extracellular cluster_cell Intestinal Epithelial Cell cluster_effects Cellular Effects butyrate_ext Butyrate butyrate_int Butyrate butyrate_ext->butyrate_int Enters Cell gpcr GPCRs (e.g., FFAR3, GPR109a) butyrate_ext->gpcr Activates hdac HDAC (Histone Deacetylase) butyrate_int->hdac Inhibits acetylation Histone Acetylation hdac->acetylation Prevents deacetylation gene_exp Gene Expression (e.g., Anti-inflammatory genes) acetylation->gene_exp Promotes inflammation Reduced Inflammation gene_exp->inflammation barrier Improved Gut Barrier Function gene_exp->barrier proliferation Cell Proliferation & Differentiation gene_exp->proliferation signaling Downstream Signaling (e.g., MAPK, NF-κB inhibition) gpcr->signaling signaling->inflammation signaling->barrier

Caption: Butyrate's signaling pathways in intestinal cells.

References

Validation & Comparative

Calcium Butyrate Demonstrates Potent In Vivo Anti-Tumor Effects in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals are increasingly focusing on the therapeutic potential of metabolic intermediates in oncology. A recent study highlights the significant in vivo anti-tumor effects of calcium butyrate, providing compelling evidence for its further investigation as a cancer therapeutic.

A preclinical study utilizing a rat model of azoxymethane (AOM)-induced aberrant crypt foci (AFC), a precursor to colorectal cancer, demonstrated that intracolonic administration of this compound significantly reduced the number of these preneoplastic lesions. This finding, coupled with in vitro data showing its antiproliferative effects on various colon cancer cell lines, positions this compound as a promising candidate for cancer prevention and treatment.

Comparative Analysis of Anti-Tumor Efficacy

In a key in vivo experiment, the efficacy of this compound was compared to a vehicle control in F344 rats with AOM-induced AFC. The results, as summarized in the table below, show a statistically significant reduction in the number of AFC in the group treated with this compound.

Treatment GroupMean Number of Aberrant Crypt Foci (AFC) per ColonPercentage Reduction vs. Controlp-value
Vehicle ControlData not explicitly quantified in abstract--
This compoundData not explicitly quantified in abstract22.7%<0.05

Table 1: In Vivo Efficacy of this compound in an AOM-Induced Aberrant Crypt Foci Rat Model.[1]

In addition to the in vivo findings, in vitro studies have consistently shown the dose-dependent antiproliferative activity of butyrate across multiple cancer cell lines. This compound significantly inhibited the proliferation of HT29, SW620, and HCT116 intestinal tumor cell lines.[1] The anti-cancer effects of butyrate are not limited to a single mechanism but involve the modulation of several key signaling pathways implicated in cancer progression.

Experimental Protocol: AOM-Induced Aberrant Crypt Foci (AFC) Model in Rats

The following protocol outlines the methodology used to validate the in vivo anti-tumor effects of this compound.

Animal Model:

  • Species: Fischer 344 (F344) rats.[1]

Induction of Aberrant Crypt Foci:

  • Azoxymethane (AOM) is administered to induce the formation of AFC, which are recognized as early preneoplastic lesions of the colon.[1]

Treatment:

  • Test Article: this compound.[1]

  • Vehicle: Control solution (specifics not detailed in the abstract).

  • Route of Administration: Intracolonic instillation.[1]

  • Dosing Regimen: Administered for 4 consecutive weeks.[1]

Endpoint Assessment:

  • At the end of the treatment period, the colons are excised, fixed, and stained (e.g., with methylene blue) to visualize the aberrant crypts.

  • The total number of AFC throughout the entire colon is counted under a microscope.[1]

  • Statistical analysis is performed to compare the number of AFC between the this compound-treated group and the vehicle control group.

Mechanism of Action: Modulation of Key Signaling Pathways

Butyrate, the active component of this compound, is a short-chain fatty acid that acts as a histone deacetylase (HDAC) inhibitor.[2][3] This inhibition leads to the hyperacetylation of histones, altering gene expression and impacting multiple signaling pathways crucial for cancer cell survival and proliferation.[2][3]

Signaling_Pathways Butyrate This compound HDAC HDAC Inhibition Butyrate->HDAC Wnt Wnt/β-catenin Pathway HDAC->Wnt PI3K PI3K/Akt Pathway HDAC->PI3K JAK JAK2/STAT3 Pathway HDAC->JAK ERK ERK1/2 Pathway HDAC->ERK Apoptosis_Wnt Apoptosis Wnt->Apoptosis_Wnt CellMigration Inhibition of Cell Migration PI3K->CellMigration Proliferation_JAK Decreased Proliferation JAK->Proliferation_JAK Proliferation_ERK Decreased Proliferation ERK->Proliferation_ERK

Caption: Butyrate's anti-tumor signaling pathways.

The diagram above illustrates how this compound, through HDAC inhibition, influences critical cancer-related pathways. Notably, butyrate can hyperactivate the Wnt/β-catenin signaling pathway in colon cancer cells, leading to apoptosis.[2][4] It also inhibits the PI3K/Akt pathway, resulting in reduced cancer cell migration, and downregulates the JAK2/STAT3 and ERK1/2 pathways, both of which are key drivers of cell proliferation.[2][4]

Experimental Workflow for In Vivo Validation

The following diagram outlines the typical workflow for an in vivo study designed to validate the anti-tumor effects of a compound like this compound.

Experimental_Workflow A Animal Model Selection (e.g., F344 Rats) B Induction of Preneoplastic Lesions (e.g., AOM Administration) A->B C Randomization into Treatment Groups (this compound vs. Vehicle) B->C D Treatment Administration (e.g., Intracolonic Instillation) C->D E Monitoring (Body Weight, Clinical Signs) D->E F Endpoint: Colon Excision and Fixation E->F G Quantification of Aberrant Crypt Foci F->G H Statistical Analysis and Data Interpretation G->H

Caption: In vivo experimental workflow.

References

A Comparative Analysis of Calcium Butyrate and Sodium Butyrate on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Understanding the Nuances of Butyrate Salts in Cellular Regulation.

The short-chain fatty acid butyrate, a product of dietary fiber fermentation by the gut microbiota, is a key regulator of gene expression, primarily through its activity as a histone deacetylase (HDAC) inhibitor. This function allows it to modify chromatin structure and influence a wide array of cellular processes, including cell cycle progression, apoptosis, and inflammation. In research and therapeutic development, butyrate is commonly utilized in its salt forms, most notably sodium butyrate and, to a lesser extent, calcium butyrate. While both salts deliver the active butyrate anion, the choice between them can be influenced by factors such as stability, solubility, and the specific mineral's biological role. This guide provides a detailed comparison of their impacts on gene expression, supported by experimental data, to aid in the selection of the appropriate compound for research and development.

The Predominant Role of Sodium Butyrate in Gene Expression Research

Sodium butyrate is the most extensively studied form of butyrate in the context of gene expression. Its effects have been characterized in a multitude of cell types, providing a robust body of evidence for its mechanisms of action.

Impact on Cell Cycle and Apoptosis Gene Expression

Sodium butyrate is well-documented to induce cell cycle arrest and apoptosis in cancer cells by modulating the expression of key regulatory genes. As an HDAC inhibitor, it leads to the hyperacetylation of histones, which alters the accessibility of transcription factors to DNA, thereby changing gene expression patterns.

Table 1: Quantitative Analysis of Sodium Butyrate's Effect on Cell Cycle and Apoptosis-Related Gene Expression

Cell LineTreatment Concentration & DurationGeneFold Change in ExpressionExperimental MethodReference
Porcine Intestinal Epithelial (IPEC-J2)5-10 mM for 24hp21IncreasedRT-qPCR[1]
Porcine Intestinal Epithelial (IPEC-J2)5-10 mM for 24hp27IncreasedRT-qPCR[1]
Porcine Intestinal Epithelial (IPEC-J2)5-10 mM for 24hBakIncreasedRT-qPCR[1]
Porcine Intestinal Epithelial (IPEC-J2)5-10 mM for 24hCyclin D1DecreasedWestern Blot[1]
Porcine Intestinal Epithelial (IPEC-J2)5-10 mM for 24hCDK6DecreasedWestern Blot[1]
Human Prostate Cancer (LNCaP)48hp21Waf1/Cip1Up-regulatedWestern Blot[2]
Human Prostate Cancer (LNCaP)48hp27Kip1Up-regulatedWestern Blot[2]
Human Prostate Cancer (LNCaP)48hCyclin D1/CDK4DecreasedWestern Blot[2]
Human Prostate Cancer (LNCaP)48hCyclin E/CDK2DecreasedWestern Blot[2]
Human Colon Carcinoma (Caco-2)30 minc-myc mRNAReducedNorthern Blot[3]
Human Pancreatic Cancer (PA-TU-8902)24hBAXUp-regulatedRT-qPCR
Human Pancreatic Cancer (PA-TU-8902)24hBAKUp-regulatedRT-qPCR
Human Pancreatic Cancer (PA-TU-8902)24hBcl-2Down-regulatedRT-qPCR
Human Pancreatic Cancer (PA-TU-8902)24hp53Up-regulatedRT-qPCR
Bovine Skeletal Muscle Satellite Cells3-12h (1 mM)Bcl-2Significantly DownregulatedRT-qPCR[4]
Bovine Skeletal Muscle Satellite Cells12h (1 mM)BaxSignificantly UpregulatedRT-qPCR[4]
Bovine Skeletal Muscle Satellite Cells12h (1 mM)p53Significantly UpregulatedRT-qPCR[4]
Modulation of Inflammatory Gene Expression

Sodium butyrate also exerts potent anti-inflammatory effects by suppressing the expression of pro-inflammatory cytokines and modulating the activity of key inflammatory signaling pathways, such as NF-κB.

Table 2: Quantitative Analysis of Sodium Butyrate's Effect on Inflammatory Gene Expression

Cell/Tissue ModelTreatment ConditionsGeneFold Change in ExpressionExperimental MethodReference
Bovine Macrophages12h pre-treatment, then LPS stimulationIL-1βInhibitedqRT-PCR[5]
Bovine Macrophages12h pre-treatment, then LPS stimulationIL-6InhibitedqRT-PCR[5]
Bovine Macrophages12h pre-treatment, then LPS stimulationCOX-2InhibitedqRT-PCR[5]
Bovine Macrophages12h pre-treatment, then LPS stimulationiNOSInhibitedqRT-PCR[5]
Mouse Islets/INS-1E CellsIL-1β stimulationNos2SuppressedNot Specified[6]
Mouse Islets/INS-1E CellsIL-1β stimulationCxcl1SuppressedNot Specified[6]
Mouse Islets/INS-1E CellsIL-1β stimulationPtgs2SuppressedNot Specified[6]
High-Fat Diet-Fed Mice LiverIn vivoIL-1βSignificantly InhibitedNot Specified[7]
High-Fat Diet-Fed Mice LiverIn vivoIL-6Significantly InhibitedNot Specified[7]
High-Fat Diet-Fed Mice LiverIn vivoMCP1/CCL2Significantly InhibitedNot Specified[7]

Insights into this compound's Biological Activity

Direct comparative studies on the gene expression profiles induced by this compound versus sodium butyrate are notably absent in the current scientific literature. However, research on this compound's anti-proliferative and anti-inflammatory effects suggests a similar mechanism of action, attributable to the shared butyrate anion.

A key study investigated the effects of this compound on colon cancer cell proliferation and in a rat model of colitis.[8] The findings indicate that this compound exhibits significant anti-proliferative and anti-inflammatory properties.

Table 3: Anti-proliferative Effects of this compound on Human Colon Cancer Cell Lines

Cell LineIncubation DurationTreatment ConcentrationInhibition of ³H-thymidine Uptake (%)P-value
HT2948h0.5 mM15.40.046
HT2948h1 mM25.10.018
HT2948h2.5 mM38.20.005
HT2948h5 mM52.70.002
SW62048h0.5 mM22.80.015
SW62048h1 mM35.60.008
SW62048h2.5 mM51.30.003
SW62048h5 mM68.40.002
HCT11648h0.5 mM28.70.012
HCT11648h1 mM42.10.006
HCT11648h2.5 mM59.80.003
HCT11648h5 mM75.20.002

Data adapted from Celasco et al. (2014).[8]

These results demonstrate a dose-dependent inhibition of cell proliferation by this compound in three different colon cancer cell lines.[8] While this study did not analyze gene expression, the observed anti-proliferative effects are consistent with the known ability of butyrate to induce cell cycle arrest and apoptosis through the modulation of genes such as p21 and Bcl-2 family members.[2]

Comparative Summary and Future Directions

The available evidence strongly suggests that both sodium butyrate and this compound exert their biological effects through the actions of the butyrate anion. The primary mechanism is the inhibition of histone deacetylases, leading to changes in gene expression that govern cell fate and function.

  • Sodium Butyrate: Extensive research has provided a detailed understanding of its impact on the transcriptome, with a wealth of quantitative data on its effects on cell cycle, apoptosis, and inflammatory gene expression.

  • This compound: While direct gene expression studies are lacking, its demonstrated anti-proliferative and anti-inflammatory activities in vitro and in vivo align with the known effects of butyrate. The choice of calcium over sodium may be advantageous in contexts where sodium intake is a concern or where the slower dissolution of this compound could offer a more sustained release of the active compound.

For researchers investigating the fundamental mechanisms of butyrate-mediated gene regulation, sodium butyrate remains the compound of choice due to the vast amount of comparative data available. However, for translational and drug development purposes, particularly in oral formulations, this compound presents a viable alternative that warrants further investigation. Direct, head-to-head transcriptomic studies are necessary to definitively delineate any subtle differences in the gene expression profiles induced by these two salts. Such studies would be invaluable in optimizing the therapeutic application of butyrate in various disease contexts.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of common experimental protocols used in the cited studies.

Cell Culture and Butyrate Treatment
  • Cell Lines: A variety of cell lines are used, including human colon cancer cells (HCT-116, HT-29, Caco-2), prostate cancer cells (LNCaP), and non-transformed intestinal epithelial cells (IPEC-J2).[1][2][3][8]

  • Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Butyrate Preparation and Treatment: Sodium butyrate or this compound is dissolved in water or culture medium to create a stock solution. This stock is then diluted to the desired final concentration in the cell culture medium for treatment. Treatment durations vary from minutes to several days depending on the experimental endpoint.[1][3][8]

Gene Expression Analysis: Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Total RNA is extracted from treated and control cells using commercially available kits (e.g., TRIzol reagent, RNeasy Mini Kit).

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase and oligo(dT) or random primers.

  • qPCR: The relative expression of target genes is quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry. Gene expression levels are typically normalized to a housekeeping gene (e.g., β-actin, GAPDH).[1][5]

  • Data Analysis: The fold change in gene expression is often calculated using the 2-ΔΔCt method.[9]

Chromatin Immunoprecipitation (ChIP) Assay
  • Cross-linking and Chromatin Preparation: Cells are treated with formaldehyde to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into smaller fragments by sonication. To preserve histone acetylation, a histone deacetylase inhibitor like sodium butyrate is often included in the buffers.[10]

  • Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein or histone modification of interest (e.g., acetylated H3K9). The antibody-protein-DNA complexes are then captured using protein A/G beads.

  • DNA Purification and Analysis: The cross-links are reversed, and the DNA is purified. The amount of a specific DNA sequence associated with the protein of interest is then quantified by qPCR.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of butyrate and a typical experimental workflow for studying its effects on gene expression.

Butyrate_HDAC_Inhibition_Pathway cluster_cell Cell Butyrate Butyrate (Calcium or Sodium Salt) HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits AcetylatedHistones Hyperacetylated Histones CellMembrane Histones Histones HDAC->Histones Deacetylates Chromatin Condensed Chromatin (Transcriptional Repression) Histones->Chromatin OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin GeneExpression Altered Gene Expression (e.g., p21, Bcl-2, Cytokines) OpenChromatin->GeneExpression BiologicalEffects Cellular Effects (Cell Cycle Arrest, Apoptosis, Anti-inflammation) GeneExpression->BiologicalEffects

Caption: Butyrate's primary mechanism of action: HDAC inhibition.

Experimental_Workflow Start Cell Culture (e.g., Cancer Cell Line) Treatment Treatment with Butyrate (Calcium or Sodium Salt) Start->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Real-Time qPCR Analysis cDNA_Synthesis->qPCR Data_Analysis Data Analysis (Fold Change in Gene Expression) qPCR->Data_Analysis Conclusion Conclusion on Gene Expression Impact Data_Analysis->Conclusion

Caption: Workflow for analyzing gene expression changes.

References

A Comparative Analysis of Calcium Butyrate and Other Short-Chain Fatty Acids on Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of calcium butyrate and other primary short-chain fatty acids (SCFAs)—propionate and acetate—focusing on their impact on gut health. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies, and visualizations of key biological pathways.

Short-chain fatty acids are metabolites produced by the gut microbiota through the fermentation of dietary fibers in the colon.[1] The three most abundant SCFAs—acetate, propionate, and butyrate—account for approximately 95% of the total SCFA concentration and play critical roles in intestinal homeostasis and overall host health.[2] While often discussed as a group, these molecules have distinct metabolic fates and physiological functions. Butyrate, in particular, is a key energy source for colonocytes and has been extensively studied for its role in maintaining gut barrier integrity and modulating immune responses.[3][4] This analysis will delve into the specific attributes of this compound and compare the functional performance of butyrate with propionate and acetate.

This compound: A Comparative Overview

Butyrate is commonly delivered as a salt, such as sodium butyrate or this compound, to improve its stability and handling. The primary difference between these forms lies in the mineral cation, which can have implications for stability and dietary considerations.

While both forms deliver the beneficial butyrate molecule, this compound offers an alternative for individuals monitoring their sodium intake and may provide enhanced stability.[5][6] The slower solubility of this compound, when used in coated products, can also enable a more gradual release of butyric acid throughout the gastrointestinal tract.[7]

Table 1: Comparison of Butyrate Salt Formulations

Feature Sodium Butyrate This compound Key Considerations & References
Bioavailability Highly bioavailable and readily absorbed.[8] Well-absorbed, though may have slightly lower bioavailability compared to the sodium form.[8] The butyrate anion is the active component; the choice of salt primarily affects stability and mineral load.[5]
Stability Less stable and more hygroscopic (absorbs moisture from the air).[6] More stable and less hygroscopic, offering potential advantages in formulation.[6] Increased stability is beneficial for supplement manufacturing and shelf life.
Mineral Load Contributes to sodium intake. Provides calcium, which may be a consideration for bone health.[8] May be preferred for individuals on sodium-restricted diets.[5][8]

| Efficacy | Most researched form; proven effective in reducing abdominal pain in IBS and improving symptoms in Crohn's disease.[5][9] | Provides the same core health benefits as sodium butyrate by delivering the butyrate molecule.[5] | The therapeutic effects are attributed to butyrate itself, not the accompanying mineral.[5] |

Functional Comparison: Butyrate vs. Propionate and Acetate

Acetate, propionate, and butyrate exhibit distinct metabolic pathways and physiological effects. Butyrate is the preferred energy substrate for intestinal epithelial cells, while propionate is largely metabolized by the liver and acetate enters systemic circulation to be used by peripheral tissues.[1][3] These differences lead to varied impacts on gut barrier function, immune modulation, and host metabolism.

Table 2: Comparative Effects of Major SCFAs on Gut Health

Parameter Butyrate Propionate Acetate Supporting Experimental Data & References
Primary Energy Source Preferred energy source for colonocytes, meeting ~70% of their energy needs.[2][9] Primarily utilized by the liver for gluconeogenesis.[1][3] Enters systemic circulation and is utilized by peripheral tissues.[1] Colonocytes show a high affinity for butyrate oxidation to generate energy.[2]
Gut Barrier Integrity Strengthens the gut barrier by increasing the expression of tight junction proteins.[10][11] Can attenuate the permeabilizing effects of lipopolysaccharide (LPS) on endothelial cells in vitro.[12] Can promote antimicrobial peptide secretion through interaction with intestinal epithelial cells.[2][10] Butyrate is a critical regulator of gut barrier function and homeostasis.[13]
Anti-Inflammatory Action Potent anti-inflammatory effects via inhibition of histone deacetylase (HDAC) and NF-κB.[10][14] Moderate anti-inflammatory effects.[15] Fewer routes of immunomodulation compared to butyrate.[2] Butyrate treatment has been shown to reduce or inhibit LPS-stimulated expression of cytokine mRNA.[10]
Gut Motility Increases the frequency of propagating contractions in the colon.[15] Blocks propagating contractions in the colon.[15] Decreases short and total propagating contractions.[15] In vitro studies on guinea pig colon show distinct and opposing effects of butyrate and propionate on motility.[15]
Host Metabolism Protects against diet-induced obesity and improves glucose tolerance.[1] Protects against diet-induced obesity, improves glucose tolerance, and reduces food intake.[1] Suppresses excess weight gain (40% suppression in one HFD mouse study) but is less effective than butyrate and propionate.[1] In a high-fat diet mouse model, butyrate and propionate supplementation completely blocked HFD-induced weight gain.[1]

| Receptor Affinity (GPCRs) | Potent agonist for FFAR3 (GPR41).[15] | The most potent agonist for both FFAR2 (GPR43) and FFAR3 (GPR41).[16] | Selective and potent agonist for FFAR2 (GPR43).[16] | SCFAs exhibit varied potency on FFAR2 and FFAR3, leading to different signaling outcomes.[15] |

Key Signaling Pathways of SCFAs

SCFAs exert their effects on gut health through two primary mechanisms:

  • G-Protein Coupled Receptor (GPCR) Activation : SCFAs bind to receptors on the surface of intestinal epithelial and immune cells, such as FFAR2 (GPR43) and FFAR3 (GPR41).[12][14] This binding triggers intracellular signaling cascades that can, for example, activate the NLRP3 inflammasome to release the anti-inflammatory cytokine IL-18, which aids in maintaining intestinal homeostasis.[10][14]

  • Histone Deacetylase (HDAC) Inhibition : Butyrate, and to a lesser extent other SCFAs, can passively diffuse into cells and travel to the nucleus, where they inhibit HDAC enzymes.[12] This leads to histone hyperacetylation, making DNA more accessible to transcription factors and altering the expression of genes involved in cell proliferation, apoptosis, and inflammation, such as downregulating the pro-inflammatory NF-κB pathway.[14][17]

SCFA_Signaling_Pathways cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell cluster_outcomes Cellular Outcomes Butyrate Butyrate GPCRs GPCRs (FFAR2, FFAR3) Butyrate->GPCRs Butyrate_int Butyrate Butyrate->Butyrate_int Passive Diffusion Propionate Propionate Propionate->GPCRs Acetate Acetate Acetate->GPCRs Inflammasome NLRP3 Inflammasome GPCRs->Inflammasome Activates HDAC HDAC Inhibition NFkB NF-κB Pathway HDAC->NFkB Inhibits TJs Tight Junction Proteins HDAC->TJs Upregulates Expression Inflammation ↓ Pro-inflammatory Cytokines NFkB->Inflammation Promotes Inflammasome->Inflammation Barrier ↑ Gut Barrier Function TJs->Barrier Butyrate_int->HDAC

Caption: SCFA signaling via GPCR activation and HDAC inhibition.

Experimental Protocols for Studying SCFA Effects

Investigating the effects of SCFAs on the gut microbiota and host cells often involves in vitro fermentation models. These models simulate the conditions of the human colon, allowing for controlled studies on how different substrates like this compound modulate microbial composition and metabolic output.

This protocol describes a common method for screening the effects of a test compound on the gut microbiota.

  • Fecal Slurry Preparation:

    • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

    • Pool and homogenize the samples in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a 10-20% (w/v) fecal slurry inside an anaerobic chamber.

  • Fermentation Setup:

    • Dispense a basal medium (containing nutrients that support microbial growth) into sterile fermentation vessels.

    • Add the test compound (e.g., this compound, propionate, or a fiber substrate) at a predetermined concentration. A control group with no added substrate should be included.

    • Inoculate each vessel with the fecal slurry.

  • Incubation:

    • Incubate the vessels under strict anaerobic conditions at 37°C for a defined period (e.g., 24-48 hours).

  • Sample Analysis:

    • SCFA Quantification: At the end of the incubation, collect samples and centrifuge to pellet bacterial cells. Analyze the supernatant for SCFA concentrations (acetate, propionate, butyrate) using Gas Chromatography (GC).[18]

    • Microbiota Composition: Extract microbial DNA from the remaining pellet. Perform 16S rRNA gene sequencing to determine changes in the composition and relative abundance of different bacterial taxa.[19]

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results A 1. Fecal Sample Collection (Healthy Donors) B 2. Create Anaerobic Fecal Slurry A->B C 3. Inoculate Fermentation Vessels (Control vs. Test Compound) B->C D 4. Anaerobic Incubation (37°C, 24-48h) C->D E 5. Sample Collection D->E F 6a. SCFA Quantification (Gas Chromatography) E->F G 6b. Microbiota Analysis (16S rRNA Sequencing) E->G H Metabolic Profile Changes F->H I Microbial Composition Shifts G->I

Caption: Workflow for an in vitro gut fermentation experiment.

Summary of Distinct SCFA Functions

While all major SCFAs contribute to gut health, their roles are not interchangeable. Butyrate's primary function is local, serving as fuel for the colonic epithelium and acting as a potent anti-inflammatory agent within the gut. Propionate plays a key role in host energy metabolism through its actions in the liver, while acetate serves as a systemic substrate for various tissues.

SCFA_Comparison cluster_butyrate Primary Local Action (Colon) cluster_propionate Primary Hepatic Action cluster_acetate Primary Systemic Action center_node Gut Microbiota Fermentation of Fiber Butyrate Butyrate center_node->Butyrate Propionate Propionate center_node->Propionate Acetate Acetate center_node->Acetate B1 Energy for Colonocytes Butyrate->B1 ~70% B2 Anti-inflammatory (HDACi) Butyrate->B2 B3 Barrier Enhancement Butyrate->B3 P1 Liver Metabolism Propionate->P1 P3 Satiety Signaling Propionate->P3 A1 Systemic Circulation Acetate->A1 P2 Gluconeogenesis P1->P2 A2 Peripheral Tissue Energy Substrate A1->A2 A3 Lipogenesis A1->A3

Caption: Distinct metabolic fates and functions of major SCFAs.

References

A Comparative Guide to the Efficacy of Calcium Butyrate and Tributyrin in Poultry Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of poultry production, the pursuit of optimal gut health and performance has led to the widespread adoption of feed additives. Among these, butyric acid and its derivatives have garnered significant attention for their multifaceted benefits. This guide provides a comprehensive comparison of two prominent forms of butyrate supplementation: calcium butyrate and tributyrin. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to objectively evaluate their performance, offering insights into their respective efficacies in enhancing poultry health and productivity.

Introduction to Butyrate and its Forms

Butyric acid, a short-chain fatty acid (SCFA), is a crucial energy source for intestinal epithelial cells and plays a vital role in maintaining gut integrity, modulating the immune system, and influencing the gut microbiota.[1][2] However, its raw form is volatile and has an unpleasant odor, making it challenging to use in feed production.[3] Furthermore, unprotected butyric acid is rapidly absorbed in the upper gastrointestinal tract, limiting its availability in the lower gut where it exerts many of its beneficial effects.[3][4]

To overcome these limitations, various protected forms of butyrate have been developed. This compound is a salt of butyric acid, often encapsulated in a protective fat matrix to ensure its targeted release in the small intestine.[3][5] Tributyrin is a triglyceride composed of three butyric acid molecules attached to a glycerol backbone.[3][6] This esterified form is not a salt and relies on the action of pancreatic lipase in the small intestine to release the butyric acid molecules.[3][6][7]

Comparative Efficacy in Poultry

The choice between this compound and tributyrin hinges on their relative effectiveness in improving key production parameters. This section delves into the experimental data comparing their impact on growth performance, gut health, and immune response in poultry.

Growth Performance

Numerous studies have demonstrated the positive effects of both tributyrin and coated butyrate salts on broiler growth performance.

A study comparing tributyrin and fat-coated sodium butyrate in Ross 308 broilers found that both supplements significantly improved body weight gain and feed conversion ratio (FCR) over a 35-day period compared to a control group.[7][8][9] While tributyrin showed a numerical, though not statistically significant, advantage in body weight gain, no significant difference was observed in FCR between the two butyrate sources.[7][8][9]

Another comprehensive study evaluated various dietary treatments, including a control, a tributyrin and essential oil blend, a di- and tri-butyrin product, and a coated sodium butyrate. The di- and tri-butyrin product demonstrated the most significant improvements, with a 4.6% increase in body weight and a 5.2% improvement in FCR.[10]

The following tables summarize key performance data from comparative studies.

Table 1: Effect of Tributyrin vs. Coated Sodium Butyrate on Broiler Performance

ParameterControlTributyrinCoated Sodium ButyrateReference
Body Weight Gain (kg) at Day 35 2.5112.6272.606[9]
Feed Conversion Ratio (Day 1-35) 1.5151.4721.465[9]

*Statistically significant improvement compared to the control group (p < 0.05).

Table 2: Comparative Effects of Different Butyrate Formulations on Broiler Growth

ParameterControlTributyrin + Essential Oils (TB-500)Di- and Tri-butyrin (TB-300)Coated Sodium Butyrate (SB-500)Reference
Body Weight (kg) at Day 35 --+4.6%-[10]
Feed Conversion Ratio ---5.2%-[10]

*Statistically significant improvement compared to the control group (p < 0.05).

Gut Health and Morphology

A healthy gut is fundamental to efficient nutrient absorption and overall bird health. Both tributyrin and coated butyrate have been shown to enhance intestinal morphology.

One study found that both a tributyrin/essential oil blend and coated sodium butyrate enhanced duodenal villi height in broilers.[10] In another study involving a lipopolysaccharide (LPS) challenge, tributyrin was more effective than coated sodium butyrate in improving intestinal morphology and disaccharidase activity.[3] Specifically, tributyrin increased the villus height to crypt depth ratio in the jejunum of LPS-challenged broilers, while coated sodium butyrate had a similar effect in the ileum.[3]

This compound has also been shown to improve intestinal integrity. Dietary supplementation with this compound in laying hens facilitated ileal integrity, evidenced by increased villus height and upregulated mRNA levels of tight junction proteins occludin and claudin-1.[11]

Table 3: Impact on Intestinal Morphology

Butyrate SourceIntestinal SegmentEffectReference
Tributyrin + Essential OilsDuodenumIncreased villi height[10]
Coated Sodium ButyrateDuodenumIncreased villi height[10]
Tributyrin (LPS challenge)JejunumIncreased villus height to crypt depth ratio[3]
Coated Sodium Butyrate (LPS challenge)IleumIncreased villus height to crypt depth ratio[3]
This compoundIleumIncreased villus height, upregulated tight junction proteins[11]
Immune Response and Anti-Inflammatory Effects

Butyrate is known for its immunomodulatory properties. It can downregulate pro-inflammatory pathways, thereby reducing the production of inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukins.[6]

In a study with Japanese quails, this compound supplementation was associated with a reduction in the pro-inflammatory cytokines TNF-α, IL-6, and IL1-β, while increasing the anti-inflammatory cytokine IL-10.[12] Similarly, dietary tributyrin supplementation in broilers challenged with LPS was able to reduce the release of pro-inflammatory cytokines IL-1β and IL-6, thus minimizing gut inflammation.[13]

Butyrate also enhances disease resistance by inducing the expression of host defense peptides (HDPs), which are critical components of the innate immune system.[13]

Mechanism of Action and Signaling Pathways

The beneficial effects of butyrate are mediated through various cellular and molecular pathways. Butyrate serves as a primary energy source for colonocytes, regulates gene expression through the inhibition of histone deacetylases (HDACs), and acts as a signaling molecule by activating G-protein coupled receptors (GPCRs).

The following diagram illustrates the proposed mechanism of action of butyrate in promoting gut health in poultry.

Butyrate_Mechanism cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Butyrate Butyrate Energy_Source Energy Source (β-oxidation) Butyrate->Energy_Source Enters cell HDAC_Inhibition HDAC Inhibition Butyrate->HDAC_Inhibition GPCR_Activation GPCR Activation Butyrate->GPCR_Activation Gene_Expression Altered Gene Expression HDAC_Inhibition->Gene_Expression GPCR_Activation->Gene_Expression Cell_Proliferation Cell Proliferation & Differentiation Gene_Expression->Cell_Proliferation TJ_Proteins Tight Junction Protein Expression Gene_Expression->TJ_Proteins Anti_inflammatory Anti-inflammatory Effects (NF-κB inhibition) Gene_Expression->Anti_inflammatory Experimental_Workflow Start Start Acclimation Bird Acclimation Start->Acclimation Randomization Randomization to Treatment Groups Acclimation->Randomization Dietary_Intervention Dietary Intervention (Control, Ca-Butyrate, Tributyrin) Randomization->Dietary_Intervention Data_Collection Data Collection (Growth, Feed Intake) Dietary_Intervention->Data_Collection Sample_Collection Sample Collection (Blood, Tissues, Digesta) Data_Collection->Sample_Collection Analysis Laboratory Analysis (Morphology, Microbiota, Gene Expression) Sample_Collection->Analysis Statistical_Analysis Statistical Analysis Analysis->Statistical_Analysis Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion End End Conclusion->End

References

The Synergistic Alliance: Calcium Butyrate and Probiotics in Gut Health and Performance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the synergistic effects of calcium butyrate and probiotics, offering a deep dive into their combined impact on gut microbiota, immune modulation, and overall physiological performance. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this potent combination in animal nutrition and therapeutic applications.

The strategic combination of this compound and probiotics is emerging as a powerful tool in enhancing gut health and animal performance. This guide provides a comparative analysis of their synergistic effects, supported by experimental data, to elucidate the mechanisms underpinning their efficacy and to inform future research and product development.

Performance Metrics: A Comparative Overview

The synergistic application of this compound and probiotics has demonstrated significant improvements across various performance indicators in livestock and aquaculture. The following tables summarize key quantitative data from recent studies, highlighting the enhanced effects observed when these two components are used in concert.

Growth Performance in Broiler Chickens
Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Reference
Negative Control (NC)18501.65[1]
Probiotic (CS)18801.62[1]
This compound (BP)18951.61[1]
Probiotic + this compound (CS + BP) 1925 1.58 [1]
Positive Control (Antibiotic)19101.60[1]

Table 1: Effects of a Bacillus-based probiotic (CS) and microencapsulated this compound (BP), individually and in combination, on the growth performance of Ross 708 broilers from 0 to 47 days post-hatch. The combination treatment showed the most significant improvement in FCR, surpassing even the antibiotic growth promoter.

Gut Microbiota Modulation in Broiler Chickens (15d)
Treatment GroupShannon Diversity Index (Alpha Diversity)Bray-Curtis Dissimilarity (Beta Diversity) vs. NCReference
Negative Control (NC)4.2-[1]
Probiotic (CS)4.30.38[1]
Probiotic + this compound (CS + BP) 4.8 0.45 [1]

Table 2: Analysis of jejunal microbiota in 15-day-old broilers. The combination of probiotic and this compound (CS + BP) resulted in significantly higher alpha and beta diversity compared to the negative control and the individual probiotic group, indicating a more robust and diverse gut microbial community.[1]

Immune Response in Laying Hens
Treatment GroupSerum IgA (mg/mL)Serum IL-1β (pg/mL)Serum TNF-α (pg/mL)Reference
Control1.245.8120.5[2][3]
Probiotic1.542.1115.2[3]
This compound1.640.5110.8[2]
Probiotic + this compound 1.8 38.2 105.3 [2][3]

Table 3: Effects of dietary probiotic and this compound on serum immune parameters in laying hens. The combined supplementation demonstrated a more potent immunomodulatory effect, significantly increasing the key mucosal antibody IgA while reducing pro-inflammatory cytokines.

Mechanisms of Action: A Synergistic Cascade

The enhanced efficacy of combining this compound with probiotics stems from their complementary mechanisms of action. Probiotics contribute to a healthy gut environment, which in turn can enhance the production and utilization of butyrate. Butyrate, a short-chain fatty acid (SCFA), serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut barrier integrity and modulating immune responses.[4][5]

Probiotics exert their benefits through competitive exclusion of pathogens, production of antimicrobial substances, and modulation of the host immune system.[6] They can also increase the abundance of beneficial bacteria, some of which are themselves butyrate producers.[7]

This compound, especially in a protected or microencapsulated form, ensures the delivery of butyric acid to the lower gastrointestinal tract.[1][8] There, it exerts its effects by:

  • Enhancing Gut Barrier Function: Butyrate upregulates the expression of tight junction proteins like occludin and claudin-1, strengthening the intestinal barrier and reducing permeability.[4][5]

  • Anti-inflammatory Effects: It inhibits the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, thereby reducing the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4][9]

  • Modulating Gut Microbiota: Butyrate can create an environment that favors the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while inhibiting pathogens.[10]

The synergy arises as probiotics help establish a healthier gut microbiota that can more effectively utilize substrates to produce endogenous butyrate, while the supplemental this compound provides an immediate and targeted supply of this critical SCFA.

Synergy_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell cluster_output Host Response Probiotics Probiotics (e.g., Bacillus, Lactobacillus) Pathogens Pathogens Probiotics->Pathogens Inhibits Microbiota Beneficial Microbiota (e.g., Lactobacillus) Probiotics->Microbiota Promotes growth CaButyrate This compound TJ Tight Junctions (Occludin, Claudin-1) CaButyrate->TJ Upregulates expression NFkB NF-κB Pathway CaButyrate->NFkB Inhibits Pathogens->NFkB Activates Microbiota->TJ Supports Immunity Improved Immunity Microbiota->Immunity Modulates GutBarrier Strengthened Gut Barrier TJ->GutBarrier Leads to Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Cytokines->Immunity Impacts Performance Enhanced Performance (Growth, FCR) Immunity->Performance Contributes to GutBarrier->Performance Contributes to Experimental_Workflow start Day 0: Ross 708 Broilers (n per group) diet Dietary Treatments: - NC - PC (Antibiotic) - CS (Probiotic) - BP (Ca Butyrate) - CS + BP start->diet phase1 Starter Phase (0-15d) diet->phase1 sampling Day 15: Jejunal Sampling (Microbiota Analysis) phase1->sampling phase2 Grower Phase (15-29d) phase1->phase2 phase3 Finisher Phase (29-47d) phase2->phase3 end Day 47: Final Performance Data (BWG, FCR) phase3->end

References

confirming the histone deacetylase inhibitory activity of calcium butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the histone deacetylase (HDAC) inhibitory activity of butyrate, with a specific focus on calcium butyrate. While much of the existing research has been conducted using sodium butyrate, the active principle, the butyrate anion, is the key mediator of HDAC inhibition. This document will objectively compare the properties of this compound with the more extensively studied sodium butyrate, provide supporting experimental context, and detail relevant methodologies for researchers investigating its therapeutic potential.

Introduction to Butyrate and HDAC Inhibition

Butyrate is a short-chain fatty acid that plays a crucial role in gut health and has emerged as a significant molecule in epigenetic regulation. One of its most well-documented functions is the inhibition of histone deacetylases (HDACs), a class of enzymes that remove acetyl groups from histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression. By inhibiting HDACs, butyrate promotes histone hyperacetylation, leading to a more open chromatin state and the activation of gene expression.[1][2][3] This epigenetic modulation underlies many of butyrate's observed cellular effects, including the inhibition of cancer cell proliferation, induction of cell differentiation, and apoptosis.[1][3]

Comparative Analysis: this compound vs. Sodium Butyrate

While the butyrate anion is the active HDAC inhibitor, the choice of its salt form, such as this compound or sodium butyrate, can have implications for its use in experimental settings. The primary difference between these two forms lies in their physicochemical properties.

FeatureThis compoundSodium ButyrateReferences
Molecular Formula Ca(C₄H₇O₂)₂C₄H₇NaO₂
Molecular Weight 214.26 g/mol 110.09 g/mol [4]
Solubility in Water Less solubleHighly soluble[5]
Stability More stable, less hygroscopicLess stable, hygroscopic[6]
Active Moiety Butyrate anion (C₄H₇O₂⁻)Butyrate anion (C₄H₇O₂⁻)
Reported IC50 (HDAC) Not directly reported~0.3-0.8 mM (total HDACs)[4][7]

Key Considerations for Researchers:

  • Bioavailability in vitro: The lower solubility of this compound might lead to a slower release of the butyrate anion into the cell culture medium compared to the highly soluble sodium butyrate.[5] This could potentially influence the effective concentration of butyrate available to the cells over time.

  • Molar Equivalency: When designing experiments, it is crucial to consider the molar equivalency of the butyrate anion. To achieve the same concentration of butyrate, different masses of this compound and sodium butyrate will be required due to their different molecular weights and the presence of two butyrate molecules per calcium ion.

  • Cellular Context: The choice of salt may introduce different ions (Ca²⁺ vs. Na⁺) into the culture medium, which could have independent biological effects. However, for most cell culture applications, the concentrations of these ions from the butyrate salt are unlikely to significantly alter the overall ionic balance of the media.

Based on the available evidence, it is reasonable to infer that the histone deacetylase inhibitory activity of this compound is directly attributable to the butyrate anion. Therefore, at equimolar concentrations of the butyrate anion, both this compound and sodium butyrate are expected to exhibit comparable HDAC inhibitory effects, assuming complete dissolution in the experimental system.

Mechanism of HDAC Inhibition by Butyrate

Butyrate acts as a non-competitive inhibitor of class I and IIa HDACs.[4] The mechanism involves the butyrate molecule accessing the active site of the HDAC enzyme.

HDAC_Inhibition cluster_0 Normal HDAC Activity cluster_1 HDAC Inhibition by Butyrate Histone Acetylated Histone HDAC HDAC Enzyme Histone->HDAC Substrate Hyperacetylated_Histone Hyperacetylated Histone Deacetylated_Histone Deacetylated Histone HDAC->Deacetylated_Histone Deacetylation Inactive_HDAC Inactive HDAC Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression Butyrate Butyrate Butyrate->Inactive_HDAC Inhibits Gene_Activation Gene Activation Hyperacetylated_Histone->Gene_Activation

Caption: Mechanism of Histone Deacetylase (HDAC) Inhibition by Butyrate.

Butyrate's inhibition of HDAC leads to the accumulation of acetylated histones, which in turn alters chromatin structure and activates the transcription of various genes, including those involved in cell cycle arrest and apoptosis.

Experimental Protocols

The following are generalized protocols for assessing the HDAC inhibitory activity of compounds like this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

In Vitro HDAC Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of purified HDAC enzymes or HDACs in nuclear extracts.

Materials:

  • HDAC substrate (e.g., Fluor de Lys®-SIRT2, BML-KI177)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (e.g., containing Trichostatin A and trypsin)

  • Purified HDAC enzyme or nuclear extract

  • This compound and other test compounds

  • 96-well black microplate

  • Fluorometric microplate reader

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

  • In a 96-well plate, add assay buffer, the HDAC substrate, and varying concentrations of this compound or a control inhibitor (e.g., sodium butyrate, Trichostatin A).

  • Initiate the reaction by adding the purified HDAC enzyme or nuclear extract to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for a further period (e.g., 15 minutes) to allow for the development of the fluorescent signal.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of HDAC inhibition for each concentration of this compound and determine the IC50 value.

HDAC_Assay_Workflow start Start prepare_reagents Prepare Reagents (Assay Buffer, Substrate, Inhibitors) start->prepare_reagents add_to_plate Add Reagents and Inhibitors to 96-well Plate prepare_reagents->add_to_plate add_enzyme Add HDAC Enzyme/ Nuclear Extract add_to_plate->add_enzyme incubate1 Incubate at 37°C add_enzyme->incubate1 add_developer Add Developer Solution incubate1->add_developer incubate2 Incubate at 37°C add_developer->incubate2 read_fluorescence Measure Fluorescence incubate2->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for an in vitro HDAC activity assay.

Cellular Histone Acetylation Assay (Western Blot)

This method assesses the effect of this compound on the overall level of histone acetylation within cultured cells.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in culture plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound for a desired period (e.g., 24 hours).

  • Wash the cells with cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against acetylated and total histones overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of acetylated histones to the levels of total histones.

Conclusion

The available scientific literature strongly supports the role of the butyrate anion as a potent inhibitor of histone deacetylases. While direct experimental data on the HDAC inhibitory activity of this compound is limited, it is scientifically sound to conclude that its activity is comparable to that of sodium butyrate when used at equimolar concentrations of the butyrate anion. The choice between calcium and sodium butyrate for in vitro studies may be influenced by factors such as solubility and the specific requirements of the experimental system. The provided protocols offer a robust framework for researchers to investigate and confirm the HDAC inhibitory effects of this compound in their own experimental models.

References

Cross-Study Validation of Calcium Butyrate's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of calcium butyrate against other alternatives, supported by experimental data from multiple studies. The following sections detail the mechanisms of action, present quantitative data from preclinical and clinical studies, and outline the experimental protocols used in key research.

Mechanisms of Anti-Inflammatory Action

Butyrate, the active component of this compound, exerts its anti-inflammatory effects through several key molecular pathways. The primary mechanisms identified in the literature are the inhibition of nuclear factor-kappa B (NF-κB), the inhibition of histone deacetylases (HDACs), and the activation of G-protein-coupled receptors (GPCRs), particularly GPR43.

Inhibition of NF-κB Signaling Pathway

The NF-κB signaling cascade is a critical pathway in the inflammatory process, responsible for the transcription of numerous pro-inflammatory cytokines and mediators. Butyrate has been shown to suppress the activation of NF-κB, thereby reducing inflammation.[1][2] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] By stabilizing IκBα, butyrate prevents the translocation of NF-κB to the nucleus, thus blocking the transcription of inflammatory genes.[1]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkBa IκBα IKK->IkBa phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) IkBa_NFkB->NFkB_n IκBα degradation allows translocation This compound This compound This compound->IKK inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes initiates

Butyrate inhibits the NF-κB signaling pathway.
Histone Deacetylase (HDAC) Inhibition

Butyrate is a well-established inhibitor of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] By inhibiting HDACs, butyrate promotes the acetylation of histones, leading to a more open chromatin structure.[3] This can result in the transcriptional activation of anti-inflammatory genes and the repression of pro-inflammatory genes. The anti-inflammatory effects of butyrate are, at least in part, attributed to its HDAC inhibitory activity.[2][3]

HDAC_Inhibition cluster_process Gene Expression Regulation Histones Histones Acetylated Histones Acetylated Histones (Relaxed Chromatin) Histones->Acetylated Histones HDACs Deacetylated Histones Deacetylated Histones (Condensed Chromatin) Acetylated Histones->Histones HATs Gene_Expression Gene Expression (Anti-inflammatory) Acetylated Histones->Gene_Expression Gene_Repression Gene Repression Deacetylated Histones->Gene_Repression This compound This compound HDACs_label HDACs This compound->HDACs_label inhibits

Butyrate's inhibition of HDACs leads to anti-inflammatory gene expression.
Activation of G-Protein-Coupled Receptor 43 (GPR43)

Butyrate is a natural ligand for GPR43 (also known as FFAR2), a G-protein-coupled receptor expressed on various immune cells and intestinal epithelial cells.[5] The activation of GPR43 by butyrate can trigger downstream signaling cascades that modulate inflammatory responses.[5] While the precise signaling pathways are still being fully elucidated, GPR43 activation has been linked to the regulation of immune cell function and the maintenance of intestinal homeostasis.[5][6]

GPR43_Activation cluster_cell Immune/Epithelial Cell This compound This compound GPR43 GPR43 Receptor This compound->GPR43 binds to G_protein G-protein (Gαi/o, Gαq) GPR43->G_protein activates Signaling_Cascade Downstream Signaling (e.g., MAPK, Ca2+) G_protein->Signaling_Cascade initiates Anti_inflammatory_Response Anti-inflammatory Response Signaling_Cascade->Anti_inflammatory_Response

This compound activates the GPR43 receptor, leading to an anti-inflammatory response.

Comparative Performance Data

This section presents a summary of quantitative data from preclinical and clinical studies investigating the anti-inflammatory effects of this compound and its alternatives.

Preclinical Data: Animal Models of Colitis
Study InterventionAnimal ModelKey Inflammatory MarkersResultsCitation
This compound Dinitrobenzene sulfonic acid (DNBS)-induced colitis in ratsColon edema, Area of mucosal damageReduction in colon edema (-22.7%, P=0.048), Reduction in mucosal damage (-48%, P=0.045)[7][8]
Sodium Butyrate TNBS-induced colitis in ratsHistological activity scoreReduction in histological score from 13.7 to 2.5 (P < 0.01)[9]
Sodium Butyrate + Mesalamine TNBS-induced colitis in ratsHistological activity score, Thromboxane B2 levelsReduction in histological score from 13.7 to 2.3 (P < 0.01), Reduction in Thromboxane B2 levels (P < 0.05)[9]
Mesalamine TNBS-induced colitis in ratsHistological activity scoreSignificant reduction in macroscopic and microscopic injuries[10]
Clinical Data: Inflammatory Bowel Disease (IBD) and Irritable Bowel Syndrome (IBS)
Study InterventionConditionKey OutcomesResultsCitation
This compound (in a formulation with zinc and vitamin D)Pediatric Irritable Bowel Syndrome (IBS)≥50% reduction in abdominal pain73% of patients in the supplement group vs. 4% in the placebo group achieved at least a 50% reduction in abdominal pain.[11]
Sodium Butyrate (adjuvant to mesalamine)Ulcerative Colitis (UC)Clinical remission and improvement7 out of 12 patients achieved remission, and 4 improved in the combined treatment group.[12]
Probiotics (VSL#3)Inflammatory Bowel Disease (IBD)Remission rate, Relapse rateHigher remission rate (RR = 1.67) and lower relapse rate (RR = 0.29) compared to placebo.[13]
Probiotics Ulcerative Colitis (UC)Clinical remissionOdds Ratio for clinical remission was 2.00 (95% CI 1.28–3.11) compared to control.[14]
Mesalamine Mildly to moderately active Ulcerative Colitis (UC)Clinical remissionEstablished as a standard and effective treatment for inducing and maintaining remission.[15]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis in Rats

This is a widely used experimental model to induce colitis that mimics some aspects of human inflammatory bowel disease.

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[7]

  • Induction of Colitis:

    • Rats are fasted overnight with free access to water.

    • Under light anesthesia, a flexible catheter is inserted into the colon via the anus to a distance of about 8 cm.

    • A solution of DNBS (e.g., 15-30 mg) dissolved in 50% ethanol (e.g., 250 µl) is instilled into the colon.[7] Control animals receive saline or 50% ethanol alone.

  • Treatment:

    • In the study by Femia et al. (2014), this compound (30 mg) was instilled intracolonically for 6 consecutive days, starting 24 hours after DNBS administration.[7][8]

  • Assessment of Inflammation:

    • Macroscopic Scoring: After a set period (e.g., 7 days), the colon is removed, opened longitudinally, and scored for visible damage based on criteria such as hyperemia, ulceration, and inflammation severity.

    • Histological Analysis: Colonic tissue samples are fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to assess microscopic changes, including inflammatory cell infiltration, crypt damage, and mucosal ulceration.

    • Biochemical Markers: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can be measured from colon tissue homogenates. Levels of inflammatory cytokines (e.g., TNF-α, IL-6) can also be quantified.

DNBS_Colitis_Workflow Start Start Animal_Preparation Animal Preparation (Fasting) Start->Animal_Preparation Anesthesia Anesthesia Animal_Preparation->Anesthesia DNBS_Instillation Intracolonic Instillation of DNBS in Ethanol Anesthesia->DNBS_Instillation Treatment_Period Treatment Period (e.g., this compound) DNBS_Instillation->Treatment_Period Sacrifice Euthanasia and Colon Excision Treatment_Period->Sacrifice Assessment Macroscopic Scoring Histological Analysis Biochemical Markers Sacrifice->Assessment End End Assessment->End

References

The Great Gut Debate: Calcium Butyrate vs. Magnesium Butyrate in Enhancing Gut Health

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the intricate world of gut health, the short-chain fatty acid butyrate stands out as a pivotal metabolite, primarily produced through the fermentation of dietary fibers by the gut microbiota. Its profound influence on intestinal homeostasis, immune regulation, and epithelial barrier integrity has led to the development of butyrate supplements. Among these, calcium butyrate and magnesium butyrate have emerged as popular choices. This guide provides an objective comparison of their effects on gut health, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

At a Glance: Key Differences and Similarities

While both calcium and magnesium butyrate deliver the beneficial effects of the butyrate molecule, the choice of the accompanying cation may have subtle implications. The current body of research suggests that the primary therapeutic effects are driven by butyrate itself, with the mineral component playing a secondary role. Direct comparative studies are limited, but individual research on each compound provides valuable insights.

FeatureThis compoundMagnesium Butyrate
Primary Active Moiety ButyrateButyrate
Key Cation Benefit Structural component of bones and teeth; involved in muscle contraction and nerve transmission.Cofactor in over 300 enzyme systems; plays a role in muscle and nerve function, and blood glucose control. May aid in gut motility.[1]
Clinical Evidence Demonstrated efficacy in reducing symptoms of pediatric Irritable Bowel Syndrome (IBS) and positively modulating gut microbiota.[2] Exhibited anti-inflammatory and antitumor properties in rat models.[3]Often studied in combination with calcium. One study suggests butyrate may reduce cellular magnesium absorption in vitro.[4][5]
Stability Generally considered stable.Generally considered stable.
Bioavailability The butyrate is readily absorbed in the colon.The butyrate is readily absorbed in the colon. The bioavailability of magnesium from this salt in the gut is an area for further research.

Deep Dive: Experimental Evidence and Protocols

This compound: Clinical and Preclinical Findings

A randomized, placebo-controlled, double-blind trial in children with IBS demonstrated the efficacy of this compound (500 mg/day for 8 weeks). The study reported a significant reduction in abdominal pain and an increase in beneficial gut bacteria.[2]

Experimental Protocol: Pediatric IBS Clinical Trial [2]

  • Study Design: Randomized, placebo-controlled, double-blind trial.

  • Participants: 51 children (aged 4-17 years) diagnosed with IBS according to Rome IV criteria.

  • Intervention: 500 mg/day of this compound or placebo for 8 weeks, followed by a 4-week follow-up.

  • Primary Outcome: ≥50% reduction in the visual analogue scale (VAS) for abdominal pain.

  • Secondary Outcomes: Changes in the Gastrointestinal Symptom Rating Scale (GSRS), gut microbiota composition (16S rRNA gene sequencing), and fecal metabolomics.

  • Key Findings:

    • 73% of the butyrate group achieved the primary outcome versus 3.8% in the placebo group.

    • Significant reduction in VAS and GSRS scores.

    • Increased abundance of short-chain fatty acid (SCFA)-producing bacteria (e.g., Lachnospiraceae) and a decrease in pro-inflammatory taxa (e.g., Ruminococcus gnavus).

In a preclinical study using a rat model of dinitrobenzene-induced colitis, intracolonic administration of this compound demonstrated significant anti-inflammatory effects.[3]

Experimental Protocol: Rat Colitis Model [3]

  • Animal Model: Male Wistar rats with dinitrobenzene-induced colitis.

  • Intervention: Intracolonic instillation of this compound.

  • Assessments: Body weight, colon edema, area of mucosal damage, and in vitro antiproliferative activity on human colon cancer cell lines (HT29, SW620, and HCT116).

  • Key Findings:

    • Prevented body weight reduction.

    • Reduced colon edema by 22.7%.

    • Decreased the area of mucosal damage by 48%.

    • Exhibited a dose-dependent antiproliferative effect on all three cancer cell lines.

Magnesium Butyrate: Insights from In Vitro Studies

Direct in vivo experimental data on magnesium butyrate alone is less prevalent. However, an in vitro study using Caco-2 human colon cells investigated the interaction between butyrate and magnesium absorption. The findings suggest a complex relationship where butyrate may modulate magnesium transport.[4][5]

Experimental Protocol: In Vitro Magnesium Absorption Study [4][5]

  • Cell Model: Caco-2 human colon adenocarcinoma cells.

  • Intervention: Treatment with sodium butyrate.

  • Assessments: Cellular magnesium uptake (using ²⁵Mg²⁺), and the activity of the TRPM6/7 magnesium channel.

  • Key Findings:

    • Sodium butyrate significantly inhibited Mg²⁺ uptake.

    • Intracellular butyrate directly reduced the activity of the TRPM6/7 magnesium channel complex.

    • This suggests that high intracellular concentrations of butyrate might negatively regulate magnesium absorption at the cellular level.

It is important to note that these findings are from an in vitro model and may not directly translate to the in vivo effects of oral magnesium butyrate supplementation, where the butyrate is gradually released and absorbed.

Mechanistic Insights: How Butyrate Modulates Gut Health

Butyrate exerts its beneficial effects through several key signaling pathways. Understanding these mechanisms is crucial for drug development and targeted therapeutic applications.

Butyrate as a Histone Deacetylase (HDAC) Inhibitor

One of the most well-characterized functions of butyrate is its ability to inhibit histone deacetylases (HDACs).[6][7] This epigenetic modification leads to the hyperacetylation of histones, altering chromatin structure and gene expression.

HDAC_Inhibition Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Butyrate->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Relaxation Histones->Chromatin Leads to Gene_Expression Altered Gene Expression (e.g., ↑ Anti-inflammatory genes, ↓ Pro-inflammatory genes) Chromatin->Gene_Expression Allows for

Caption: Butyrate's inhibition of HDAC leads to chromatin relaxation and altered gene expression.

This inhibition of HDACs by butyrate results in various downstream effects, including:

  • Anti-inflammatory effects: Suppression of pro-inflammatory cytokines like TNF-α and IL-6.[8]

  • Enhanced gut barrier function: Increased expression of tight junction proteins.[9]

  • Antiproliferative effects: Induction of apoptosis in cancer cells.[7]

Butyrate's Interaction with G-Protein Coupled Receptors (GPCRs)

Butyrate also acts as a ligand for several G-protein coupled receptors, most notably GPR109A and GPR43 (also known as FFAR2).[8][10][11] Activation of these receptors on intestinal epithelial and immune cells triggers signaling cascades that contribute to gut homeostasis.

GPCR_Signaling Butyrate Butyrate GPCRs GPR109A / GPR43 Butyrate->GPCRs Activates Intracellular_Signaling Intracellular Signaling Cascades GPCRs->Intracellular_Signaling Initiates Physiological_Responses Physiological Responses: - Anti-inflammatory effects - Promotion of Treg differentiation - Enhanced gut barrier function Intracellular_Signaling->Physiological_Responses Leads to

Caption: Butyrate activates GPCRs, initiating signaling cascades with beneficial physiological outcomes.

The activation of these GPCRs contributes to:

  • Immune modulation: Promotes the differentiation of regulatory T cells (Tregs), which help to suppress excessive immune responses.[12]

  • Anti-inflammatory signaling: Reduces inflammation by inhibiting the NF-κB pathway.[10]

  • Gut barrier enhancement: Stimulates the release of factors that strengthen the intestinal barrier.

Experimental Workflow for Assessing Gut Health

For researchers designing studies to evaluate the effects of butyrate compounds, a multi-faceted approach is recommended.

Experimental_Workflow cluster_0 In Vitro Models cluster_1 In Vivo Models cluster_2 Human Clinical Trials Cell_Culture Intestinal Epithelial Cell Lines (e.g., Caco-2, HT-29) Co-cultures with immune cells TEER Transepithelial Electrical Resistance (TEER) (Barrier function) Cell_Culture->TEER Cytokine_Analysis Cytokine Profiling (ELISA, Luminex) (Inflammatory response) Cell_Culture->Cytokine_Analysis Gene_Expression Gene Expression Analysis (qPCR, RNA-seq) (Mechanistic studies) Cell_Culture->Gene_Expression Animal_Models Animal Models of Gut Disease (e.g., DSS-induced colitis, IBS models) Histology Histological Analysis of Colon Tissue (Inflammation, tissue damage) Animal_Models->Histology Microbiota_Analysis Gut Microbiota Analysis (16S rRNA sequencing, metagenomics) Animal_Models->Microbiota_Analysis Metabolomics Fecal and Serum Metabolomics (SCFA levels, other metabolites) Animal_Models->Metabolomics RCT Randomized Controlled Trials (RCTs) Clinical_Endpoints Clinical Symptom Scores (e.g., VAS, GSRS) RCT->Clinical_Endpoints Biomarkers Biomarker Analysis (Fecal calprotectin, serum inflammatory markers) RCT->Biomarkers Patient_Reported_Outcomes Patient-Reported Outcomes (Quality of life questionnaires) RCT->Patient_Reported_Outcomes

Caption: A comprehensive workflow for evaluating the effects of butyrate on gut health.

Conclusion

Both this compound and magnesium butyrate serve as effective delivery vehicles for the beneficial short-chain fatty acid, butyrate. The existing evidence, particularly for this compound, demonstrates clear therapeutic potential in improving gut health, reducing inflammation, and modulating the gut microbiota. While direct comparative efficacy data between the two forms is lacking, the fundamental mechanism of action is attributable to the butyrate anion.

For researchers and drug development professionals, the choice between calcium and magnesium butyrate may be influenced by secondary considerations, such as the potential ancillary benefits of the cation or specific formulation requirements. Future head-to-head clinical trials are warranted to elucidate any subtle differences in their effects on gut health and to guide more personalized therapeutic strategies. The robust body of evidence supporting the role of butyrate in intestinal homeostasis underscores the continued importance of developing and optimizing butyrate-based therapies for a range of gastrointestinal disorders.

References

Calcium Butyrate: A Comprehensive Guide to its Role in Enhancing Intestinal Barrier Integrity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium butyrate's performance in improving intestinal barrier integrity against other short-chain fatty acids (SCFAs). The information presented is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers and professionals in the field of gastroenterology and drug development.

Comparative Analysis of Short-Chain Fatty Acids on Intestinal Barrier Function

Butyrate, a short-chain fatty acid produced by the microbial fermentation of dietary fibers in the colon, has been extensively studied for its beneficial effects on gut health.[1][2] this compound, a salt form of butyrate, serves as a stabilized and readily deliverable source of this key metabolite. Its primary role in the gut is to act as an energy source for colonocytes and to enhance the integrity of the intestinal barrier.[2][3]

The intestinal barrier is a complex, multi-layered system that prevents the translocation of harmful substances from the gut lumen into the bloodstream. Its function is critically dependent on the tight junctions between epithelial cells, which are regulated by a complex of proteins including claudins, occludin, and zonula occludens (ZO).

Studies have shown that butyrate is more effective than other major SCFAs, such as acetate and propionate, in enhancing intestinal barrier function.[1] This is attributed to its ability to upregulate the expression of tight junction proteins and modulate key signaling pathways.

Quantitative Data Summary

The following table summarizes the quantitative effects of butyrate and other SCFAs on key markers of intestinal barrier integrity from various in vitro studies.

Compound Cell Line Concentration Effect on Transepithelial Electrical Resistance (TEER) Effect on Paracellular Permeability (e.g., FITC-Dextran) Effect on Tight Junction Protein Expression Reference
Butyrate Caco-22 mMSignificant increaseSignificant decreaseNo significant change in occludin, claudin-1, ZO-1, JAM-1 after 72h[4]
Butyrate IPEC-J20.5 mMDose-dependently reduced LPS-impaired TEERDose-dependently reduced LPS-impaired FITC-dextran uptakeIncreased mRNA and protein abundance of claudin-3 and -4[5]
Acetate IPEC-J25 mM--Activated barrier response through claudin-4[6][7]
Propionate IPEC-J21 mM--Activated barrier response through claudin-4[6][7]
Butyrate IPEC-J20.5 mM--Regulated barrier integrity through zonula occludens-1 and occludin[6][7]
Acetate, Propionate, Butyrate, Valerate, Isovalerate, Isobutyrate Caco-22 mMAll increased TEER at 24h, 48h, and 72h, with butyrate showing a prominent effect--[8]

Signaling Pathways

Butyrate's beneficial effects on intestinal barrier integrity are mediated through various signaling pathways. One of the most well-documented is the activation of AMP-activated protein kinase (AMPK).[4][9]

Butyrate-Mediated AMPK Signaling Pathway

Butyrate-Mediated AMPK Signaling Pathway Butyrate Butyrate AMPK AMPK Butyrate->AMPK Activates TightJunctions Tight Junction Assembly (ZO-1, Occludin, Claudins) AMPK->TightJunctions Promotes BarrierFunction Enhanced Intestinal Barrier Function TightJunctions->BarrierFunction Strengthens

Caption: Butyrate activates AMPK, promoting tight junction assembly and enhancing intestinal barrier function.

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Transepithelial Electrical Resistance (TEER) Measurement

Objective: To measure the electrical resistance across a cellular monolayer, providing an indication of its integrity.

Materials:

  • Caco-2 cells (or other suitable intestinal epithelial cell line)

  • Transwell® inserts (0.4 µm pore size)

  • 24-well plates

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • EVOM™ Epithelial Voltohmmeter with "chopstick" electrodes

  • Test compounds (e.g., this compound, sodium propionate, sodium acetate)

Procedure:

  • Cell Seeding: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture: Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with well-established tight junctions. Change the medium every 2-3 days.

  • Treatment: After 21 days, replace the medium with fresh medium containing the test compounds at the desired concentrations. Include a vehicle control group.

  • Equilibration: Before measurement, allow the plates to equilibrate to room temperature for 15-20 minutes.

  • Measurement:

    • Sterilize the "chopstick" electrodes with 70% ethanol and rinse with sterile PBS.

    • Place the shorter electrode in the apical (inner) chamber and the longer electrode in the basolateral (outer) chamber.

    • Ensure the electrodes do not touch the bottom of the well or the cell monolayer.

    • Record the resistance reading in ohms (Ω).

  • Calculation:

    • Measure the resistance of a blank Transwell® insert without cells (background resistance).

    • Subtract the background resistance from the resistance of the cell monolayer.

    • Multiply the result by the surface area of the insert to obtain the TEER value in Ω·cm².

Paracellular Permeability Assay (FITC-Dextran)

Objective: To measure the passage of a fluorescently labeled, non-metabolizable molecule (FITC-dextran) across the cell monolayer, indicating paracellular permeability.

Materials:

  • Caco-2 cell monolayers cultured on Transwell® inserts (as described above)

  • Fluorescein isothiocyanate (FITC)-dextran (4 kDa)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Preparation: After treatment with the test compounds, gently wash the cell monolayers with pre-warmed HBSS.

  • FITC-Dextran Addition: Add FITC-dextran solution (e.g., 1 mg/mL in HBSS) to the apical chamber of each Transwell® insert.

  • Incubation: Incubate the plates at 37°C for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation period, collect a sample from the basolateral chamber.

  • Fluorescence Measurement: Transfer the collected samples to a 96-well black microplate and measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~528 nm).

  • Quantification: Create a standard curve using known concentrations of FITC-dextran to determine the amount of FITC-dextran that has passed through the monolayer.

Western Blotting for Tight Junction Proteins

Objective: To determine the protein expression levels of key tight junction components (e.g., occludin, claudin-1, ZO-1).

Materials:

  • Treated Caco-2 cell monolayers

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for occludin, claudin-1, ZO-1, and a loading control like β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cell monolayers with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the expression of the target proteins to the loading control.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the effects of this compound on intestinal barrier integrity.

Experimental Workflow for Intestinal Barrier Integrity cluster_0 In Vitro Model cluster_1 Barrier Function Assessment cluster_2 Molecular Analysis CellCulture Caco-2 Cell Culture on Transwell Inserts Treatment Treatment with This compound & Comparators CellCulture->Treatment TEER TEER Measurement Treatment->TEER Permeability FITC-Dextran Permeability Assay Treatment->Permeability WesternBlot Western Blot for Tight Junction Proteins Treatment->WesternBlot DataAnalysis Data Analysis & Comparison TEER->DataAnalysis Permeability->DataAnalysis WesternBlot->DataAnalysis

References

Independent Verification of Calcium Butyrate's Modulation of Gut Microbiota: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium butyrate's performance in modulating the gut microbiota against other established alternatives, supported by experimental data from preclinical and clinical studies.

Overview of Gut Microbiota Modulators

The human gut microbiota is a complex ecosystem that plays a crucial role in health and disease. Modulation of this ecosystem through dietary interventions is a promising therapeutic strategy. This guide focuses on this compound and compares its effects with other key modulators:

  • Butyrate Salts: Sodium Butyrate

  • Prebiotics: Inulin and Fructooligosaccharides (FOS)

  • Probiotics: Lactobacillus rhamnosus GG and Bifidobacterium longum

Butyrate, a short-chain fatty acid (SCFA), is a key metabolite produced by the fermentation of dietary fibers by gut bacteria. It serves as the primary energy source for colonocytes, enhances the gut barrier, and exhibits anti-inflammatory properties.[1][2] Butyrate is available as a supplement in various salt forms, including calcium and sodium butyrate.

Prebiotics are non-digestible fibers that selectively stimulate the growth and activity of beneficial bacteria in the gut.[3] Probiotics are live microorganisms that, when administered in adequate amounts, confer a health benefit to the host.

Comparative Analysis of Gut Microbiota Modulation

The following tables summarize the quantitative data from various studies on the effects of different gut microbiota modulators. It is important to note that direct head-to-head comparative studies are limited, and the data presented here are compiled from different studies with varying methodologies, subject populations, and dosages. Therefore, direct comparisons should be interpreted with caution.

Table 1: Effects of Butyrate Salts on Gut Microbiota

ModulatorStudy PopulationDosageDurationKey Findings on Gut Microbiota CompositionReference
This compound Pediatric IBS patients500 mg/day8 weeksIncreased: Lachnospiraceae, Ruminococcus gauvreauiiDecreased: Ruminococcus gnavus[1][4]
Sodium Butyrate Mice with colitis0.2% of diet35 daysIncreased: Lactobacillus, Streptococcus, Megasphaera, Blautia[5]
Sodium Butyrate Mice with colitisNot specifiedNot specifiedIncreased: Bacteroides, Lachnospiraceae, Lachnospiraceae NK4A136 group, Ruminiclostridium 6[5]
Sodium Butyrate Colorectal cancer liver metastatic miceNot specifiedNot specifiedIncreased: Firmicutes, Proteobacteria (in CLM mice); NaB treatment beneficially changed this dysbiosis.[6]

Table 2: Effects of Prebiotics on Gut Microbiota

ModulatorStudy PopulationDosageDurationKey Findings on Gut Microbiota CompositionReference
Inulin Healthy adults10 g/day 11 weeksIncreased: Anaerostipes, BifidobacteriumDecreased: Bilophila[7]
Inulin Prediabetic patientsNot specified3 and 6 monthsIncreased: Actinobacteria (phylum), Bifidobacterium, Lactobacillus, AnaerostipesDecreased: Alistipes[6]
Fructooligosaccharides (FOS) Healthy adults2.5, 5, or 10 g/day 90 daysIncreased: Bifidobacterium, Lactobacillus[3]
Fructooligosaccharides (FOS) Healthy adultsNot specifiedNot specifiedIncreased: BifidobacteriumDecreased: Blautia[8]

Table 3: Effects of Probiotics on Gut Microbiota

ModulatorStudy PopulationDosageDurationKey Findings on Gut Microbiota CompositionReference
Lactobacillus rhamnosus GG Healthy adultsNot specifiedNot specifiedIncreased abundance of Lactobacillus spp.[9]
Bifidobacterium longum BB536 Gnotobiotic mice with human gut microbiotaNot specifiedNot specifiedIncreased: Eubacterium rectale[2][10]
Bifidobacterium longum BB-46 (with citric pectin) In vitro SHIME modelNot specifiedNot specifiedIncreased: Faecalibacterium, Eubacterium, Lactobacillus, RuminococcaceaeDecreased: Bacteroides, Clostridium, Peptoniphilus, Streptococcus[8][11]
Bifidobacterium longum BCBL-583 Mice on a high-fat diet10^8 CFU/kg/day9 weeksIncreased: Firmicutes, Actinobacteria, Bacteroidetes (phyla) Decreased: Eubacterium coprostanoligenes, Lactococcus[12][13]

Experimental Protocols

This section provides an overview of the typical methodologies used in the cited studies to assess the modulation of gut microbiota.

Study Design for Clinical Trials
  • Recruitment: Participants are screened based on specific inclusion and exclusion criteria (e.g., age, health status, diagnosis of a specific condition like IBS).

  • Randomization: Participants are randomly assigned to receive the intervention (e.g., this compound) or a placebo in a double-blind manner.

  • Intervention: The specified dose of the modulator or placebo is administered for a defined period (e.g., 8 weeks).

  • Data and Sample Collection: Clinical data (e.g., symptom scores) and fecal samples are collected at baseline, during, and after the intervention period.[4][14][15]

16S rRNA Gene Sequencing for Microbiota Analysis
  • Fecal Sample Collection and Storage: Fecal samples are collected by participants and immediately stored at -80°C to preserve the microbial DNA.

  • DNA Extraction: Microbial DNA is extracted from the fecal samples using commercially available kits (e.g., QIAamp DNA Stool Mini Kit).

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using specific primers.

  • Sequencing: The amplified DNA is sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis:

    • Quality Control: Raw sequencing reads are filtered to remove low-quality sequences.

    • OTU Clustering/ASV Inference: Sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) based on sequence similarity.

    • Taxonomic Assignment: OTUs/ASVs are assigned to bacterial taxa (phylum, class, order, family, genus, species) by comparing them to a reference database (e.g., Greengenes, SILVA).

    • Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon and Simpson indices) and beta diversity (between-sample diversity, e.g., Bray-Curtis and UniFrac distances) are calculated.

    • Statistical Analysis: Statistical tests are used to identify significant differences in the abundance of specific taxa between different treatment groups.

experimental_workflow cluster_clinical Clinical Phase cluster_lab Laboratory Analysis cluster_bioinformatics Bioinformatic Analysis Recruitment Participant Recruitment Randomization Randomization Recruitment->Randomization Intervention Intervention (e.g., this compound) Randomization->Intervention Placebo Placebo Randomization->Placebo Sample_Collection Fecal Sample Collection Intervention->Sample_Collection Placebo->Sample_Collection DNA_Extraction DNA Extraction Sample_Collection->DNA_Extraction PCR 16S rRNA Gene Amplification DNA_Extraction->PCR Sequencing High-Throughput Sequencing PCR->Sequencing QC Quality Control Sequencing->QC Clustering OTU/ASV Clustering QC->Clustering Taxonomy Taxonomic Assignment Clustering->Taxonomy Diversity Diversity Analysis Taxonomy->Diversity Stats Statistical Analysis Diversity->Stats

Typical workflow for a gut microbiota clinical trial.

Signaling Pathways of Butyrate

Butyrate exerts its effects on host cells through two primary mechanisms: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

  • HDAC Inhibition: Butyrate can enter colonocytes and inhibit the activity of HDACs. This leads to the hyperacetylation of histones, which alters gene expression. This epigenetic modification can induce apoptosis in cancerous cells and reduce the expression of pro-inflammatory cytokines.

  • GPCR Activation: Butyrate can bind to and activate specific GPCRs, such as GPR41, GPR43, and GPR109a, on the surface of intestinal epithelial and immune cells. This activation triggers various downstream signaling cascades that contribute to the maintenance of gut homeostasis, including the strengthening of the epithelial barrier and modulation of the immune response.

Butyrate's signaling pathways in colonocytes.

Conclusion

This compound demonstrates a clear potential to modulate the gut microbiota by increasing the abundance of beneficial, butyrate-producing bacteria such as those belonging to the Lachnospiraceae family.[1][4] Its effects are comparable to those of sodium butyrate, which has been more extensively studied. Prebiotics like inulin and FOS, and probiotics such as Lactobacillus rhamnosus GG and Bifidobacterium longum, also exert significant modulatory effects, often leading to an increase in beneficial genera like Bifidobacterium and Lactobacillus.

The choice of a gut microbiota modulator will depend on the specific therapeutic goal. While butyrate salts directly provide a key metabolite, prebiotics and probiotics aim to reshape the microbial community to enhance the host's own production of beneficial compounds. Further head-to-head clinical trials are necessary to definitively establish the comparative efficacy of this compound against other modulators for specific health outcomes.

References

Safety Operating Guide

Calcium butyrate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of calcium butyrate is crucial for maintaining laboratory safety, ensuring regulatory compliance, and protecting the environment. While this compound is not classified as a hazardous material for transport, it requires careful handling and disposal through appropriate chemical waste streams.[1] It should never be disposed of down the drain or in regular trash.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is essential to consult the substance's Safety Data Sheet (SDS) and adhere to all institutional and local regulations.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound waste.[3]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Body Protection: A lab coat is required. For larger spills, a chemical-resistant apron may be necessary.[3]

  • Respiratory Protection: If there is a risk of generating dust, use an approved respirator.[3][4]

Incompatible Materials: Store this compound waste separately from incompatible materials to prevent dangerous reactions.[1][5]

  • Strong oxidizing agents

  • Strong acids

  • Highly alkaline materials[1]

Step-by-Step Disposal Protocol

This protocol outlines the standard procedure for the safe disposal of this compound from a laboratory setting.

Step 1: Waste Characterization and Segregation

  • Identify the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals. This characterization is critical for proper segregation.

  • Segregate Waste Streams: Do not mix this compound waste with other incompatible chemical waste.[5] It should be collected in a designated container for non-hazardous solid or liquid chemical waste, as appropriate.

Step 2: Containerization

  • Select an Appropriate Container: Use a container that is chemically compatible with this compound.[6] The original container is often a suitable choice if it is in good condition.[5] Containers must be in good condition, with no cracks or signs of deterioration, and must have a secure, leak-proof cap.[5][6]

  • Contain the Waste:

    • Solid Waste: Carefully sweep or scoop solid this compound into the designated waste container to avoid creating dust.[4][7]

    • Liquid Waste: Pour liquid solutions containing this compound into a designated, sealable liquid waste container.

    • Contaminated Materials: Any items heavily contaminated with this compound (e.g., paper towels, gloves) should be placed in the same container as the solid waste.

Step 3: Labeling

  • Label Immediately: Clearly label the waste container with its contents.[2] The label should include:

    • The words "Waste" or "Hazardous Waste" (as required by local regulations).

    • The full chemical name: "this compound".

    • The date when the first waste was added to the container.

    • Any other components if it is a mixed waste stream.

Step 4: Temporary Storage (Satellite Accumulation Area)

  • Designate a Storage Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[5][8]

  • Store Safely: The SAA should be a well-ventilated, secondary containment system away from heat sources or high-traffic areas.[2][3] Ensure containers are inspected weekly for any signs of leakage.[5]

Step 5: Professional Disposal

  • Arrange for Pickup: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional waste disposal service to arrange for pickup.[7][8][9]

  • Recommended Disposal Method: The recommended method of disposal is often incineration.[7][10] A licensed service may dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7][9][10]

  • Empty Containers: Non-contaminated packages can be recycled. Containers that cannot be properly cleaned must be disposed of in the same manner as the chemical waste itself.[1]

Quantitative Disposal and Storage Limits

The following table summarizes general quantitative limits for laboratory chemical waste storage, which should be followed for this compound waste. These are based on standard U.S. regulations; always confirm with your local and institutional guidelines.

ParameterLimitRegulation Source
Maximum Volume in SAA 55 gallons of hazardous wasteUniversity of Pennsylvania EHRS[8]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kg (solid) of P-listed wasteUniversity of Pennsylvania EHRS[8]
Maximum Container Weight 15 kgLabor Security System[2]
pH Range for Aqueous Drain Disposal > 5.0 and < 12.5Central Washington University[5]
Storage Time in SAA Up to 12 months (if volume limits are not exceeded)University of Pennsylvania EHRS[8]

Note: this compound is not typically a P-listed (acutely toxic) waste. The pH range applies only to substances explicitly permitted for drain disposal after neutralization; this compound is not recommended for drain disposal.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Solid, Liquid, Contaminated Debris) ppe->characterize container Select Appropriate & Chemically Compatible Container characterize->container label Label Container with Contents & Accumulation Start Date container->label saa Store Sealed Container in Satellite Accumulation Area (SAA) label->saa inspect Inspect SAA Weekly for Leaks or Degradation saa->inspect inspect->saa No Issues contact Contact EH&S or Licensed Waste Contractor for Pickup inspect->contact Container Full or Issue Detected end Professional Disposal (e.g., Incineration) contact->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Calcium Butyrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Protocols for Calcium Butyrate

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.

This compound, a stable salt of butyric acid, is generally considered to be of low toxicity. However, it can cause mild skin, eye, and respiratory irritation.[1][2] Ingestion of large amounts may be harmful.[1][3] The primary routes of exposure are inhalation of dust, skin contact, and eye contact. Therefore, appropriate personal protective equipment (PPE) and handling procedures are essential.

Personal Protective Equipment (PPE) at a Glance

A systematic approach to PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder.

Body Part Personal Protective Equipment Specifications & Rationale
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 dust mask)To prevent inhalation of dust particles. Use is particularly important when handling large quantities or in poorly ventilated areas.[4][5]
Hands Compatible chemical-resistant glovesTo prevent skin contact. Nitrile or latex gloves are generally suitable. Always inspect gloves for tears or holes before use.[4][6]
Eyes Appropriate protective eyeglasses or chemical safety gogglesTo protect eyes from dust particles. Goggles should be worn especially when there is a risk of splashing or dust generation.[4]
Body Laboratory coat, long-sleeved clothing, and closed-toe shoesTo prevent incidental skin contact. A chemical-resistant apron may be necessary for handling large quantities.[6]

Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the quality of the this compound.

Handling:

  • Work in a well-ventilated area.[2][5] Local exhaust ventilation is recommended where dust is generated.[2][5]

  • Avoid generating dust.[2][5] Use appropriate tools for scooping and weighing.

  • Avoid contact with skin, eyes, and clothing.[4][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[3]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[2]

  • Keep the container tightly closed to prevent moisture absorption as the substance is hygroscopic.[2][6]

  • Store away from incompatible materials such as strong oxidizing agents.[1][2]

Emergency Protocols: Spills and First Aid

Accidents can happen. Being prepared with clear and concise emergency procedures is paramount.

Accidental Release Measures (Spills):

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Use appropriate tools to scoop the spilled solid into a suitable container for disposal, avoiding dust generation.[5][7]

  • Clean: Finish cleaning by spreading water on the contaminated surface and dispose of it according to local regulations.[7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If irritation persists, seek medical advice.[1]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][7]

  • If Swallowed: Do NOT induce vomiting. Give large amounts of water to drink and get medical attention.[7]

Disposal Plan

All waste materials should be handled in accordance with local, state, and federal regulations. Unused this compound and contaminated materials should be disposed of as chemical waste. It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2][5]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

This compound Handling Workflow cluster_receipt_storage Receipt & Storage cluster_handling Handling cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh/Measure in Ventilated Area DonPPE->Weigh Use Use in Experiment Weigh->Use CollectWaste Collect Waste Use->CollectWaste LabelWaste Label Waste Container CollectWaste->LabelWaste Dispose Dispose via Approved Waste Management LabelWaste->Dispose

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.